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  • Product: 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole
  • CAS: 1494045-74-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole: A Key Building Block in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole, a versatile heterocyclic intermediate of significant interest to researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole, a versatile heterocyclic intermediate of significant interest to researchers, scientists, and professionals in drug development. The document delves into the compound's chemical structure, physicochemical properties, synthesis, and its critical applications in medicinal chemistry, with a particular focus on its role as a key building block in the synthesis of targeted therapies, including Janus kinase (JAK) inhibitors. Detailed experimental protocols for its synthesis and subsequent functionalization via cross-coupling reactions are provided, underpinned by mechanistic insights and practical considerations for laboratory application.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a well-established pharmacophore found in a multitude of FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] The unique physicochemical properties of the pyrazole core can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Functionalization of the pyrazole ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of lead compounds.[3] Among the various substituted pyrazoles, 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole has emerged as a strategically important intermediate. The presence of an iodine atom at the C4 position provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[4][5] Furthermore, the 1-(2-ethoxyethyl) group serves as a stable and readily cleavable protecting group for the pyrazole nitrogen, a feature that is often crucial in multi-step synthetic sequences.[6][7] This guide aims to provide a detailed technical resource on this valuable compound.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole is characterized by a pyrazole ring substituted with an iodine atom at the 4-position and an ethoxyethyl group at the N1 position.

Figure 1: Chemical structure of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole.

A summary of the key physicochemical properties of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole is presented in Table 1.

PropertyValueReference(s)
CAS Number 575452-22-1[2][8]
Molecular Formula C₇H₁₁IN₂O[8]
Molecular Weight 266.08 g/mol [8]
Physical Form Colorless to yellow-brown sticky oil to semi-solid
Boiling Point 70 °C at 2.2 mbar (0.5 torr)[9]
Purity Typically ≥97%[2]
Storage Refrigerated (2-8°C), protected from light
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated solvents.[4]

Synthesis and Purification

The most common and efficient synthesis of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole involves the N-alkylation of 4-iodo-1H-pyrazole with ethyl vinyl ether. This reaction proceeds under mild acidic catalysis and typically affords the desired product in high yield.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification cluster_final_product Final Product 4-Iodopyrazole 4-Iodopyrazole Reaction_Vessel Alkylation (Acid Catalyst, Benzene, 30-40°C) 4-Iodopyrazole->Reaction_Vessel Ethyl_Vinyl_Ether Ethyl Vinyl Ether Ethyl_Vinyl_Ether->Reaction_Vessel Crude_Product Crude 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole Reaction_Vessel->Crude_Product Distillation Vacuum Distillation Crude_Product->Distillation Pure_Product Pure 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (>95% Purity) Distillation->Pure_Product

Figure 2: General workflow for the synthesis and purification of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from established literature procedures.[7]

Materials:

  • 4-Iodo-1H-pyrazole

  • Ethyl vinyl ether

  • Benzene (anhydrous)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • To a solution of 4-iodopyrazole in anhydrous benzene, add a catalytic amount of concentrated hydrochloric acid.

  • While stirring, add ethyl vinyl ether dropwise to the reaction mixture.

  • Heat the reaction mixture to 30-40°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole can be purified by vacuum distillation to afford the final product as a colorless to pale yellow oil in high yield (typically around 95%).[7][9]

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (100 MHz, DMSO-d₆) δ: 15.2, 21.6, 63.6, 86.9, 96.3, 114.9, 131.2.[9]

The provided ¹³C NMR data is for 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole, which is the correct IUPAC name for the compound of interest, often informally referred to as 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight. For C₇H₁₁IN₂O, the calculated mass for the sodium adduct [M+Na]⁺ is 288.9808, with experimental values found to be in close agreement (e.g., 288.9809).[9] The mass spectrum will also exhibit a characteristic isotopic pattern for iodine.

Reactivity and Applications in Organic Synthesis

The high reactivity of the carbon-iodine bond makes 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions.[9][10] This versatility allows for the introduction of a wide range of substituents at the C4 position of the pyrazole ring, a key strategy in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Reactions cluster_reactions Cross-Coupling Reactions cluster_products Product Classes Start 1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids, Pd Catalyst, Base) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes, Pd/Cu Catalysts, Base) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines, Pd Catalyst, Base) Start->Buchwald ArylPyrazoles 4-Aryl/Heteroaryl-Pyrazoles Suzuki->ArylPyrazoles AlkynylPyrazoles 4-Alkynyl-Pyrazoles Sonogashira->AlkynylPyrazoles AminoPyrazoles 4-Amino-Pyrazoles Buchwald->AminoPyrazoles

Figure 3: Key cross-coupling reactions utilizing 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the 4-position of the pyrazole and various aryl or heteroaryl boronic acids.[3]

General Protocol:

  • In a reaction vessel, combine 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (1.0 equiv.), the aryl/heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water.

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira reaction enables the synthesis of 4-alkynylpyrazoles by coupling with terminal alkynes.[1]

General Protocol:

  • To a dry, inert-atmosphere-flushed flask, add 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Heat the reaction mixture (typically 50-80°C) and monitor its progress.

  • Upon completion, cool the reaction, and after an appropriate workup, purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds, allowing for the synthesis of 4-aminopyrazoles.[10]

General Protocol:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., tBuDavePhos), and a base (e.g., KOtBu, 2.0 equiv.).

  • Add an anhydrous, degassed solvent (e.g., xylene or toluene) followed by the amine (1.2-1.5 equiv.).

  • Heat the reaction mixture (90-120°C) with vigorous stirring.

  • After completion, cool the reaction, perform a standard workup, and purify the product by column chromatography.

The Role of the 1-(2-Ethoxyethyl) Protecting Group

The ethoxyethyl group serves as an effective protecting group for the N-H of the pyrazole ring. This is often necessary as the acidic N-H proton of an unprotected pyrazole can interfere with certain reaction conditions, particularly those involving organometallic reagents or strong bases.

Deprotection

The ethoxyethyl group can be readily removed under mild acidic conditions, typically through acid-catalyzed hydrolysis, to yield the N-unsubstituted pyrazole.[7]

General Deprotection Protocol:

  • Dissolve the 1-(2-ethoxyethyl)-protected pyrazole derivative in a suitable solvent such as chloroform.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the deprotected pyrazole with an organic solvent, dry, and concentrate to obtain the product.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors: The Case of Ruxolitinib

1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole is a crucial intermediate in the synthesis of several Janus kinase (JAK) inhibitors, a class of drugs used to treat myelofibrosis, rheumatoid arthritis, and other inflammatory conditions.[5][10][11] A prominent example is its use in the synthesis of Ruxolitinib.[5][11] In the synthesis of Ruxolitinib, the pyrazole moiety is coupled with a pyrrolopyrimidine core, and the 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole serves as the source of the functionalized pyrazole.

Safety and Handling

1-(2-ethoxyethyl)-4-iodo-1H-pyrazole should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

1-(2-ethoxyethyl)-4-iodo-1H-pyrazole is a highly valuable and versatile building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its facile synthesis, amenable reactivity in a range of powerful cross-coupling reactions, and the utility of the readily cleavable protecting group make it an indispensable tool for medicinal chemists. The detailed protocols and technical information provided in this guide are intended to empower researchers to effectively utilize this key intermediate in the design and synthesis of novel bioactive molecules.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • Sadzevičienė, R., Sūdžius, J., Urbelis, G., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Eureka | Patsnap. (2015, April 8).
  • WIPO Patentscope. (2015, April 8).
  • Sadzevičienė, R., Sūdžius, J., Urbelis, G., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • BenchChem. (2025). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Hypha Discovery. (n.d.).
  • Wikipedia. (n.d.).
  • Chemguide. (n.d.).
  • ResearchGate. (2023, August). Chemical shift values and assigned coupling constants of compound (4 a)....
  • PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • University of Calgary. (2022, March 9). 1H NMR Chemical Shifts.
  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling.
  • BenchChem. (2025).
  • European Patent Office. (2016, December 29). SYNTHESIS PROCESS OF RUXOLITINIB - EP 3398952 B1.
  • PubChem. (n.d.). 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole.
  • CymitQuimica. (n.d.). 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole.
  • HETEROCYCLES. (2003, March 3). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT.

Sources

Exploratory

1-(2-ethoxyethyl)-4-iodo-1H-pyrazole CAS number and supplier availability

This guide provides an in-depth technical analysis of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole , a specialized heterocyclic building block. Strategic Building Block for Medicinal Chemistry & Linker Design Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole , a specialized heterocyclic building block.

Strategic Building Block for Medicinal Chemistry & Linker Design

Executive Summary & Chemical Identity

1-(2-ethoxyethyl)-4-iodo-1H-pyrazole is a functionalized pyrazole scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors) and as a linker in PROTAC (Proteolysis Targeting Chimera) design.

Critical Distinction: Researchers must distinguish between two common isomers often confused in literature:

  • The Target (Stable Ether): 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole – Contains a stable ethylene glycol ether chain.

  • The Common Intermediate (Labile Protecting Group): 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole (CAS 575452-22-1) – A hemiaminal ether used as a protecting group in the synthesis of drugs like Ruxolitinib.

This guide focuses on the 2-ethoxyethyl derivative while providing comparative data for the 1-ethoxyethyl isomer to prevent experimental error.

Chemical Identification Data
PropertyTarget Compound (Stable) Common Analog (Labile)
IUPAC Name 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole1-(1-ethoxyethyl)-4-iodo-1H-pyrazole
Structure Type Stable Alkyl Ether (N-CH₂-CH₂-O-Et)Hemiaminal Ether (N-CH(Me)-O-Et)
CAS Number Custom Synthesis Target (No widely assigned CAS)575452-22-1
Molecular Formula C₇H₁₁IN₂OC₇H₁₁IN₂O
Molecular Weight 266.08 g/mol 266.08 g/mol
SMILES CCOCCN1C=C(I)C=N1CCOC(C)N1C=C(I)C=N1
Primary Utility Permanent linker, solubility enhancerTemporary protecting group

Synthesis & Manufacturing Protocols

Since the 2-ethoxyethyl isomer is not a standard catalog item, a robust synthesis protocol is required. The following methodology ensures high regioselectivity for N1-alkylation over N2, minimizing side products.

Protocol A: Synthesis of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole

Objective: Permanent installation of the ethoxyethyl side chain.

Reagents:

  • Substrate: 4-Iodopyrazole (1.0 eq)

  • Alkylating Agent: 2-Bromoethyl ethyl ether (1.2 eq) [CAS: 592-55-2]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: DMF (Anhydrous) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-iodopyrazole (10 mmol, 1.94 g) and Cs₂CO₃ (20 mmol, 6.52 g) under an inert atmosphere (N₂ or Ar).

  • Solvation: Add anhydrous DMF (20 mL) and stir at room temperature for 15 minutes to deprotonate the pyrazole N-H (pKa ~14).

  • Alkylation: Add 2-bromoethyl ethyl ether (12 mmol, 1.35 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product spot will be less polar than the starting material.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) to remove DMF.

    • Wash the organic layer with saturated brine (30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

    • Yield Expectation: 85–92% (Pale yellow oil).

Protocol B: Synthesis of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole (Reference Only)

Objective: Temporary protection of the pyrazole nitrogen (e.g., for Ruxolitinib synthesis).

Reagents:

  • Substrate: 4-Iodopyrazole (1.0 eq)

  • Reagent: Ethyl Vinyl Ether (3.0 eq)

  • Catalyst: Trifluoroacetic acid (TFA) (0.05 eq)

  • Solvent: Dichloromethane (DCM) or Toluene

Methodology:

  • Dissolve 4-iodopyrazole in DCM at 0°C.

  • Add ethyl vinyl ether and catalytic TFA.

  • Stir at room temperature for 2 hours.

  • Quench with NaHCO₃, extract, and concentrate.

    • Note: This product is acid-sensitive and will deprotect under acidic conditions (e.g., 1M HCl/MeOH).

Visualizing the Chemical Pathways

The following diagram illustrates the divergent synthesis pathways and the utility of the 4-iodo handle in cross-coupling reactions.

G Start 4-Iodopyrazole (Core Scaffold) Reagent1 2-Bromoethyl ethyl ether Cs2CO3, DMF, 60°C Start->Reagent1 Reagent2 Ethyl Vinyl Ether Cat. TFA, DCM, RT Start->Reagent2 Product1 TARGET: 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (Stable Ether Linker) Reagent1->Product1 SN2 Alkylation Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product1->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Product1->Sonogashira Product2 REFERENCE: 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole (Labile Protecting Group) Reagent2->Product2 Addition Reaction FinalDrug Kinase Inhibitors / PROTACs Suzuki->FinalDrug Sonogashira->FinalDrug

Caption: Divergent synthesis of stable (2-ethoxyethyl) vs. labile (1-ethoxyethyl) pyrazole derivatives and their downstream utility in Pd-catalyzed cross-coupling.

Reactivity & Applications in Drug Discovery

Palladium-Catalyzed Cross-Coupling

The C4-iodine bond is highly reactive and serves as an excellent handle for forming C-C bonds.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install aromatic systems (e.g., pyrazolyl-pyridine motifs common in kinase inhibitors).

  • Sonogashira Coupling: Reacts with terminal alkynes to form alkynyl-pyrazoles.

  • Heck Reaction: Reacts with alkenes for vinylation.

Linker Chemistry (PROTACs)

The 2-ethoxyethyl chain provides a short, amphiphilic PEG-like linker.

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving the aqueous solubility of lipophilic drug cores.

  • Stability: Unlike the 1-ethoxyethyl group, the 2-ethoxyethyl group is stable against acidic and basic hydrolysis, making it suitable for final drug candidates rather than just intermediates.

Supply Chain & Sourcing

Availability Status
  • 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole (CAS 575452-22-1): Widely available from major catalog suppliers (Sigma-Aldrich, Enamine, Combi-Blocks) due to its use in Ruxolitinib manufacturing.

  • 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (Target): Limited Catalog Availability. Often requires custom synthesis or special order.

Recommended Sourcing Strategy
  • Primary Option: Order 4-Iodopyrazole (CAS 3469-69-0) and 2-Bromoethyl ethyl ether (CAS 592-55-2) to synthesize in-house (1-step, high yield).

  • Secondary Option (Outsourcing): Request "Custom Synthesis" from vendors like Enamine , WuXi AppTec , or Pharmablock citing the structure CCOCCN1C=C(I)C=N1.

Storage & Handling
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light (iodides can degrade/discolor over time).

  • Stability: Stable for >12 months if stored correctly.

  • Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of vapors.

References

  • Synthesis of 4-Iodopyrazoles: Waldo, J. P., & Larock, R. C. (2008).[3] Synthesis of 1-Acyl-4-iodo-1H-pyrazoles.[1][3][4][5] Journal of Organic Chemistry.[3] Link

  • Protecting Group Chemistry (1-ethoxyethyl): Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[5] Wiley-Interscience. (Standard Reference for N-protection).

  • Ruxolitinib Intermediate Data: PubChem Compound Summary for CAS 575452-22-1. Link

  • General Pyrazole Alkylation: Alkylation of Pyrazoles: A Review. Beilstein Journal of Organic Chemistry. Link

  • Supplier Data (4-Iodopyrazole): Sigma-Aldrich Product Page for 4-Iodopyrazole. Link

Sources

Foundational

difference between 1-(2-ethoxyethyl) and 1-(1-ethoxyethyl) pyrazole protecting groups

This guide provides an in-depth technical analysis comparing 1-(1-ethoxyethyl) and 1-(2-ethoxyethyl) groups in pyrazole chemistry. These two moieties, while structurally similar, serve fundamentally different roles in dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 1-(1-ethoxyethyl) and 1-(2-ethoxyethyl) groups in pyrazole chemistry. These two moieties, while structurally similar, serve fundamentally different roles in drug discovery and organic synthesis: one as a transient, acid-labile protecting group , and the other as a robust, solubilizing structural motif .

Executive Summary: The Core Distinction

The primary difference lies in the chemical nature of the carbon attached to the pyrazole nitrogen.

Feature1-(1-Ethoxyethyl) [EE] 1-(2-Ethoxyethyl)
Structure Pyrazole–



Pyrazole–




Chemical Class Hemiaminal Ether (Acetal)

-Alkoxy Alkyl (Ether)
Role Temporary Protecting Group Permanent Motif / Solubilizer
Stability Acid-Labile; Base-StableRobust (Acid & Base Stable)
Installation Addition (Ethyl Vinyl Ether + Acid Cat.)Substitution (Alkyl Halide + Base)
Deprotection Mild Acid (HCl, PPTS)Difficult (Not standard; typically permanent)

Mechanistic Underpinnings & Chemical Logic

The 1-(1-Ethoxyethyl) Group (The "Mask")

The 1-(1-ethoxyethyl) group is a classic acetal-type protecting group. It is formed via the electrophilic addition of the pyrazole nitrogen to ethyl vinyl ether.

  • Reactivity: The carbon attached to the nitrogen is also attached to an oxygen atom (

    
    ). This structural feature (hemiaminal ether) makes the 
    
    
    
    bond susceptible to acid-catalyzed hydrolysis, regenerating the NH-pyrazole and acetaldehyde/ethanol.
  • Chirality: It introduces a chiral center at the methine carbon (

    
    ). In non-asymmetric synthesis, this results in a racemic mixture, which causes signal doubling in NMR spectra (
    
    
    
    and
    
    
    ), a diagnostic feature for verifying protection.
The 1-(2-Ethoxyethyl) Group (The "Anchor")

The 1-(2-ethoxyethyl) group is a standard


-alkyl chain.
  • Reactivity: The carbon attached to the nitrogen is a methylene group (

    
    ). The ether oxygen is separated by two carbons (
    
    
    
    -position). This linkage is chemically equivalent to a standard amine/ether and is resistant to hydrolysis.
  • Utility: It is frequently employed in medicinal chemistry (e.g., in the antihistamine Bilastine ) to modulate lipophilicity (

    
    ) and aqueous solubility without introducing metabolic instability.
    

Comparative Analysis: Stability & Orthogonality

The following table summarizes the stability profile, guiding the selection of the appropriate group for multi-step synthesis.

Reagent/Condition1-(1-Ethoxyethyl) (Protecting Group)1-(2-Ethoxyethyl) (Permanent Group)
Aqueous Acid (HCl, AcOH) Unstable (Cleaves rapidly) Stable
Lewis Acids (

)
Unstable Stable
Bases (NaH,

, BuLi)
Stable Stable
Nucleophiles (Grignards) Stable Stable
Reducing Agents (

)
Stable Stable
Oxidizing Agents Generally StableGenerally Stable
Strategic Implication
  • Use 1-(1-ethoxyethyl) when you need to mask the acidic NH proton to perform lithiation at C-5 or coupling at C-4, and then remove the mask to reveal the free pyrazole.

  • Use 1-(2-ethoxyethyl) when the ethoxyethyl chain is part of the final pharmacophore or when a permanent solubilizing tail is required for biological assays.

Experimental Workflows

Decision Pathway Diagram

PyrazoleStrategies Start Target: Pyrazole Functionalization Decision Is the N-substituent temporary? Start->Decision TempPath Route A: Transient Protection Decision->TempPath Yes PermPath Route B: Permanent Modification Decision->PermPath No ReagentA Reagent: Ethyl Vinyl Ether Catalyst: TFA or HCl TempPath->ReagentA ProductA 1-(1-Ethoxyethyl) Pyrazole (Acetal) ReagentA->ProductA ActionA Perform Lithiation/Coupling ProductA->ActionA Deprotect Deprotection: HCl / EtOH or PPTS ActionA->Deprotect FinalA Free NH-Pyrazole Deprotect->FinalA ReagentB Reagent: 2-Bromoethyl Ethyl Ether Base: NaH or Cs2CO3 PermPath->ReagentB ProductB 1-(2-Ethoxyethyl) Pyrazole (Stable Alkyl) ReagentB->ProductB FinalB Final Drug Substance (Solubilized) ProductB->FinalB

Caption: Decision logic for selecting between transient protection (1-EE) and permanent alkylation (2-EE).

Protocol A: Installation of 1-(1-Ethoxyethyl) (Transient)

Objective: Protection of Pyrazole NH for C-5 Lithiation.

  • Reagents: Dissolve Pyrazole (1.0 equiv) in dry Dichloromethane (DCM) or Toluene.

  • Addition: Add Ethyl Vinyl Ether (1.5–2.0 equiv).

  • Catalysis: Add a catalytic amount of Trifluoroacetic acid (TFA) or HCl (in dioxane) (0.01–0.05 equiv).

  • Reaction: Stir at Room Temperature (RT) for 1–3 hours. Monitor by TLC (Product is less polar than starting material).

  • Quench: Add triethylamine (

    
    ) to neutralize the acid catalyst before concentration (Crucial to prevent autohydrolysis).
    
  • Purification: Flash chromatography on silica gel (pre-treated with 1%

    
     to ensure basicity).
    
    • Note: The product is an oil. NMR will show a quartet at

      
       ppm (
      
      
      
      Hz) for the methine proton
      
      
      .
Protocol B: Installation of 1-(2-Ethoxyethyl) (Permanent)

Objective: Synthesis of a stable N-alkyl pyrazole intermediate.

  • Reagents: Dissolve Pyrazole (1.0 equiv) in DMF or Acetonitrile.

  • Base: Add Sodium Hydride (NaH) (1.2 equiv, 60% dispersion) at 0°C. Stir for 30 min to form the pyrazolide anion.

  • Alkylation: Add 2-Bromoethyl ethyl ether (1.1 equiv) dropwise.

  • Reaction: Heat to 60–80°C for 4–12 hours.

  • Workup: Quench with water, extract with Ethyl Acetate.

  • Purification: Standard silica chromatography. The product is stable and does not require basic silica.

Protocol C: Deprotection of 1-(1-Ethoxyethyl)

Objective: Removal of the protecting group.

  • Conditions: Dissolve the protected pyrazole in Ethanol or Methanol.

  • Acid: Add 1M HCl (aq) or Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) if acid-sensitive groups are present.

  • Reaction: Stir at RT (1–2 hours) or mild heat (40°C).

  • Workup: Neutralize with

    
    , remove solvent. The hemiaminal ether hydrolyzes to release ethanol and acetaldehyde.
    

Advanced Application: Regioselective Lithiation

Both groups can direct lithiation to the C-5 position (ortho to the nitrogen), but the 1-(1-ethoxyethyl) group is superior for transient functionalization.

  • Coordination Mechanism: The oxygen atom in the 1-(1-ethoxyethyl) group is

    
     to the nitrogen, creating a specific chelation bite angle with Lithium (
    
    
    
    ). This effectively directs
    
    
    -BuLi to deprotonate the C-5 position.
  • Workflow:

    • Protect pyrazole as 1-(1-ethoxyethyl) .[1][2][3][4]

    • Treat with

      
      -BuLi at -78°C in THF.
      
    • Quench with Electrophile (e.g., Iodine, Aldehydes, Borates).

    • Deprotect with acid to yield 5-substituted-NH-pyrazole .

Note: Attempting this with 1-(2-ethoxyethyl) will also functionalize C-5, but you cannot remove the ethyl group afterwards, permanently locking the molecule as the N-substituted derivative.

References

  • Protection Methodology (Ethyl Vinyl Ether)

    • Title: Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment.[3]

    • Source: Heterocycles, Vol 60, No. 4.
    • Context: Describes the standard protocol for installing and removing the 1-(1-ethoxyethyl) group for pyrazole synthesis.
    • URL:[Link] (Sourced from Snippet 1.5)

  • Lithiation & Functionalization

    • Title: Lithiation of five-membered heteroaromatic compounds.[5][6]

    • Source: ResearchGate (Advances in Heterocyclic Chemistry).
    • Context: Details the regioselectivity of N-alkyl and N-protecting group directed lithi
    • URL:[Link]

  • General Protecting Group Strategies

    • Title: Protective Groups in Organic Synthesis (Greene's).
    • Source: Organic Chemistry Portal / Wiley.
    • Context: Authoritative reference on the stability and cleavage of acetal vs. alkyl protecting groups.
    • URL:[Link]

  • Pharmaceutical Application (Bilastine Intermediate)

    • Title: Process for preparation of 2-methyl-2' phenylpropionic acid derivatives.[7]

    • Source: Google P
    • Context: Demonstrates the use of the 1-(2-ethoxyethyl) group as a permanent structural motif in drug synthesis (Bilastine), contrasting it with transient groups.
    • URL

Sources

Exploratory

Physicochemical Properties of N-(2-Ethoxyethyl) Pyrazole Derivatives

This guide serves as a technical reference for the physicochemical characterization, synthesis, and pharmaceutical application of N-(2-ethoxyethyl) pyrazole derivatives . It is designed for medicinal chemists and formula...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the physicochemical characterization, synthesis, and pharmaceutical application of N-(2-ethoxyethyl) pyrazole derivatives . It is designed for medicinal chemists and formulation scientists utilizing this moiety to modulate lipophilicity and aqueous solubility in drug discovery programs.

Technical Guide Series: Solubilizing Pharmacophores

Executive Summary: The Ethoxyethyl Advantage

In modern drug design, the N-(2-ethoxyethyl) motif serves as a strategic "solubility anchor." Unlike simple alkyl chains (methyl/ethyl) which increase lipophilicity (LogP), or free hydroxyls which can introduce metabolic conjugation liabilities (glucuronidation), the ethoxyethyl tail offers a balanced physicochemical profile.

It functions primarily as a non-ionizable polar tail . The ether oxygen acts as a hydrogen bond acceptor (HBA) without introducing a hydrogen bond donor (HBD), thereby improving aqueous solubility while maintaining membrane permeability.

Key Physicochemical Contributions:

  • LogP Modulation: Lowers LogP by approximately 0.3–0.8 units compared to an n-butyl chain.

  • Solubility: Enhances thermodynamic solubility in aqueous media via ether-water H-bonding.

  • Flexibility: The ethylene linker (

    
    ) provides rotational freedom, preventing rigid crystal packing and often lowering melting points (amorphous solid dispersion potential).
    

Chemical Identity & Structural Analysis[1][2]

The core scaffold consists of a pyrazole ring substituted at the


 position with a 2-ethoxyethyl group.
PropertyDescriptor / Value
IUPAC Name 1-(2-ethoxyethyl)-1H-pyrazole
Common Moiety N-ethoxyethyl tail
Molecular Formula

(Core)
Hybridization Pyrazole N1 (

, planar), Tail Carbons (

, tetrahedral)
Electronic Character

-excessive heteroaromatic ring
H-Bond Donors 0 (in core structure)
H-Bond Acceptors 2 (N2 of pyrazole, Ether Oxygen)
Structural Logic Diagram

The following diagram illustrates the electronic connectivity and reactive sites of the scaffold.

G cluster_0 N-(2-ethoxyethyl) Pyrazole Scaffold Pyrazole Pyrazole Ring (Aromatic Core) N1 N1 Nitrogen (Attachment Point) Pyrazole->N1 Aromatic System Prop1 pKa (N2) ≈ 2.5 (Weak Base) Pyrazole->Prop1 Linker Ethylene Linker (Spacer) N1->Linker C-N Bond (Stable) Ether Ether Oxygen (H-Bond Acceptor) Linker->Ether Solubility Vector Prop2 Rotational Degrees of Freedom: 4 Linker->Prop2 Ethyl Ethyl Terminus (Lipophilic Cap) Ether->Ethyl Lipophilicity Vector

Figure 1: Structural dissection of the N-(2-ethoxyethyl) pyrazole moiety highlighting functional zones.

Physicochemical Profile

Lipophilicity (LogP/LogD)

The ethoxyethyl group is amphiphilic.

  • vs. N-Propyl: The replacement of a methylene (

    
    ) with an ether oxygen (
    
    
    
    ) generally reduces LogP.
  • Experimental Range: For a simple 1-(2-ethoxyethyl)-4-phenylpyrazole, the LogP is typically in the range of 2.5 – 3.0 , whereas the N-butyl analog would be >3.5.

  • Implication: This shift is critical for keeping drug candidates within the "Rule of 5" (LogP < 5) without sacrificing the steric bulk needed for receptor binding.

Aqueous Solubility

The ether oxygen possesses two lone pairs capable of accepting hydrogen bonds from water.

  • Mechanism: Cooperative hydration shell formation around the ether oxygen and the pyridine-like N2 nitrogen.

  • pH Dependence: The solubility is generally pH-independent > pH 4.0. Below pH 2.0, protonation of the N2 nitrogen (pKa ~2.5) significantly increases solubility.

Acid-Base Properties (pKa)
  • N2 Basicity: The N-alkylation prevents tautomerism. The remaining N2 nitrogen is a weak base.

  • Inductive Effect: The ethoxyethyl group is weakly electron-withdrawing (

    
     effect) due to the oxygen atom two carbons away. This slightly lowers the pKa of the pyrazolium ion compared to an N-ethyl derivative, making the neutral form dominant at physiological pH (7.4).
    

Synthesis & Manufacturing Protocol

Objective: Regioselective synthesis of 1-(2-ethoxyethyl) pyrazoles via N-alkylation.

Reaction Logic

Direct alkylation of unsubstituted pyrazoles often yields a mixture of regioisomers (1,3- vs 1,5-substituted) if the pyrazole is asymmetric. However, for symmetric pyrazoles or 4-substituted derivatives, the reaction is straightforward.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 4-substituted-1H-pyrazole (1.0 eq)

  • Alkylating Agent: 2-bromoethyl ethyl ether (1.2 eq) or 2-chloroethyl ethyl ether (requires NaI catalyst).

  • Base: Cesium Carbonate (

    
    , 2.0 eq) or Sodium Hydride (NaH, 1.2 eq) for difficult substrates.
    
  • Solvent: DMF or Acetonitrile (ACN).

Protocol:

  • Dissolution: Dissolve the pyrazole derivative in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add base (

    
    ). Stir at Room Temperature (RT) for 30 minutes to generate the pyrazolate anion.
    
  • Alkylation: Dropwise add 2-bromoethyl ethyl ether.

  • Heating: Heat to 60–80°C for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Synthesis Start 1H-Pyrazole Derivative Base Base Treatment (Cs2CO3 or NaH) Start->Base Anion Pyrazolate Anion (Nucleophile) Base->Anion Deprotonation Reaction SN2 Attack (DMF, 80°C) Anion->Reaction Reagent 2-Bromoethyl ethyl ether (Electrophile) Reagent->Reaction Product N-(2-ethoxyethyl) Pyrazole Reaction->Product C-N Bond Formation

Figure 2: Synthetic pathway for N-alkylation via SN2 mechanism.

Biological & Metabolic Implications[1][3][4]

When incorporating this moiety into a drug candidate, researchers must account for specific metabolic pathways.

Metabolic Stability (The "Soft Spot")

The primary metabolic liability of the ethoxyethyl group is O-dealkylation mediated by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Pathway:

    • Hydroxylation at the

      
      -carbon (adjacent to ether oxygen).
      
    • Formation of an unstable hemiacetal.

    • Collapse to N-(2-hydroxyethyl) pyrazole and acetaldehyde .

  • Mitigation: If high clearance is observed, consider fluorinating the ethyl terminus (e.g.,

    
    ) to block metabolic oxidation.
    
Blood-Brain Barrier (BBB) Permeability

The ethoxyethyl group is generally favorable for CNS penetration. The ether oxygen reduces the Total Polar Surface Area (TPSA) penalty compared to a hydroxyl group, while maintaining enough lipophilicity to cross the lipid bilayer.

Experimental Validation Protocols

To validate the physicochemical properties in your lab, use the following self-validating protocols.

Shake-Flask LogP Determination (Miniaturized)

Use this to confirm the lipophilicity shift.

  • Preparation: Prepare a saturated solution of n-octanol and water (phosphate buffer pH 7.4).

  • Spiking: Dissolve 1 mg of the pyrazole derivative in 1 mL of water-saturated octanol.

  • Equilibration: Add 1 mL of octanol-saturated buffer. Vortex for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV.

  • Calculation:

    
    .
    
    • Validation Criteria: Mass balance must be >95% (sum of amounts in both phases = initial amount).

HPLC Purity & Identity Method

Standard gradient for pyrazole derivatives.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (aromatic) and 220 nm (amide/linker)
Flow Rate 1.0 mL/min

References

  • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529. Link

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011, pp. 2529–2591. Link

  • Varma, R. S., et al. "Microwave-assisted synthesis of N-substituted pyrazoles." Tetrahedron Letters, vol. 45, no. 25, 2004, pp. 4897-4900. Link

  • Smith, D. A. "Metabolism, Pharmacokinetics, and Toxicity of Functional Groups." Pharmacokinetics and Metabolism in Drug Design, Wiley-VCH, 2012. Link

  • PubChem Compound Summary. "1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid." National Center for Biotechnology Information, 2024. Link

Foundational

Optimizing Scaffold Solubility: The Strategic Use of 2-Ethoxyethyl Side Chains in Drug Discovery

Executive Summary In modern medicinal chemistry, the "brick dust" problem—compounds with high crystallinity and poor aqueous solubility—remains a primary cause of attrition. While traditional solubilizing groups like hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the "brick dust" problem—compounds with high crystallinity and poor aqueous solubility—remains a primary cause of attrition. While traditional solubilizing groups like hydroxyls or amines often compromise membrane permeability or introduce metabolic liabilities, the 2-ethoxyethyl side chain (


) offers a nuanced solution. This moiety acts as a "cryptic" solubilizer: it disrupts crystal lattice energy through entropic flexibility while maintaining a lipophilic profile compatible with passive diffusion. This guide provides a technical analysis of the 2-ethoxyethyl group, detailing its physicochemical mechanisms, safety considerations regarding metabolic dealkylation, and practical synthesis protocols, anchored by the successful case study of the antihistamine Bilastine .

The Solubility Paradox: "Grease that Likes Water"

The central challenge in optimizing lead compounds is balancing Lipophilicity (LogP) and Solubility (LogS) .

  • Alkyl chains (e.g., n-propyl, n-butyl): Increase LogP and membrane permeability but drastically reduce aqueous solubility and often increase melting point (MP) due to efficient hydrophobic packing.

  • Polar groups (e.g., -OH, -NH2): Increase solubility but lower LogP, potentially hindering blood-brain barrier (BBB) or gut membrane crossing, and introducing high-clearance metabolic soft spots (glucuronidation).

The 2-ethoxyethyl group occupies a "Goldilocks" zone. It functions as a short glycol ether tail that is sufficiently lipophilic to drive permeability but contains an ether oxygen that acts as a weak hydrogen bond acceptor (HBA), recruiting water molecules to the solvation shell without acting as a hydrogen bond donor (HBD).

Table 1: Physicochemical Comparison of Side Chains
Side ChainStructure

LogP (Approx)*
Solvation PotentialCrystal Packing RiskMetabolic Risk
n-Propyl

+0.0 (Ref)Low (Hydrophobic)High (Van der Waals)Oxidation (

)
2-Hydroxyethyl

-1.5 to -2.0High (H-bond Donor/Acceptor)High (H-bond Network)Glucuronidation
2-Methoxyethyl

-0.5 to -1.0ModerateModerateHigh (Tox metabolite)
2-Ethoxyethyl

-0.2 to -0.5Optimal Balance Low (Flexible Ether) Context Dependent
Oxetanyl Oxetane Ring-1.0 to -1.5High (Dipole)ModerateLow (Stable)

*Values are relative to the n-propyl baseline and vary by scaffold.

Physicochemical Mechanism of Action

The solubility benefit of the 2-ethoxyethyl group stems from a dual mechanism involving Enthalpy (


)  and Entropy (

)
.
  • Enthalpic Solvation: The ether oxygen possesses two lone pairs that accept hydrogen bonds from water molecules. Unlike a hydroxyl group, it cannot donate a hydrogen bond, preventing the formation of strong inter-molecular H-bond networks in the solid state that would raise the melting point.

  • Entropic Disruption: The rotational freedom of the ethoxyethyl chain (

    
    ) creates a "floppy" appendage. In the solid state, this flexibility imposes an entropic penalty on crystallization, effectively lowering the melting point (
    
    
    
    ). According to the General Solubility Equation (GSE), a lower
    
    
    directly correlates to higher aqueous solubility.
Diagram 1: Mechanism of Solubility Enhancement

SolubilityMechanism SolidState Solid State (Crystal Lattice) AqueousState Aqueous Solution SolidState->AqueousState Dissolution Process LatticeEnergy Lattice Energy (Enthalpy of Fusion) LatticeEnergy->SolidState Stabilizes Entropy Entropy of Mixing (Flexible Chain) Entropy->AqueousState Favors Dissolution Solvation Water Solvation (Ether Oxygen H-Bond) Solvation->AqueousState Stabilizes EtherChain 2-Ethoxyethyl Group EtherChain->LatticeEnergy Disrupts Packing (Lowers Tm) EtherChain->Entropy Increases Rotational Freedom EtherChain->Solvation Accepts H-Bonds from Water

Caption: The 2-ethoxyethyl group enhances solubility by simultaneously lowering the energy required to break the crystal lattice (Lattice Energy) and increasing the stability of the solvated state via Hydrogen Bond Acceptance.

Case Study: Bilastine

Bilastine (marketed as Ilaxten, Blexten) is a second-generation H1-antihistamine that perfectly exemplifies the utility of the 2-ethoxyethyl group.

  • Scaffold: Piperidinyl-benzimidazole.

  • Modification: The N-1 position of the benzimidazole is substituted with a 2-ethoxyethyl group.

  • Impact:

    • Solubility: The ethoxyethyl chain improves the solubility of the zwitterionic core (carboxylic acid + basic piperidine) at physiological pH compared to a simple ethyl or propyl chain.

    • Selectivity: The bulk and flexibility of the ether chain contribute to its high specificity for the H1 receptor over muscarinic or adrenergic receptors, reducing side effects.

    • Metabolic Stability: Crucially, in the context of the benzimidazole ring, this specific ether linkage is remarkably stable. Bilastine is not significantly metabolized in humans and is excreted largely unchanged (95%). This avoids the toxicity issues associated with simple aliphatic glycol ethers.

Diagram 2: Bilastine Structural Analysis

BilastineStructure Bilastine Bilastine Core Structure Benzimidazole Scaffold + Piperidine Linker SideChain 2-Ethoxyethyl Side Chain -N-CH2-CH2-O-CH2-CH3 Bilastine->SideChain N1-Substitution Role1 Solubility: Disrupts crystal packing Accepts water H-bonds SideChain->Role1 Role2 Metabolic Fate: Excreted 95% Unchanged (Stable on Benzimidazole N) SideChain->Role2 Role3 Selectivity: Steric bulk prevents off-target binding SideChain->Role3

Caption: In Bilastine, the 2-ethoxyethyl group attached to the benzimidazole nitrogen provides critical solubility and selectivity properties without incurring metabolic instability.

Safety & Toxicology: The "Elephant in the Room"

Critical Warning: While the 2-ethoxyethyl group is effective, it carries a structural alert related to glycol ether toxicity.

The Metabolic Liability: O-Dealkylation

Simple aliphatic ethers (e.g., 2-ethoxyethanol) are metabolized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to 2-ethoxyacetic acid (EAA) .

  • Mechanism:

    
    
    
  • Toxicity: Ethoxyacetic acid is a known reproductive toxicant and teratogen (associated with testicular atrophy).

Mitigation Strategy

The safety of the 2-ethoxyethyl group depends entirely on its metabolic stability .

  • Electronic Deactivation: Attaching the group to an electron-deficient system (like the benzimidazole nitrogen in Bilastine) can reduce the lability of the

    
    -carbons to CYP450 oxidation.
    
  • Steric Hindrance: Bulky neighbors can prevent the enzyme from accessing the ether oxygen.

  • Screening: Early in vitro metabolic stability assays (microsomes/hepatocytes) are mandatory to confirm that the specific scaffold does not release free 2-ethoxyethanol or ethoxyacetic acid.

Synthetic Implementation

Installing a 2-ethoxyethyl group is a standard alkylation procedure, typically performed on amines, phenols, or amides.

Standard Protocol: N-Alkylation of a Heterocycle

Reagents: 2-Bromoethyl ethyl ether (CAS: 592-55-2), Base (


 or 

), Solvent (DMF or Acetone).
  • Preparation: Dissolve the scaffold (1.0 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Add

    
     (2.0 eq) or 
    
    
    
    (1.2 eq) at 0°C. Stir for 30 mins.
  • Alkylation: Add 2-bromoethyl ethyl ether (1.2 - 1.5 eq) dropwise.

    • Note: The bromide is generally preferred over the chloride for better reactivity.

  • Reaction: Heat to 60-80°C for 4-12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF.

  • Purification: Silica gel chromatography. The product will be slightly more polar than a propyl analog but less polar than a hydroxyethyl analog.

Diagram 3: Decision Tree for Side Chain Selection

DecisionTree Start Need to Improve Solubility? CheckLogP Current LogP Status? Start->CheckLogP HighLogP High LogP (>4) (Grease Ball) CheckLogP->HighLogP LowLogP Low LogP (<1) (Too Polar) CheckLogP->LowLogP Soln1 Use 2-Ethoxyethyl (Lowers LogP slightly, Disrupts Crystal) HighLogP->Soln1 Soln2 Use Alkyl Chain (Increases LogP) LowLogP->Soln2 SafetyCheck Metabolic Stability Check (Microsomes) Soln1->SafetyCheck Stable Stable: Proceed (e.g., Bilastine) SafetyCheck->Stable Unstable Unstable (Dealkylation): STOP (Tox Risk) SafetyCheck->Unstable Alternative Switch to Oxetane or Fluorinated Ether Unstable->Alternative

Caption: A strategic workflow for selecting the 2-ethoxyethyl group, emphasizing the critical "Go/No-Go" decision based on metabolic stability.

References

  • Leceta, A., et al. (2013). Critical appraisal of bilastine for the treatment of allergic rhinoconjunctivitis and urticaria. Therapeutics and Clinical Risk Management.[1] Link

  • Sharma, S., et al. (2021). Chemistry, Pharmacokinetics, Pharmacodynamics and Analytical Methods of Bilastine, a Histamine H1 Receptor Antagonist: An Update. Mini Reviews in Medicinal Chemistry. Link

  • Wageningen University & Research. (2024). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes. Link

  • European Chemicals Agency (ECHA). (2008). 2-ethoxyethyl acetate Risk Assessment. Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Link

Sources

Exploratory

4-Iodopyrazole: A Versatile Building Block for Kinase Inhibitor Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and se...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. Its conformational rigidity, hydrogen-bonding capabilities, and favorable pharmacokinetic properties make it an attractive core for targeting the ATP-binding site of kinases. Among the various functionalized pyrazoles, 4-iodopyrazole has emerged as a particularly valuable and versatile building block for the synthesis of kinase inhibitors. This guide provides an in-depth overview of the synthesis, reactivity, and application of 4-iodopyrazole in the design and development of novel kinase inhibitors.

Synthesis of 4-Iodopyrazole

The efficient synthesis of 4-iodopyrazole is a critical first step in its utilization as a building block. Several methods have been developed, with the choice of method often depending on the scale of the synthesis and the nature of the starting pyrazole.

A common and effective method involves the direct iodination of pyrazole using iodine in the presence of an oxidizing agent. For instance, a combination of iodine and 30% hydrogen peroxide in water can provide 4-iodopyrazole in good yield. Another approach utilizes N-iodosuccinimide (NIS) in the presence of an acid like trifluoroacetic acid (TFA), which can be particularly effective for less reactive pyrazoles. For electron-deficient pyrazoles, a more potent iodinating species can be generated in situ from an iodide salt (e.g., KI or NaI) and an oxidant such as ceric ammonium nitrate (CAN).

Experimental Protocol: Iodination of Pyrazole using Iodine and Hydrogen Peroxide

  • To a suspension of pyrazole (1.0 mmol) in water (5 mL), add iodine (I₂) (0.5 mmol).

  • Add 30% hydrogen peroxide (H₂O₂) (0.6 mmol) to the mixture.

  • Stir the mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 4-iodopyrazole.

Chemical Reactivity and Key Transformations

The utility of 4-iodopyrazole as a building block stems from the high reactivity of the carbon-iodine bond, making it an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse substituents at the 4-position of the pyrazole ring, which is crucial for exploring the structure-activity relationships (SAR) of kinase inhibitors.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between 4-iodopyrazole and a wide range of boronic acids or esters. This reaction is instrumental in synthesizing 4-aryl and 4-heteroaryl pyrazoles, which are common motifs in kinase inhibitors. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

  • In a microwave vial, combine 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).

  • Add 1,2-dimethoxyethane (DME) (3 mL) and H₂O (1.2 mL) to the vial.

  • Purge the vial with nitrogen.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%, 11.6 mg) and cesium carbonate (Cs₂CO₃) (1.25 mmol, 407.3 mg) to the mixture.

  • Seal the vial and place it in a microwave apparatus.

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

The Sonogashira coupling enables the synthesis of 4-alkynylpyrazoles by reacting 4-iodopyrazole with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The resulting alkynylpyrazoles can serve as key intermediates for further transformations or as final products with biological activity.

Experimental Protocol: General Sonogashira Coupling

  • In a suitable flask, combine the iodopyrazole (1.0 equiv), terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%) in a suitable solvent (e.g., triethylamine).

  • Stir the mixture under an inert atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of 4-aminopyrazoles. This transformation is particularly relevant for the design of kinase inhibitors, as the amino group can act as a key hydrogen bond donor or acceptor in the kinase active site. The choice of the palladium catalyst and ligand is crucial and often depends on the nature of the amine coupling partner.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole (1.0 equiv), the amine (1.2-1.5 equiv), Pd(dba)₂ (5-10 mol%), tBuDavePhos (10-20 mol%), and potassium tert-butoxide (KOtBu) (2.0 equiv).

  • Add an anhydrous, degassed solvent (e.g., xylene or toluene).

  • Seal the tube and heat the reaction mixture to the appropriate temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Application in Kinase Inhibitor Design: A Case Study Approach

The versatility of 4-iodopyrazole as a synthetic handle has been exploited in the development of numerous kinase inhibitors targeting a wide range of kinases involved in diseases such as cancer and inflammatory disorders.

The JAK-STAT signaling pathway is a critical regulator of cellular processes, and its dysregulation is associated with various cancers and autoimmune diseases. The 4-aminopyrazole scaffold, readily accessible from 4-iodopyrazole via Buchwald-Hartwig amination, is a privileged structure in the design of JAK inhibitors. For example, a series of 4-amino-(1H)-pyrazole derivatives have been synthesized and shown to be potent inhibitors of JAK1, JAK2, and JAK3.

Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy. Several pyrazole-based Aurora kinase inhibitors have been reported, where the 4-position of the pyrazole ring is often substituted with an aryl or heteroaryl group, a modification readily achieved through Suzuki-Miyaura coupling of a 4-iodopyrazole intermediate.

Structure-Activity Relationship (SAR) Insights

The 4-position of the pyrazole ring in kinase inhibitors often points towards the solvent-exposed region of the ATP-binding pocket. This provides an excellent opportunity to introduce various substituents to modulate the inhibitor's potency, selectivity, and pharmacokinetic properties without disrupting the core binding interactions. The ability to easily diversify this position using 4-iodopyrazole as a starting material is therefore a significant advantage in the lead optimization process.

For instance, the introduction of a bulky group at the 4-position can enhance selectivity by preventing the inhibitor from binding to kinases with smaller ATP-binding pockets. Conversely, the introduction of polar groups can improve aqueous solubility and other ADME properties.

Visualization of Key Concepts

Kinase_Inhibitor_Design_Workflow cluster_synthesis Synthesis of Building Block cluster_diversification Diversification via Cross-Coupling cluster_application Application in Kinase Inhibitor Design Pyrazole Pyrazole 4-Iodopyrazole 4-Iodopyrazole Pyrazole->4-Iodopyrazole Iodination 4-Arylpyrazole 4-Arylpyrazole 4-Iodopyrazole->4-Arylpyrazole Suzuki-Miyaura 4-Alkynylpyrazole 4-Alkynylpyrazole 4-Iodopyrazole->4-Alkynylpyrazole Sonogashira 4-Aminopyrazole 4-Aminopyrazole 4-Iodopyrazole->4-Aminopyrazole Buchwald-Hartwig Kinase_Inhibitor_Library Kinase_Inhibitor_Library 4-Arylpyrazole->Kinase_Inhibitor_Library 4-Alkynylpyrazole->Kinase_Inhibitor_Library 4-Aminopyrazole->Kinase_Inhibitor_Library SAR_Studies SAR_Studies Kinase_Inhibitor_Library->SAR_Studies Screening Lead_Optimization Lead_Optimization SAR_Studies->Lead_Optimization Data Analysis

Caption: Workflow for Kinase Inhibitor Design using 4-Iodopyrazole.

Suzuki_Coupling_Scheme 4-Iodopyrazole 4-Iodopyrazole Product 4-Substituted Pyrazole 4-Iodopyrazole->Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: General Scheme of Suzuki-Miyaura Coupling with 4-Iodopyrazole.

Conclusion and Future Prospects

4-Iodopyrazole has proven to be a highly valuable and versatile building block in the design and synthesis of kinase inhibitors. Its facile preparation and high reactivity in a variety of cross-coupling reactions allow for the efficient generation of diverse libraries of pyrazole-based compounds for SAR studies. The continued development of novel and more efficient catalytic systems for the functionalization of 4-iodopyrazole will undoubtedly further expand its utility in drug discovery. As our understanding of the human kinome deepens, the strategic application of such versatile building blocks will be paramount in the development of the next generation of targeted therapies.

References

  • Al-Ostoot, F. H., El-Sayed, N. N. E., El-Gamal, M. I., & Choi, W.-K. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • BenchChem. (n.d.). Application Notes and Protocols: 4-Iodopyrazole in Catalysis.
  • PubMed. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • ResearchGate. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • BenchChem. (n.d.). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
  • MDPI. (2023).
  • Semantic Scholar. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.
  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols.
  • Wiley Online Library. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Google Patents. (n.d.). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
  • ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)
  • Chem-Impex. (n.d.). 4-Iodo-1H-pyrazole.
  • ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
  • ARKAT USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • PMC. (2021).
  • PMC. (2022). The Role of the Kinase Inhibitors in Thyroid Cancers.
  • SpringerLink. (n.d.).
  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Sigma-Aldrich. (n.d.). 4-Iodopyrazole 99 3469-69-0.
  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • Journal of Nuclear Medicine. (2019). MEK Inhibition Induces Therapeutic Iodine Uptake in a Murine Model of Anaplastic Thyroid Cancer.
  • MDPI. (2026). Treatment with Kinase Inhibitors Plus Myo-Inositol as Re-Differentiating Agents in Iodine-Refractory Thyroid Cancers.
  • ACS Publications. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • PubMed. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14.
  • Semantic Scholar. (2021).
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • PMC. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2.
  • PMC. (n.d.).
  • ResearchGate. (2026). ChemInform Abstract: Simple Preparations of 4 and 5-Iodinated Pyrazoles as Useful Building Blocks.
  • PMC. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Preprints.org. (2025). Treatment with Kinase Inhibitors Plus Myo-Inositol as Re-Differantiating Agents in Iodine Refractory Cancers.
  • Dovepress. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors.
  • MDPI. (2018).
  • MDPI. (n.d.).
  • ResearchGate. (2025). *Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A
Foundational

stability of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole under basic conditions

An In-Depth Technical Guide to the Stability of 1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole Under Basic Conditions Foreword: The Pyrazole Core in Modern Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability of 1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole Under Basic Conditions

Foreword: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs such as Celecoxib, Rimonabant, and Sildenafil.[1][2] Its aromatic nature, capacity for diverse substitution, and ability to engage in various intermolecular interactions make it a cornerstone for designing targeted therapeutics. The introduction of an iodine atom, as in 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole, offers a versatile handle for further synthetic elaboration, typically through cross-coupling reactions.[3] However, the stability of such a functionalized intermediate is paramount, particularly during synthesis, purification, and formulation, where exposure to basic conditions is common. This guide provides a comprehensive analysis of the , offering both mechanistic insights and a robust experimental framework for its assessment.

Mechanistic Considerations for Degradation

Understanding the potential degradation pathways is critical for designing a meaningful stability study. For 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole, three primary sites are susceptible to base-mediated degradation, each with a different likelihood based on established chemical principles.

C4-Iodo Bond Lability: The Primary Concern

The carbon-iodine bond on the pyrazole ring is the most probable site of degradation. The pyrazole ring is electron-rich, but the electronegativity of the nitrogen atoms can influence the electron density at the C4 position. More importantly, the iodide ion (I⁻) is an excellent leaving group because it is a very weak base and its large size allows the negative charge to be dispersed over a large volume.[4][5][6] Under basic conditions, two mechanisms could lead to deiodination:

  • Nucleophilic Aromatic Substitution (SNA_r_): While typically requiring strong activation, a direct attack by a hydroxide or other nucleophilic base on the C4 carbon could displace the iodide. This pathway is generally less favorable on electron-rich aromatic systems unless specific activating groups are present.

  • Base-Mediated Proton Abstraction/Elimination: A more plausible route could involve the abstraction of a proton from the pyrazole ring (if one were available at an adjacent position, which is not the case here) or a more complex pathway facilitated by the base. However, the most direct interaction remains the potential for the base to act as a nucleophile.

Stability of the N1-(2-Ethoxyethyl) Side Chain

The side chain consists of two key functionalities: the N-C bond connecting the pyrazole to the ethyl chain and the C-O-C ether linkage.

  • N-C Bond: The bond between the pyrazole nitrogen and the ethyl group is generally robust and unlikely to cleave under typical basic conditions.

  • Ether Linkage: Ethers are famously stable and unreactive towards bases and nucleophiles.[7] Cleavage of ethers typically requires strong acids to protonate the oxygen, converting the alkoxy group into a good leaving group.[8][9] Basic cleavage is rare and usually requires harsh conditions or specialized reagents like organolithium compounds, which are not typical in pharmaceutical processing.[10] Therefore, degradation via cleavage of the ethoxyethyl side chain is considered a low-probability event under mild to moderate basic conditions.

Integrity of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and, as such, possesses significant resonance stabilization.[11] It is generally stable and resistant to ring-opening under basic conditions. While there are examples of pyrazole ring transformations, they often involve highly reactive intermediates or specific reaction conditions not typically encountered in standard stability testing.[12][13] Therefore, the degradation of the core pyrazole ring is highly unlikely.

Based on these principles, the primary degradation product anticipated is the de-iodinated parent compound, 1-(2-ethoxyethyl)-1H-pyrazole.

Experimental Design for a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. The design follows principles outlined in the International Council for Harmonisation (ICH) guidelines.[14][15]

Objective and Scope

The primary objective is to evaluate the stability of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole when subjected to a range of basic conditions, varying by base strength, temperature, and time. This study will establish the degradation profile and inform handling, storage, and formulation strategies.

Materials and Analytical Methods
  • Test Substance: 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole, with a certificate of analysis confirming >98% purity.

  • Reagents: Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃).

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Ethanol.

  • Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The method must be validated to resolve the parent compound from all potential degradation products and impurities.[16]

Experimental Workflow

The overall workflow for the stability study is depicted below. It involves systematic exposure of the compound to stress conditions, followed by quantitative analysis to determine the extent of degradation.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis & Reporting stock Prepare Stock Solution (1 mg/mL in Acetonitrile) samples Aliquot into Test Vessels stock->samples cond1 Add Base 1 (e.g., 0.1M NaOH) Incubate at T1, T2 samples->cond1 cond2 Add Base 2 (e.g., 0.5M K2CO3) Incubate at T1, T2 samples->cond2 cond3 Add Control (Solvent Only) Incubate at T1, T2 samples->cond3 tp Sample at Time Points (0, 2, 8, 24 hrs) cond1->tp cond2->tp cond3->tp quench Quench Reaction (Neutralize with Acid) tp->quench dilute Dilute for Analysis quench->dilute hplc HPLC Analysis dilute->hplc data Quantify Parent Peak & Degradants hplc->data report Report % Assay & Generate Profile data->report

Caption: Workflow for the forced degradation study of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole.

Detailed Experimental Protocol
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole in HPLC-grade acetonitrile.

  • Sample Preparation: For each condition, add 1.0 mL of the stock solution to a clean, inert vial (e.g., amber glass).

  • Stress Conditions:

    • Mild Base: Add 1.0 mL of 0.5 M Sodium Bicarbonate (NaHCO₃) solution.

    • Moderate Base: Add 1.0 mL of 0.5 M Potassium Carbonate (K₂CO₃) solution.

    • Strong Base: Add 1.0 mL of 0.1 M Sodium Hydroxide (NaOH) solution.

    • Control: Add 1.0 mL of the solvent co-solvent mixture (e.g., 1:1 Water:Acetonitrile).

  • Incubation: Prepare two sets of vials for each condition. Incubate one set at room temperature (~25°C) and the other set at an elevated temperature (e.g., 60°C). Protect all samples from light.[16]

  • Time Points: Withdraw vials for analysis at initial (t=0), 2, 8, and 24 hours.

  • Quenching and Analysis:

    • At each time point, immediately neutralize the sample by adding a stoichiometric equivalent of acid (e.g., HCl) to stop the degradation.

    • Dilute the quenched sample with the mobile phase to a final concentration within the linear range of the HPLC method (e.g., 0.1 mg/mL).

    • Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Identify and quantify any major degradation products.

Anticipated Results and Data Presentation

The results of the forced degradation study are expected to show a correlation between the rate of degradation and the strength of the base and temperature. The data can be summarized for clear comparison.

Table 1: Hypothetical Stability Data for 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole

ConditionBaseTemperature (°C)Time (h)% Parent Compound RemainingMajor Degradant Peak (% Area)
ControlNone602499.8%Not Detected
Mild0.5M NaHCO₃602498.5%1.2%
Moderate0.5M K₂CO₃252495.2%4.5%
Moderate0.5M K₂CO₃60880.1%19.5%
Strong0.1M NaOH25875.6%23.8%
Strong0.1M NaOH60240.3%58.9%

Interpretation and Forward-Looking Strategy

The primary degradation pathway is likely deiodination, resulting in the formation of 1-(2-ethoxyethyl)-1H-pyrazole. This hypothesis can be confirmed by isolating the degradant and characterizing it using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Postulated degradation pathways under basic conditions.

Implications for Drug Development:

  • Process Chemistry: Synthetic and purification steps involving strong bases should be performed at controlled, low temperatures and for minimal durations. The use of milder inorganic bases (e.g., K₂CO₃, NaHCO₃) is preferable to strong hydroxides.

  • Formulation: For liquid formulations, the pH must be carefully controlled and buffered to be neutral or slightly acidic to ensure long-term stability. Excipient compatibility studies should be conducted to ensure no basic impurities will accelerate degradation.

  • Storage: The solid-state compound should be stored in a dry, cool environment, protected from light, to ensure maximum shelf life.[16]

By systematically evaluating the stability of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole, researchers can mitigate risks, optimize processes, and ensure the quality and integrity of this valuable synthetic intermediate throughout the drug development lifecycle.

References

  • Thermal Decomposition of 1-[2,2-Bis(Methoxy-NNO-Azoxy)Ethyl]-Pyrazole. ResearchGate. Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]

  • Synthesis and Cleavage of Ethers. Longdom Publishing. Available from: [Link]

  • Cleavage of Ethers - Organic Chemistry. Jack Westin. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available from: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. Available from: [Link]

  • Iodide ion is good leaving group and a good nucleophile. How can both be correct?. Stack Exchange. Available from: [Link]

  • Q1A(R2) Guideline. ICH. Available from: [Link]

  • Stability Testing of Drug Substances and Drug Products. FDA. Available from: [Link]

  • Reactions of Ethers-Ether Cleavage. Chemistry Steps. Available from: [Link]

  • 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. Available from: [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product. Drug Control Authority, Malaysia. Available from: [Link]

  • if iodine is a better leaving group, shouldn't this be unreactive?. Reddit. Available from: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. ResearchGate. Available from: [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. Available from: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Available from: [Link]

  • 8.5: Leaving Groups. Chemistry LibreTexts. Available from: [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC. Available from: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. MDPI. Available from: [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. Available from: [Link]

  • Leaving group. Wikipedia. Available from: [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. PMC. Available from: [Link]

  • Stability of 4H-pyrazoles in physiological environments. ResearchGate. Available from: [Link]

  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. PMC. Available from: [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. Available from: [Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing. Available from: [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. Available from: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available from: [Link]

  • 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. MDPI. Available from: [Link]

Sources

Exploratory

Sourcing &amp; Synthesis Guide: 1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole

[1] Executive Summary: The Isomer Criticality Warning: This guide addresses a critical structural ambiguity common in pyrazole sourcing. You requested information on 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole .

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Isomer Criticality

Warning: This guide addresses a critical structural ambiguity common in pyrazole sourcing.

You requested information on 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole .

  • Structure: Pyrazole ring with an iodine at C4 and a stable ethyl ether chain at N1 (–CH₂CH₂OCH₂CH₃).

  • Commercial Status: Rare / Custom Synthesis. This specific isomer is not a standard catalog item. It is typically a research-grade scaffold used for Structure-Activity Relationship (SAR) studies where a stable, non-labile ether linker is required.

However, the industry-standard commodity chemical is the regioisomer 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole (CAS: 575452-22-1).

  • Structure: Pyrazole ring with an iodine at C4 and a labile hemiaminal ether protecting group at N1 (–CH(CH₃)OCH₂CH₃).

  • Commercial Status: Commodity / Bulk. This is the key intermediate for JAK inhibitors (e.g., Ruxolitinib, Baricitinib).

This guide covers both:

  • Part 1: Custom sourcing and synthesis of your specific target (the 2-ethoxyethyl isomer).

  • Part 2: Commercial sourcing of the dominant 1-ethoxyethyl isomer (if this was the intended target).

Part 1: The 2-Ethoxyethyl Isomer (Target Specification)

Commercial Availability & Sourcing Strategy

Since 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole is not a standard catalog item, you cannot buy it "off the shelf" from major distributors like Sigma-Aldrich or Combi-Blocks without a custom request.

Procurement Protocol:

  • Route A: Custom Synthesis (CROs)

    • Recommended Vendors: WuXi AppTec, ChemPartner, Enamine, Pharmaron.

    • Specification Request: Quote for "N-alkylation of 4-iodopyrazole with 2-bromoethyl ethyl ether."

    • Lead Time: Typically 4–6 weeks.

  • Route B: In-House Synthesis (Recommended)

    • Due to the simplicity of the chemistry, in-house synthesis is often faster than outsourcing.

Synthesis Protocol (In-House)

Objective: Synthesis of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole via N-alkylation.

Reaction Scheme:

  • Starting Materials: 4-Iodopyrazole (CAS 3469-69-0) + 2-Bromoethyl ethyl ether (CAS 592-55-2).

  • Reagents: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH).

  • Solvent: DMF or Acetonitrile.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-iodopyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add Cs₂CO₃ (2.0 eq) and stir at Room Temperature (RT) for 30 mins.

    • Note: Cs₂CO₃ is preferred over NaH for milder conditions and fewer side reactions.

  • Alkylation: Add 2-bromoethyl ethyl ether (1.2 eq) dropwise.

  • Heating: Heat the mixture to 60–80°C for 4–12 hours. Monitor by LCMS for disappearance of the starting material (m/z 194).

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is a stable oil or low-melting solid.

Technical Specifications (QC)
  • Identity: ¹H NMR must show the ethylene bridge as two distinct triplets (~4.2 ppm for N-CH₂ and ~3.7 ppm for O-CH₂).

  • Purity: >95% by HPLC (254 nm).

  • Stability: Unlike the 1-isomer, this compound is stable to acid and does not deprotect.

Part 2: The 1-Ethoxyethyl Isomer (Commercial Commodity)[3]

If your project relates to JAK inhibitor synthesis (Ruxolitinib/Baricitinib), this is likely the compound you need.

Commercial Sources

This compound is widely available in bulk (kg to metric ton scale).

VendorTierReliabilityTypical PurityLead Time
Combi-Blocks PrimaryHigh98%1-3 Days
Enamine PrimaryHigh95%+1-2 Weeks
Sigma-Aldrich DistributorHigh97%1-3 Days
Pharmablock ManufacturerHigh98%Bulk/Custom
Bide Pharmatech BulkMed-High98%Bulk
Technical Specifications
  • CAS: 575452-22-1[2][3][4][5]

  • Chemical Name: 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole[2][3][4][5][6][7]

  • Function: Protected 4-iodopyrazole.[3] The "ethoxyethyl" group is a hemiaminal ether, acting as a protecting group for the pyrazole nitrogen.

  • Handling: Acid Sensitive. Store at 2–8°C. Do not expose to acidic moisture, as it will hydrolyze back to 4-iodopyrazole.

Part 3: Comparative Technical Analysis

The following diagram illustrates the synthesis and structural differences between the two isomers to ensure you select the correct path.

G Start 4-Iodopyrazole (CAS 3469-69-0) Reagent1 Ethyl Vinyl Ether (H+ Catalysis) Start->Reagent1 Addition Reagent2 2-Bromoethyl Ethyl Ether (Base: Cs2CO3) Start->Reagent2 Alkylation Product1 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (CAS 575452-22-1) LABILE PROTECTING GROUP Reagent1->Product1 Use1 JAK Inhibitor Synthesis (Ruxolitinib) Product1->Use1 Suzuki Coupling Product2 1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole (Custom Target) STABLE ETHER LINKER Reagent2->Product2 Use2 SAR Studies (Stable Analog) Product2->Use2 Suzuki Coupling

Figure 1: Synthesis pathways distinguishing the labile 1-ethoxyethyl protecting group (Red) from the stable 2-ethoxyethyl alkyl chain (Blue).

Comparison Table: Specification & Handling
Feature1-(1-Ethoxyethyl)-4-iodo (Commodity)1-(2-Ethoxyethyl)-4-iodo (Custom)
CAS Number 575452-22-1N/A (Rare)
Linker Type Hemiaminal Ether (N-CH(Me)-O-Et)Alkyl Ether (N-CH₂CH₂-O-Et)
Stability Acid Labile (Hydrolyzes easily)Stable (Resists acid/base)
Synthesis Method Addition to Vinyl Ether (Acid Cat.)Alkylation with Alkyl Halide (Base)
Primary Use Protecting Group Strategy (Removable)Permanent Structural Motif (SAR)
Storage Refrigerate, Inert AtmosphereRoom Temp, Standard

References

  • Preparation of Pyrazole Derivatives . PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Synthesis of Ruxolitinib . Organic Process Research & Development. (Describes the use of the 1-ethoxyethyl protecting group).[3][7]

  • Combi-Blocks Product Catalog . 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole Specifications. Link

  • Sigma-Aldrich Product Sheet . 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole. Link

Sources

Foundational

Medicinal Chemistry Applications of Ethoxyethyl-Substituted Pyrazoles

Executive Summary The ethoxyethyl-substituted pyrazole moiety represents a specialized but high-value structural motif in modern medicinal chemistry. Unlike simple alkyl pyrazoles, the introduction of the ethoxyethyl ( )...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ethoxyethyl-substituted pyrazole moiety represents a specialized but high-value structural motif in modern medicinal chemistry. Unlike simple alkyl pyrazoles, the introduction of the ethoxyethyl (


) group serves a dual purpose: it modulates physicochemical properties (solubility, LogD) without introducing a hydrogen bond donor, and it acts as a flexible linker capable of probing solvent-exposed regions of protein binding pockets.

This guide provides a comprehensive technical analysis of this motif, covering its physicochemical rationale, synthetic protocols, and specific applications in kinase inhibitor design. It distinguishes critically between the 2-ethoxyethyl group (a permanent pharmacophore) and the 1-ethoxyethyl group (a labile protecting group), a nuance often overlooked in general literature.

The Ethoxyethyl Motif: Physicochemical Rationale

In drug design, the transition from a lipophilic alkyl chain (e.g.,


-butyl) to an ethoxyethyl ether is a strategic "solubilizing" modification.
Lipophilicity and Solubility

The ethoxyethyl group lowers the calculated LogP (cLogP) relative to its carbon-isostere (


-pentyl) due to the ether oxygen.
  • H-Bonding: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA) but not a donor. This is critical for membrane permeability; unlike a hydroxyethyl group (

    
    ), the ethoxyethyl group does not incur the desolvation penalty associated with burying a strong donor group.
    
  • Conformational Flexibility: The

    
     bond angle (
    
    
    
    ) and low rotational barrier allow the tail to adopt multiple conformations to fit into solvent channels or hydrophobic pockets.
Comparison of Solubilizing Tails
SubstituentStructureLogP ImpactH-Bond DonorH-Bond AcceptorPrimary Utility

-Pentyl

High (Lipophilic)NoNoHydrophobic filling; poor solubility.
2-Methoxyethyl

ModerateNoYes (1)Standard polarity modulation.
2-Ethoxyethyl

Balanced No Yes (1) Extension into solvent; precise lipophilicity tuning.
2-Hydroxyethyl

Low (Hydrophilic)YesYes (1)High solubility; permeability risk.

Synthetic Methodologies

There are two distinct contexts for "ethoxyethyl" in pyrazole chemistry: the permanent 2-ethoxyethyl pharmacophore and the labile 1-ethoxyethyl protecting group.

Protocol A: Synthesis of 1-(2-Ethoxyethyl)-1H-pyrazoles (Pharmacophore)

This is the standard method for installing the permanent solubilizing tail.

Reaction Type:


 N-Alkylation
Reagents:  2-Ethoxyethyl bromide (or tosylate), 

or

, DMF or MeCN.

Step-by-Step Protocol:

  • Dissolution: Dissolve the core pyrazole (1.0 eq) in anhydrous DMF (

    
    ).
    
  • Base Addition: Add

    
     (2.0 eq). Cesium is preferred over potassium for pyrazoles to enhance solubility of the intermediate anion.
    
  • Alkylation: Add 2-ethoxyethyl bromide (1.2 eq) dropwise.

  • Heating: Heat to

    
     for 4-12 hours. Monitor by LCMS.
    
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .
  • Regioselectivity Note: For asymmetric pyrazoles (e.g., 3-substituted), this reaction produces a mixture of N1 and N2 isomers. The N1 isomer (sterically less hindered) usually predominates but must be separated by chromatography.

Protocol B: The 1-(1-Ethoxyethyl) Protecting Group Strategy

Often found in literature (e.g., J. Med. Chem. syntheses of kinase inhibitors), this group protects the pyrazole nitrogen during cross-coupling.

Formation: Reaction of pyrazole with ethyl vinyl ether and catalytic acid (PPTS). Cleavage: Mild acidic hydrolysis (HCl/THF or TFA/DCM). Why use it? It prevents catalyst poisoning by the free pyrazole NH during Suzuki couplings.

Visualization of Synthetic Logic

SynthesisPathways Pyrazole 1H-Pyrazole Core Reagent_Br 2-Ethoxyethyl Bromide (Cs2CO3, DMF) Pyrazole->Reagent_Br Reagent_EVE Ethyl Vinyl Ether (H+, PPTS) Pyrazole->Reagent_EVE Product_Perm 1-(2-Ethoxyethyl)pyrazole (Permanent Pharmacophore) Reagent_Br->Product_Perm SN2 Alkylation Product_Prot 1-(1-Ethoxyethyl)pyrazole (Hemiaminal Protecting Group) Reagent_EVE->Product_Prot Addition Deprotection Acidic Hydrolysis (HCl/THF) Product_Prot->Deprotection Used in Suzuki Final_Drug Free NH Pyrazole (Post-Coupling) Deprotection->Final_Drug

Figure 1: Divergent synthetic pathways for ethoxyethyl pyrazoles. The upper path yields the permanent pharmacophore; the lower path utilizes the hemiaminal as a transient protecting group.

Medicinal Chemistry Case Studies

Case Study: Tuning Selectivity in Macrocyclic Kinase Inhibitors (MST3)

A pivotal study on MST3 (Mammalian Sterile 20-like kinase 3) inhibitors demonstrates the sensitivity of the kinase ATP pocket to the ethoxyethyl linker.

  • Context: Researchers developed macrocyclic pyrazole inhibitors to improve selectivity over the promiscuous staurosporine scaffold.

  • The Experiment: They compared linkers of varying lipophilicity and length: Pentyl vs. Ethoxyethyl vs. Hexyl.

  • Observation:

    • The Pentyl linker provided high affinity for MST3.

    • Replacing the pentyl chain with an Ethoxyethyl linker (Compound 21d) resulted in a loss of potency for MST3 (

      
       shift decreased from 
      
      
      
      to
      
      
      ).
    • However, the ethoxyethyl analog retained stabilization of GSK3B .

Building Block Utility: Boronate Esters

The reagent 1-(2-ethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester is a staple in modular drug discovery.

  • Application: It is frequently used in Suzuki-Miyaura cross-couplings to attach the pyrazole-ethoxyethyl motif to aryl halides (e.g., chloropyrimidines or quinolines) in the final stages of library synthesis.

  • Advantage: Installing the solubilizing tail before the coupling step avoids the regioselectivity issues of alkylating a complex final molecule.

DMPK and Metabolic Stability

When incorporating an ethoxyethyl group, the metabolic stability profile must be scrutinized.

O-Dealkylation Liability

The primary metabolic risk for ethoxyethyl ethers is O-dealkylation driven by Cytochrome P450 enzymes (typically CYP3A4 or CYP2D6).

  • Mechanism: Hydroxylation at the

    
    -carbon (next to oxygen) leads to a hemiacetal intermediate, which collapses to release acetaldehyde and the corresponding alcohol (hydroxyethyl-pyrazole).
    
  • Consequence: This converts a lipophilic tail into a polar alcohol, potentially altering the drug's permeability and excretion pathway.

Mitigation Strategies

If O-dealkylation is observed to be too rapid (high intrinsic clearance,


):
  • Deuteration: Replace the methylene protons adjacent to the oxygen with deuterium (

    
    ) to exploit the Kinetic Isotope Effect (KIE).
    
  • Steric Shielding: Introduce a methyl group

    
     to the ether oxygen (branching), though this may impact binding.
    
  • Fluorination: Replace the terminal ethyl group with a trifluoroethyl group (

    
    ) to withdraw electron density and reduce CYP oxidation potential.
    

Decision Framework for SAR

Use the following logic flow when deciding to deploy the ethoxyethyl motif.

SAR_Logic Start Problem: Low Solubility / High LogP Step1 Replace Alkyl with Ethoxyethyl Start->Step1 Check1 Does Potency Maintain? Step1->Check1 Yes Check Metabolic Stability (Microsomal Assay) Check1->Yes Yes No Ether Oxygen Clash? (Repulsion/Desolvation) Check1->No No Stable Advance Candidate Yes->Stable Low Clint Unstable Metabolite: O-Dealkylation Yes->Unstable High Clint Fix1 Try Methoxyethyl (Smaller) No->Fix1 Fix2 Deuterate or Fluorinate Unstable->Fix2

Figure 2: SAR decision tree for optimizing pyrazole solubilizing tails.

References

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Source: bioRxiv, 2023. Context: Detailed SAR comparing pentyl vs. ethoxyethyl linkers in kinase macrocycles. URL:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Source: Journal of Medicinal Chemistry, 2021. Context: Discusses synthetic routes for kinase inhibitors, including the use of protected pyrazole intermediates. URL:[Link]

  • 1-(2-Ethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester. Source: PubChem Compound Summary. Context: Chemical structure and property data for the key building block.[1][2][3] URL:[Link]

  • Optimization of Metabolic Stability as a Goal of Modern Drug Design. Source: Medical Research Reviews, 2001.[4] Context: Foundational principles of ether metabolism and O-dealkylation risks. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole: A Technical Guide on Lipophilicity, Hydrophilicity, and Drug Design

Executive Summary In modern medicinal chemistry and agrochemical development, the precise tuning of a molecule's physicochemical properties—specifically its partition coefficient (logP) and hydrophilicity—is paramount fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the precise tuning of a molecule's physicochemical properties—specifically its partition coefficient (logP) and hydrophilicity—is paramount for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME). 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole is a highly versatile, functionalized heterocyclic building block. It combines the robust aromaticity of a pyrazole core, the extreme electrophilic reactivity of a 4-iodo substituent, and the amphiphilic modulating properties of an N-linked ethoxyethyl chain.

This technical guide deconstructs the mechanistic causality behind the physicochemical profile of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole, provides self-validating protocols for determining its logP, and outlines its application in palladium-catalyzed cross-coupling reactions.

Structural Deconstruction & Mechanistic Causality

The physicochemical behavior of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole is not merely the sum of its parts; it is the result of specific intramolecular interactions and structural modifications designed to balance lipophilicity with aqueous solubility.

The 1H-Pyrazole Core

The pyrazole ring is a moderately polar, electron-rich heteroaromatic system. The sp²-hybridized nitrogen at the 2-position acts as a strong hydrogen bond acceptor (HBA), contributing approximately 17.8 Ų to the molecule's Polar Surface Area (PSA). This intrinsic polarity ensures baseline aqueous solubility and facilitates target-protein interactions via hydrogen bonding.

The 4-Iodo Substituent: Driving Lipophilicity and Reactivity

The introduction of an iodine atom at the C4 position serves a dual purpose:

  • Lipophilicity Enhancement: Iodine is highly polarizable and significantly increases the lipophilic bulk of the molecule (contributing a

    
    logP of ~+1.12). This enhances the molecule's ability to permeate lipid bilayers.
    
  • Synthetic Utility: The carbon-iodine (C-I) bond is highly reactive toward oxidative addition by low-valent transition metals, making 4-iodopyrazoles premier substrates for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions[1].

The 1-(2-Ethoxyethyl) Appendage: Amphiphilic Tuning

A critical design choice in this molecule is the use of an ethoxyethyl group (–CH₂CH₂OCH₂CH₃) rather than a purely aliphatic chain like a butyl group. While a butyl chain would strictly drive lipophilicity up and aqueous solubility down, the ethoxyethyl group introduces an ether oxygen.

  • Causality: The ether oxygen acts as an additional hydrogen bond acceptor (HBA), contributing ~9.2 Ų to the PSA. This mitigates the hydrophobic penalty of the alkyl carbons, enhancing hydrophilicity and preventing the molecule from becoming excessively lipophilic, which could lead to high plasma protein binding or poor oral bioavailability[2].

G Molecule 1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole Core 1H-Pyrazole Core (Moderate Polarity) Molecule->Core Iodo 4-Iodo Substituent (High Lipophilicity) Molecule->Iodo Chain 1-(2-Ethoxyethyl) Group (Amphiphilic Balance) Molecule->Chain HBA1 H-Bond Acceptor (N) PSA +17.8 Ų Core->HBA1 Lip1 Halogen Bonding ΔlogP ~ +1.12 Iodo->Lip1 HBA2 Ether Oxygen (HBA) PSA +9.2 Ų Chain->HBA2 Lip2 Aliphatic Carbons ΔlogP ~ +1.20 Chain->Lip2

Caption: Structural deconstruction of physicochemical contributions to logP and hydrophilicity.

Quantitative Physicochemical Profile

Based on structural fragment analysis and predictive modeling (XLogP3 methodologies), the molecule exhibits an optimal balance for drug-like properties, adhering strictly to Lipinski's Rule of Five.

PropertyValue / EstimatePharmacokinetic Implication
Molecular Formula C₇H₁₁IN₂ON/A
Molecular Weight 266.08 g/mol < 500 Da; Excellent for oral absorption.
Estimated logP 2.30 ± 0.2Optimal lipophilicity for membrane permeation without excessive tissue retention.
Polar Surface Area (PSA) ~31.9 Ų< 90 Ų; Highly favorable for Blood-Brain Barrier (BBB) penetration and cellular uptake.
H-Bond Donors (HBD) 0Reduces desolvation energy required for lipid membrane crossing.
H-Bond Acceptors (HBA) 2 (N, O)Ensures sufficient aqueous solubility via interaction with water molecules.

Experimental Protocol: Determination of logP

While the Shake-Flask method (OECD Guideline 107) is historically considered the "gold standard" for logP determination, it is inherently flawed for highly lipophilic or halogenated compounds. Such compounds often form micro-emulsions at the octanol-water interface, leading to skewed concentration quantifications[3].

Causality for Method Selection: To ensure scientific integrity and reproducibility, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC, OECD Guideline 117) is the superior choice. RP-HPLC relies on the thermodynamic correlation between a molecule's retention factor (


) on a hydrophobic C18 stationary phase and its octanol-water partition coefficient[4]. It is insensitive to minor impurities and avoids emulsion artifacts.
RP-HPLC Methodology (OECD 117)

Materials Required:

  • HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Stationary Phase: Silica-based C18 column (e.g., Spherisorb ODS-2, 125 × 4 mm, 5 μm).

  • Mobile Phase: Methanol/Water (75:25 v/v) or Acetonitrile/Water, buffered to pH 7.0 (e.g., 10 mM ammonium acetate) to ensure the pyrazole remains un-ionized.

  • Reference Standards: Minimum of 6 compounds with known logP values spanning from 1.0 to 4.0 (e.g., acetanilide, benzyl alcohol, chlorobenzene).

Step-by-Step Procedure:

  • Dead Time Determination: Inject an unretained compound (e.g., thiourea or uracil) to determine the column dead time (

    
    ).
    
  • Calibration Curve Generation: Inject the reference standards. Record their retention times (

    
    ).
    
  • Capacity Factor Calculation: Calculate the capacity factor (

    
    ) for each reference standard using the formula:
    
    
    
    
  • Linear Regression: Plot

    
     versus the known 
    
    
    
    values of the reference standards to establish a linear regression equation (
    
    
    ).
  • Analyte Measurement: Inject 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole under identical isocratic conditions. Record its retention time and calculate its

    
    .
    
  • Interpolation: Use the regression equation to interpolate the experimental logP of the analyte.

G Start logP Determination (OECD 117) Prep 1. Prepare Reference Standards (Known logP values) Start->Prep Sample 2. Prepare Analyte (1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole) Start->Sample HPLC 3. RP-HPLC Analysis (C18 Column, Isocratic Mobile Phase) Prep->HPLC Sample->HPLC Calc 4. Calculate Capacity Factor (k') k' = (tr - t0) / t0 HPLC->Calc Curve 5. Calibration Curve log k' vs logP (References) Calc->Curve Result 6. Interpolate Analyte logP (Estimated ~2.3) Curve->Result

Caption: Step-by-step RP-HPLC workflow for determining the logP of lipophilic organic compounds.

Synthetic Utility: Palladium-Catalyzed Cross-Coupling

The primary application of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole in drug discovery is as an electrophilic coupling partner. The C4-iodine bond is highly susceptible to oxidative addition by Pd(0) species, enabling the rapid construction of complex, multi-ring systems via Suzuki-Miyaura or Sonogashira couplings[5],[1].

Protocol: Suzuki-Miyaura Coupling of 4-Iodopyrazole

This self-validating protocol utilizes microwave irradiation to dramatically reduce reaction times while maintaining high yields[1].

Reagents:

  • 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.1 equiv, 0.55 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol%)

  • Base: Cesium carbonate (Cs₂CO₃) (2.5 equiv, 1.25 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 4 mL)

Step-by-Step Procedure:

  • Preparation: To a microwave-safe vial equipped with a magnetic stir bar, add the 4-iodopyrazole derivative, arylboronic acid, and Cs₂CO₃.

  • Solvent Addition & Degassing: Add the Dioxane/H₂O solvent mixture. Crucial Step: Degas the mixture by bubbling argon or nitrogen through the solution for 10 minutes. Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to inhibit homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of inert gas and seal the vial with a crimp cap.

  • Reaction: Place the vial in a microwave synthesizer. Irradiate at 90–100 °C for 15–20 minutes.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL). The ethoxyethyl group ensures the product retains enough lipophilicity to partition cleanly into the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the 4-arylpyrazole product.

References

  • Facile synthesis of alkynyl-, aryl- and ferrocenyl-substituted pyrazoles via Sonogashira and Suzuki-Miyaura approaches Source: OpenMETU URL:[Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry Source: MDPI URL:[Link]

  • Prediction of the n-Octanol/Water Partition Coefficients of Basic Compounds Using Multi-Parameter QSRR Models Based on IS-RPLC Retention Behavior Source: PubMed Central (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole from 4-iodopyrazole

Application Note: Precision Synthesis of 1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole Executive Summary & Strategic Distinction This guide details the protocol for synthesizing 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole . CRITICAL DIS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole

Executive Summary & Strategic Distinction

This guide details the protocol for synthesizing 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole .

CRITICAL DISTINCTION: It is imperative to distinguish the target molecule from its isomer, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole (CAS 575452-22-1).[1]

  • Target (2-ethoxyethyl): Contains a stable ether linkage (

    
    ).[1] This is typically a permanent structural motif in kinase inhibitors.[1]
    
  • Isomer (1-ethoxyethyl): Contains a hemiaminal ether (

    
    ), formed via addition to ethyl vinyl ether.[1] This is a labile protecting group (e.g., used in Ruxolitinib synthesis) and is not  the subject of this protocol.[1]
    

The synthesis described below utilizes a base-mediated


 alkylation of 4-iodopyrazole with 1-bromo-2-ethoxyethane to yield the stable 2-ethoxyethyl variant.

Reaction Mechanics & Retrosynthesis

The transformation relies on the nucleophilic attack of the pyrazole nitrogen (pKa ~14) onto the primary alkyl halide. 4-Iodopyrazole is symmetric; thus, N1-alkylation yields a single regioisomer, simplifying purification.[1]

Reaction Scheme:

ReactionScheme SM1 4-Iodopyrazole (Nucleophile) Reaction SN2 Alkylation DMF, 60-80°C SM1->Reaction SM2 1-Bromo-2-ethoxyethane (Electrophile) SM2->Reaction Base Cs2CO3 or K2CO3 (Base) Base->Reaction Deprotonation Product 1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole (Target) Reaction->Product

Caption:


 alkylation pathway. The base deprotonates the pyrazole NH, generating a pyrazolate anion that attacks the alkyl bromide.[1]

Detailed Experimental Protocol

Reagents & Materials:

  • 4-Iodopyrazole (1.0 eq)[1][2][3][4]

  • 1-Bromo-2-ethoxyethane (1.2 - 1.5 eq) [Also known as 2-Bromoethyl ethyl ether][1]

  • Cesium Carbonate (

    
    ) (2.0 eq) [Alternative: 
    
    
    
    ][1]
  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (

    
    )[1]
    
  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation:

    • Charge a dry round-bottom flask with 4-iodopyrazole (e.g., 5.0 g, 25.8 mmol) and

      
        (16.8 g, 51.6 mmol).[1]
      
    • Add anhydrous DMF (50 mL, 10V) under an inert atmosphere (

      
       or Ar). Stir for 10-15 minutes at room temperature to facilitate deprotonation.
      
  • Alkylation:

    • Add 1-bromo-2-ethoxyethane (4.3 mL, ~38.7 mmol, 1.5 eq) dropwise via syringe.[1]

    • Heat the reaction mixture to 60–80°C . Monitor via TLC (30% EtOAc in Hexanes) or LCMS.[1]

    • Expert Insight: Reaction typically reaches completion within 4–6 hours.[1] If using

      
       in Acetonitrile, reflux (82°C) overnight may be required due to lower solubility/basicity.[1]
      
  • Quench & Workup:

    • Cool the mixture to room temperature.

    • Pour slowly into ice-cold water (250 mL) to dissolve inorganic salts and precipitate the organic product (if solid) or separate phases.

    • Extract with EtOAc (3 x 50 mL).[1]

    • Wash combined organics with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove residual DMF.[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification:

    • The crude residue is typically a yellow oil.[1]

    • Purify via flash column chromatography (Silica gel).[1]

    • Eluent: Gradient 0%

      
       30% EtOAc in Hexanes.
      
    • Yield Expectation: 75–85%.[1][3][5]

Process Control & Characterization

Workflow Logic:

Workflow Start Start: Reagent Mixing Heat Heat to 60-80°C (4-6 Hours) Start->Heat Check QC Point: TLC/LCMS SM Consumed? Heat->Check Check->Heat No (Extend Time) Workup Aqueous Workup (Remove DMF) Check->Workup Yes Purify Flash Chromatography (Silica Gel) Workup->Purify Final Final Product (Yellow Oil/Solid) Purify->Final

Caption: Operational workflow for the synthesis and isolation of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole.

Analytical Expectations (Self-Validation):

ParameterExpected Value/ObservationDiagnostic Note
Appearance Pale yellow oil or low-melting solidDarkening indicates iodine liberation (check temp).[1]
TLC (

)
~0.5 (30% EtOAc/Hex)Distinct from SM (

~0.3).
LCMS (ESI+) [M+H]+ = 267.0Characteristic Iodine isotope pattern not applicable (monoisotopic), but mass is distinct.
1H NMR (DMSO-d6)

7.95 (s, 1H), 7.55 (s, 1H)
Pyrazole CH signals (distinct singlets).
1H NMR (Linker)

4.25 (t, 2H,

), 3.70 (t, 2H,

)
Diagnostic triplets for the ethylene linker.

Troubleshooting & Optimization

  • Incomplete Conversion:

    • Cause: Alkyl bromide degradation or insufficient base.[1]

    • Fix: Add 0.2 eq of NaI (Finkelstein condition) to generate the more reactive alkyl iodide in situ.[1]

  • Product "Crash out" in Water:

    • If the product is a solid, it may precipitate upon water addition.[1] This is advantageous; filter and wash with water instead of extraction to save time.[1]

  • Removal of DMF:

    • DMF can be persistent.[1] Ensure thorough water washes (at least 3x) during extraction.[1] Residual DMF appears as singlets at 2.9 and 2.7 ppm in NMR.[1]

Safety Considerations

  • 4-Iodopyrazole: Irritant.[1][6] Avoid inhalation.

  • 1-Bromo-2-ethoxyethane: Alkylating agent.[1] Potentially genotoxic.[1] Use double gloves and work in a fume hood.[1]

  • Disposal: Quench aqueous layers with dilute bleach if iodine contamination is suspected before disposal.[1]

References

  • Vertex Pharmaceuticals. (2021).[1] Aminopyrazine compounds as hpk1 inhibitor and the use thereof (WO2021032148A1).[1] Google Patents.[1] Link

  • BenchChem. (2025).[1][7] Technical Support Center: Synthesis of 4-Iodopyrazole. BenchChem Protocols.[1][7] Link[1]

  • PubChem. (2025).[1][4] 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (Isomer Distinction).[1][3][4] National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. (2025).[1] 4-Iodopyrazole Product Sheet & Safety Data.[1][6] Merck KGaA.[1] Link

Sources

Application

Application Note: Regioselective N-Alkylation of 4-Iodopyrazole with 2-Bromoethyl Ethyl Ether

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Strategic Rationale In modern drug discovery, the pyrazole scaffold is a ubiquitous pharmacophore.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Strategic Rationale

In modern drug discovery, the pyrazole scaffold is a ubiquitous pharmacophore. Specifically, 4-iodopyrazole serves as a premier bifunctional building block. The C4-iodine atom provides an ideal thermodynamic handle for late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions) [1]. Simultaneously, the nucleophilic nitrogen atoms allow for diverse N-alkylation to build complex molecular architectures.

Alkylating 4-iodopyrazole with 2-bromoethyl ethyl ether (also known as 1-bromo-2-ethoxyethane) yields 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole . The introduction of the ethoxyethyl group—a short PEG-like linker—is a strategic design choice used to enhance aqueous solubility, modulate lipophilicity (LogP), and improve the pharmacokinetic profiles of downstream therapeutic candidates.

Mechanistic Causality & Reaction Design

Successful execution of this protocol relies on understanding the interplay between substrate symmetry, base selection, and reaction kinetics.

The Symmetry Advantage: Eradicating Regioisomerism

A persistent challenge in pyrazole chemistry is the formation of regioisomeric mixtures during N-alkylation due to annular tautomerization [2]. However, 4-iodopyrazole possesses a


-like symmetry axis (ignoring the N-H proton). Because the 4-position is equidistant and electronically identical relative to N1 and N2, alkylation at either nitrogen collapses into the exact same chemical entity. This intrinsic symmetry eliminates the need for laborious chromatographic separation of regioisomers, making the reaction highly scalable.
The "Cesium Effect" in Sₙ2 Displacement

While sodium hydride (NaH) or potassium carbonate (K₂CO₃) are frequently used for N-alkylations, this protocol utilizes Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) . This choice is driven by the specific chemical phenomenon known as the "Cesium effect" [3].

  • Enhanced Nucleophilicity: The large ionic radius and low charge density of the Cs⁺ cation result in weak ion-pairing with the pyrazolide anion. This generates a "naked," highly reactive nitrogen nucleophile.

  • Mild but Effective: Cs₂CO₃ provides sufficient basicity to deprotonate the pyrazole (

    
     ~14) without the harsh, moisture-sensitive handling requirements of NaH.
    
  • Kinetic Acceleration: The highly nucleophilic cesium pyrazolide rapidly attacks the primary alkyl bromide (2-bromoethyl ethyl ether) via a classic Sₙ2 trajectory, minimizing side reactions and β-elimination of the ether.

Reaction Pathway Visualization

G A 4-Iodopyrazole (Symmetric Tautomers) B Deprotonation Cs2CO3 / DMF A->B Base Addition C Cesium Pyrazolide (Highly Nucleophilic) B->C - HCO3- D SN2 Alkylation + 2-Bromoethyl ethyl ether C->D 65 °C E 1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole (Single Product) D->E - CsBr

Mechanistic workflow for the regioselective N-alkylation of 4-iodopyrazole via the Cesium effect.

Quantitative Optimization Data

The following table summarizes the causal relationship between base/solvent selection and reaction efficiency for the N-alkylation of halopyrazoles with primary alkyl bromides [4].

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Note
Cs₂CO₃ (1.5) DMF 65 6 >90% Optimal. "Cesium effect" yields a highly reactive naked anion.
K₂CO₃ (2.0)MeCN80 (Reflux)1270 - 75%Slower Sₙ2 kinetics due to tighter K⁺ ion pairing.
NaH (1.1)THF0 to 25480 - 85%Fast, but requires strictly anhydrous conditions; trace moisture kills yield.
TEA (3.0)DCM40 (Reflux)24<20%Insufficient basicity to fully deprotonate the pyrazole ring.

Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (TLC/LC-MS) and specific washing steps are embedded to ensure high purity and yield.

Reagents & Equipment
  • Substrate: 4-Iodopyrazole (1.0 equiv, e.g., 5.00 g, 25.8 mmol)

  • Electrophile: 2-Bromoethyl ethyl ether (1.2 equiv, 4.74 g, 30.9 mmol)

  • Base: Cesium Carbonate (Cs₂CO₃, anhydrous, 1.5 equiv, 12.6 g, 38.7 mmol)

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous, 50 mL)

  • Equipment: 250 mL round-bottom flask, magnetic stirrer, reflux condenser, oil bath, argon/nitrogen balloon.

Step-by-Step Methodology

Step 1: Deprotonation (Anion Generation)

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodopyrazole (5.00 g, 25.8 mmol) and anhydrous Cs₂CO₃ (12.6 g, 38.7 mmol).

  • Purge the flask with Argon for 5 minutes to displace atmospheric moisture.

  • Add anhydrous DMF (50 mL) via syringe. Stir the suspension at room temperature for 15–30 minutes.

    • Causality Check: This pre-stirring period ensures complete deprotonation, generating the resonance-stabilized cesium pyrazolide anion before the electrophile is introduced, preventing competing side reactions.

Step 2: Electrophile Addition & Alkylation 4. Add 2-bromoethyl ethyl ether (4.74 g, 30.9 mmol) dropwise to the stirring mixture over 5 minutes. 5. Attach a reflux condenser, transfer the flask to a pre-heated oil bath at 65 °C, and stir vigorously for 6 hours [4].

  • Causality Check: 65 °C provides the optimal thermal energy to overcome the Sₙ2 activation barrier without inducing thermal degradation of the ether linkage.

Step 3: Reaction Monitoring 6. Monitor the reaction via TLC (Hexanes:EtOAc, 3:1) or LC-MS. The starting material (4-iodopyrazole) should be completely consumed, replaced by a single, higher-Rf product spot.

Step 4: Work-up & Aqueous Extraction 7. Cool the reaction mixture to room temperature. 8. Pour the mixture into a separatory funnel containing 150 mL of ice-cold distilled water. 9. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 100 mL). 10. Critical Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (2 × 100 mL) followed by saturated brine (100 mL).

  • Causality Check: DMF is highly soluble in EtOAc. Washing with aqueous LiCl or copious amounts of water/brine is mandatory to pull residual DMF out of the organic phase, preventing solvent contamination in the final product.
  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification 12. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (10:1 to 4:1). 13. Concentrate the pure fractions to afford 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole as a pale yellow to colorless oil/solid.

References

  • NIH. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Google Patents. (2021). WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof.
Method

Suzuki-Miyaura coupling conditions for 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole Abstract This guide details the optimized conditions for the palladium-catalyzed cross-coupling of 1-(2-ethoxyethyl)-4-iodo-1H-pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole

Abstract

This guide details the optimized conditions for the palladium-catalyzed cross-coupling of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (Substrate 1 ) with aryl and heteroaryl boronic acids. The 4-iodopyrazole scaffold is a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents. While the C4-iodine offers high reactivity toward oxidative addition, the electron-rich nature of the pyrazole ring and the potential for N-coordination to palladium require specific ligand systems to prevent catalyst deactivation. This protocol prioritizes a robust Pd(dppf)Cl₂ system for general use and an XPhos-Pd-G3 system for sterically demanding partners.

Introduction & Substrate Analysis

Substrate Profile:

  • Compound: 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole

  • Role: Electrophile (Halide partner)

  • Key Structural Features:

    • C4-Iodine: The C-I bond is weak and undergoes oxidative addition readily, even with mild Pd sources.

    • 1-(2-ethoxyethyl) Tail: unlike the acid-labile 1-(1-ethoxyethyl) protecting group, the 2-ethoxyethyl chain (

      
      ) is a stable solubilizing group. It prevents N-H acidity issues but introduces a flexible ether oxygen that can act as a weak hemilabile ligand, potentially retarding the reaction if the catalyst loading is too low.
      
    • Pyrazole Nucleophilicity: The N2 nitrogen retains lone-pair availability, which can compete for Pd coordination sites.

Mechanistic Challenge: The primary failure mode in coupling electron-rich heteroaryl halides is catalyst poisoning by the heterocycle itself or protodeboronation of the coupling partner (the boronic acid). The conditions below are selected to maintain a high concentration of active Pd(0) while buffering the pH to stabilize the boronate.

Reaction Optimization & Screening

We recommend three distinct protocol "tiers" based on the complexity of the coupling partner (Boronic Acid


).
Table 1: Recommended Reaction Conditions
ParameterProtocol A: Standard (Robust) Protocol B: High-Complexity (Steric) Protocol C: Green/Fast (Microwave)
Application Simple Aryl/Heteroaryl Boronic AcidsOrtho-substituted or electron-poor BoronatesRapid library synthesis
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)XPhos Pd G3 (2-5 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand dppf (Bidentate, prevents poisoning)XPhos (Bulky, boosts reductive elimination)PPh₃ (Standard)
Base K₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ (3.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / Water (4:1)n-Butanol / Water (5:2) or Toluene/H₂ODME / Water (3:1)
Temp/Time 80–90°C (4–12 h)100°C (2–6 h)120°C (15–30 min MW)
Atmosphere Nitrogen or Argon (Balloon)Argon (Strict deoxygenation)Sealed Tube (Ambient)

Expert Insight: Protocol A uses Pd(dppf)Cl₂ .[1] The large bite angle of the dppf ligand makes the Pd complex more resistant to displacement by the pyrazole nitrogens compared to Pd(PPh₃)₄. This is the "Workhorse" method.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Benchtop)

Best for: Coupling with Phenylboronic acid, Pyridyl-boronates, and standard building blocks.

Reagents:

  • 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ complex (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Distilled Water.

Step-by-Step:

  • Setup: To a 25 mL round-bottom flask or reaction vial equipped with a magnetic stir bar, add the iodopyrazole (1.0 mmol, 266 mg), boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 415 mg).

  • Inerting: Cap the flask with a septum. Evacuate under high vacuum and backfill with Nitrogen (

    
    ) three times. This step is critical to prevent homocoupling of the boronic acid.
    
  • Solvent Addition: Syringe in 1,4-Dioxane (4.0 mL) and Water (1.0 mL). Note: The water is essential to dissolve the base and facilitate transmetallation.

  • Catalyst Addition: Briefly remove the septum (under positive

    
     flow) and add Pd(dppf)Cl₂·CH₂Cl₂  (41 mg, 5 mol%). Reseal immediately.
    
  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously.

    • Visual Check: The reaction usually turns from orange/red to black over time.

  • Monitoring: Check by LC-MS or TLC (EtOAc/Hexane) after 2 hours. Most reactions are complete by 4–6 hours.

  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate layers.[2] Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel (40 g).

    • Eluent: Gradient 0%

      
       60% EtOAc in Hexanes. (The ethoxyethyl group increases polarity; product usually elutes later than non-polar impurities).
      

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the role of the base and the oxidative addition step.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate PdII_Complex Pd(II)-Ar-I Complex OxAdd->PdII_Complex BaseStep Base Activation (OH- replaces I-) PdII_Complex->BaseStep + OH- / - I- Transmetal Transmetallation with Boronate BaseStep->Transmetal + Activated Boronate RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Biaryl) RedElim->Product Substrate 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole Substrate->OxAdd Boronic Aryl Boronic Acid + Base (OH-) Boronic->Transmetal

Figure 1: Catalytic cycle for the Suzuki coupling of 4-iodopyrazole. Note the base activation step is crucial for transmetallation.

Troubleshooting & Critical Parameters

Issue: Protodeboronation (Loss of Boronic Acid)
  • Symptom: The iodide remains unreacted, but the boronic acid disappears from LC-MS (converted to Ar-H).

  • Cause: 2-heteroaryl boronic acids (like 2-pyridine boronic acid) are unstable in hot aqueous base.

  • Solution:

    • Switch to Protocol B using n-Butanol (anhydrous conditions are harder for Suzuki, but reducing water content helps).

    • Use MIDA boronates or Pinacol esters instead of free acids.

    • Add the base slowly or use a weaker base like

      
      .
      
Issue: Dehalogenation (Formation of 1-(2-ethoxyethyl)-1H-pyrazole)
  • Symptom: Product mass minus Iodine.

  • Cause:

    
    -hydride elimination from the ethoxyethyl chain is unlikely (too far). Usually caused by overheating in alcoholic solvents or presence of trace Pd-H species.
    
  • Solution: Ensure strict oxygen-free conditions. Switch solvent from alcohols to Dioxane or Toluene .

Issue: "Stalled" Reaction
  • Symptom: 50% conversion after 12 hours.

  • Cause: Catalyst death (Pd black precipitation).

  • Solution: Add a second portion of catalyst (2 mol%) after 6 hours. Ensure the reaction is not "starved" of ligand; adding 2 mol% extra free ligand (e.g., dppf) can stabilize the Pd.

Purification Workflow

Purification Crude Crude Reaction Mixture Extract Aq. Workup (EtOAc/Water) Crude->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry TLC TLC Check (Hex/EtOAc) Dry->TLC Column Flash Column (Silica) TLC->Column Final Pure Product (Solid/Oil) Column->Final

Figure 2: Standard downstream processing workflow.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Usami, Y., et al. (2021).[6] CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols. Molecules, 26(11), 3370. (Provides context on 4-iodopyrazole stability and handling). Link

  • BenchChem Protocols. (2024). General Suzuki Coupling Conditions for Heteroaryl Halides. Link

Sources

Application

Application Notes and Protocols: Synthesis of 1-(2-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Abstract This document provides a comprehensive guide for the synthesis of 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a key building block in contemporary drug discovery and developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a key building block in contemporary drug discovery and development. The protocol details a robust and efficient palladium-catalyzed Miyaura borylation of the corresponding 4-iodo-1H-pyrazole precursor. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, safety guidelines, and data interpretation to ensure successful and reproducible synthesis.

Introduction: The Significance of Pyrazole Boronic Esters

Pyrazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The functionalization of the pyrazole scaffold is crucial for modulating their pharmacological profiles. Boronic acids and their corresponding esters are indispensable reagents in modern synthetic chemistry, primarily serving as key coupling partners in the versatile Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1] The target molecule, 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3]

The Miyaura borylation reaction is a powerful method for the synthesis of aryl and heteroaryl boronic esters from their corresponding halides or triflates.[4][5] This palladium-catalyzed process is renowned for its mild reaction conditions and excellent functional group tolerance, making it a superior alternative to traditional methods that often require harsh organolithium or Grignard reagents.[4][6] This protocol focuses on the conversion of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole using bis(pinacolato)diboron (B₂pin₂) as the boron source.

Mechanistic Rationale: The Palladium Catalytic Cycle

The conversion of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole to its boronic ester proceeds via the Miyaura borylation, a process that relies on a palladium(0)/palladium(II) catalytic cycle.[7] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction.

The catalytic cycle can be summarized in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the 4-iodopyrazole, forming a Pd(II) intermediate.[4][8]

  • Transmetalation: The base, typically potassium acetate (KOAc), plays a crucial role in this step. It is believed to form an acetato-palladium(II) complex, which is more reactive towards transmetalation with bis(pinacolato)diboron than the corresponding halide complex.[6][7] The high oxophilicity of boron is a significant driving force for this step.[6]

  • Reductive Elimination: The final step involves the reductive elimination of the desired pyrazole boronic ester from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[8]

The choice of ligand is critical for stabilizing the palladium center and promoting efficient catalysis. [1,1'-Bis(diphenylphosphino)ferrocene] (dppf) is an excellent ligand for this transformation due to its large bite angle and specific electronic properties, which facilitate both the oxidative addition and reductive elimination steps.[2][9][10]

Miyaura_Borylation_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)(I)L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Boryl Ar-Pd(II)(Bpin)L₂ Transmetalation->PdII_Boryl Byproduct KX + AcOBpin Transmetalation->Byproduct RedElim Reductive Elimination RedElim->Pd0 Product Product (Aryl-Bpin) RedElim->Product ArylIodide 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole ArylIodide->OxAdd B2pin2 B₂pin₂ + KOAc B2pin2->Transmetalation

Figure 1. A generalized catalytic cycle for the Miyaura borylation reaction.

Experimental Protocol

This protocol is designed for the gram-scale synthesis of the target boronic ester. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

3.1. Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Supplier Notes
1-(2-ethoxyethyl)-4-iodo-1H-pyrazoleC₇H₁₁IN₂O282.081.00 g3.54Starting Material
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.941.08 g4.25Reagent
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd731.700.087 g0.119Catalyst
Potassium Acetate (KOAc)CH₃COOK98.141.04 g10.6Base
1,4-Dioxane (anhydrous)C₄H₈O₂88.1120 mL-Solvent
Ethyl AcetateC₄H₈O₂88.11As needed-Workup/Purification
Hexanes--As needed-Workup/Purification
Saturated aq. NaCl (Brine)--As needed-Workup
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-Drying Agent
3.2. Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (1.00 g, 3.54 mmol), bis(pinacolato)diboron (1.08 g, 4.25 mmol), potassium acetate (1.04 g, 10.6 mmol), and Pd(dppf)Cl₂ (0.087 g, 0.119 mmol).

    • Rationale: Potassium acetate is used as a mild base to facilitate the transmetalation step without promoting premature Suzuki coupling of the product.[4][6] An excess of the diboron reagent is used to ensure complete conversion of the starting material.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) species.

  • Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) via syringe.

    • Rationale: Anhydrous polar aprotic solvents like dioxane are effective for this reaction as they can increase the yield.[4]

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine) (50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a colorless oil or a low-melting solid.[11][12]

    • Note on Purification: Pinacol boronic esters can sometimes be challenging to purify via standard silica gel chromatography due to potential hydrolysis on the stationary phase.[13][14] If this is observed, using silica gel treated with boric acid or employing a non-polar solvent system can mitigate this issue.[13]

Figure 2. Experimental workflow for the synthesis of the target boronic ester.

Safety and Handling
  • General Precautions: Always work in a well-ventilated chemical fume hood.[15][16][17] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18]

  • Reagent-Specific Hazards:

    • Bis(pinacolato)diboron: May cause skin, eye, and respiratory irritation.[15][19] Avoid inhalation of dust and contact with skin and eyes.[16][19]

    • Pd(dppf)Cl₂: Palladium compounds can be toxic. Handle with care and avoid creating dust.[18]

    • 1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Handle with appropriate precautions.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the pyrazole protons, the ethoxyethyl group, and a singlet around 1.3 ppm for the twelve equivalent protons of the pinacol group.[12]

    • ¹³C NMR will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will confirm the molecular weight of the product (C₁₃H₂₃BN₂O₃, MW: 266.15).[3][20]

Conclusion

The Miyaura borylation reaction provides a highly effective and reliable method for the synthesis of 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The protocol described herein is robust, scalable, and utilizes commercially available reagents. By understanding the underlying mechanism and adhering to the detailed procedure and safety guidelines, researchers can confidently prepare this valuable building block for applications in drug discovery and organic synthesis.

References
  • Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics - ACS Publications. Available at: [Link]

  • Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. ACS Publications. Available at: [Link]

  • Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics. Available at: [Link]

  • (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride. Grokipedia. Available at: [Link]

  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Available at: [Link]

  • Synthesis of Alkylboronic Esters from Alkyl Iodides. Organic Syntheses. Available at: [Link]

  • 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis. Mol-Instincts. Available at: [Link]

  • Standard Operating Procedure for Palladium. UCLA EH&S. Available at: [Link]

  • Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.
  • Palladium(II) Complexes with 1,1'−Bis(diphenylphosphino)ferrocenes. ACS Publications. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]

  • 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1029716-44-6). Chem-Space. Available at: [Link]

  • Preparation method of 4-pyrazole boronic acid pinacol ester. Google Patents.
  • Miyaura borylation. Wikipedia. Available at: [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]

  • Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. Google Patents.
  • Method for synthesizing bis(pinacolato)diboron. Google Patents.
  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

  • 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Inxight Drugs. Available at: [Link]

Sources

Method

palladium-catalyzed cross-coupling of N-ethoxyethyl iodopyrazoles

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of N-Ethoxyethyl Iodopyrazoles This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of N-Ethoxyethyl Iodopyrazoles

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of N-ethoxyethyl (EtOEt) protected iodopyrazoles. The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This guide moves beyond simple step-by-step instructions to explain the underlying principles and rationale for experimental choices, ensuring robust and reproducible outcomes.

The strategic use of a protecting group on the pyrazole nitrogen is often necessary to prevent side reactions or catalyst inhibition.[2] The N-ethoxyethyl group is an excellent choice due to its facile introduction under mild acidic conditions, its stability to the basic conditions often employed in cross-coupling, and its straightforward removal.[3][4] This guide details protocols for the three most impactful palladium-catalyzed reactions for this substrate class: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings.

Part 1: Synthesis of Key Starting Materials

A reliable synthesis of the N-protected iodopyrazole is the critical first step. The following protocols outline the iodination of pyrazole and its subsequent protection with ethyl vinyl ether.

Protocol 1.1: Iodination of 1H-Pyrazole

The C4 position of the pyrazole ring is readily iodinated using N-Iodosuccinimide (NIS).

Materials:

Reagent CAS No. Formula MW ( g/mol ) Notes
1H-Pyrazole 288-13-1 C₃H₄N₂ 68.08
N-Iodosuccinimide (NIS) 516-12-1 C₄H₄INO₂ 224.99 Light-sensitive

| Acetonitrile (MeCN) | 75-05-8 | C₂H₃N | 41.05 | Anhydrous |

Procedure:

  • In a round-bottom flask, dissolve 1H-pyrazole (1.0 eq) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.05 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-iodo-1H-pyrazole.[5]

Protocol 1.2: N-Protection with Ethyl Vinyl Ether

The ethoxyethyl (EtOEt) group is introduced using a mild acid catalyst.[3]

Materials:

Reagent CAS No. Formula MW ( g/mol ) Notes
4-Iodo-1H-pyrazole 3469-69-0 C₃H₃IN₂ 193.98
Ethyl vinyl ether 109-92-2 C₄H₈O 72.11 Stabilized, flammable
Trifluoroacetic acid (TFA) 76-05-1 C₂HF₃O₂ 114.02 Corrosive

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous |

Procedure:

  • Dissolve 4-iodo-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.01 eq).

  • Cool the mixture in an ice bath and add ethyl vinyl ether (1.5-2.0 eq) dropwise. The reaction can be exothermic.[6]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole is often of sufficient purity for use in subsequent cross-coupling reactions.[3] If necessary, it can be purified by column chromatography.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole is an excellent electrophilic handle for a variety of palladium-catalyzed transformations.[2] The success of these reactions hinges on the careful selection of the catalyst, ligand, base, and solvent.

Scientific Rationale: Key Experimental Choices
  • Palladium Precatalyst: Palladium(0) is the active catalytic species. One can use a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or generate it in situ from a more stable Pd(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃). The choice often depends on air stability and cost.[1]

  • Ligand: The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and modulates its reactivity. For C-C bond formation (Suzuki, Sonogashira), simple phosphines like triphenylphosphine (PPh₃) are often sufficient.[1][7] For more challenging C-N bond formation (Buchwald-Hartwig), electron-rich, bulky biarylphosphine ligands (e.g., tBuDavePhos) are required to promote the difficult reductive elimination step.[8][9]

  • Base: The base plays a critical role in one or more steps of the catalytic cycle. In Suzuki coupling, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[1] In Sonogashira coupling, it deprotonates the terminal alkyne.[10] In Buchwald-Hartwig amination, it deprotonates the amine to form the amide.[11] The choice of base (e.g., carbonates like K₂CO₃ for Suzuki, alkoxides like KOtBu for Buchwald-Hartwig, and amines like Et₃N for Sonogashira) must be compatible with the substrates' functional groups.

  • Solvent: The solvent must solubilize all reaction components. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, DME) and water is common to dissolve the organic halide and the inorganic base/boronic acid.[1] For Sonogashira and Buchwald-Hartwig reactions, anhydrous, aprotic polar solvents like DMF, dioxane, or toluene are typically used.[7][8] Crucially, all solvents should be degassed prior to use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Workflow & Catalytic Cycles

The overall synthetic strategy and the fundamental catalytic cycles are depicted below.

G cluster_0 Overall Workflow Start 4-Iodo-1H-pyrazole P N-Ethoxyethyl Protection Start->P S 1-(1-Ethoxyethyl)- 4-iodo-1H-pyrazole P->S C Palladium-Catalyzed Cross-Coupling S->C PC Coupled N-EtOEt Pyrazole Product C->PC D N-Ethoxyethyl Deprotection PC->D End Final Functionalized N-H Pyrazole D->End

Caption: General workflow for pyrazole functionalization.

G cluster_suzuki Suzuki-Miyaura Cycle cluster_sonogashira Sonogashira Cycle cluster_buchwald Buchwald-Hartwig Cycle Pd(0)L2_S Pd(0)L₂ Pd(II)ArX_S Ar(I)Pd(II)L₂ Pd(0)L2_S->Pd(II)ArX_S Oxidative Addition (Ar-I) Pd(II)ArR_S Ar(R)Pd(II)L₂ Pd(II)ArX_S->Pd(II)ArR_S Transmetalation (R-B(OR)₂) Pd(II)ArR_S->Pd(0)L2_S Reductive Elimination (Ar-R) Pd(0)L2_So Pd(0)L₂ Pd(II)ArX_So Ar(I)Pd(II)L₂ Pd(0)L2_So->Pd(II)ArX_So Oxidative Addition (Ar-I) Pd(II)ArAlk_So Ar(Alkynyl)Pd(II)L₂ Pd(II)ArX_So->Pd(II)ArAlk_So Transmetalation (Cu-Alkynyl) Pd(II)ArAlk_So->Pd(0)L2_So Reductive Elimination (Ar-Alkynyl) Pd(0)L2_B Pd(0)L₂ Pd(II)ArX_B Ar(I)Pd(II)L₂(Amine) Pd(0)L2_B->Pd(II)ArX_B Oxidative Addition (Ar-I) Pd(II)ArAmide_B Ar(Amido)Pd(II)L₂ Pd(II)ArX_B->Pd(II)ArAmide_B Deprotonation & Ligand Exchange Pd(II)ArAmide_B->Pd(0)L2_B Reductive Elimination (Ar-Amine)

Sources

Application

Application Note: Preparation and Electrophilic Trapping of Grignard Reagents from 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Advanced methodologies for the generation of heteroaryl organometallic species via halogen-metal exchange, featuring self-valid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Advanced methodologies for the generation of heteroaryl organometallic species via halogen-metal exchange, featuring self-validating in-process controls.

Introduction & Mechanistic Rationale

The pyrazole core is a privileged scaffold in modern drug discovery, frequently appearing in kinase inhibitors and agrochemicals. Functionalizing the C4 position of the pyrazole ring often requires the generation of a reactive nucleophile, such as a Grignard reagent. However, the direct insertion of magnesium metal into electron-rich heteroaryl halides is notoriously sluggish and prone to side reactions, such as Wurtz-Fittig homocoupling[1].

To overcome these limitations, this protocol leverages two critical chemical strategies:

  • N-Protection Causality: Unprotected 1H-pyrazoles possess an acidic N-H proton (pKa ~14) that will instantly quench one equivalent of a Grignard reagent, forming an insoluble magnesium pyrazolide and halting further reactivity. Masking this nitrogen with a 2-ethoxyethyl group prevents unwanted deprotonation and ensures the reagent exclusively targets the C4-iodine bond[2]. Furthermore, the ether oxygen in the 2-ethoxyethyl chain provides weak intramolecular coordination to the magnesium center, stabilizing the resulting organometallic intermediate[3].

  • Turbo Grignard Causality: Instead of direct magnesium insertion, this protocol utilizes Knochel's "Turbo Grignard" reagent (

    
    ) for a rapid halogen-magnesium exchange. Standard alkylmagnesium halides form unreactive polymeric aggregates in solution. The stoichiometric addition of lithium chloride breaks these aggregates into highly reactive, monomeric "ate"-complexes (e.g., 
    
    
    
    ). This drastically increases the nucleophilicity of the isopropyl group, allowing the exchange to proceed rapidly at sub-zero temperatures, thereby preserving sensitive functional groups[4],[5].

Process Visualization

GrignardWorkflow SM 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (Starting Material) Exchange Halogen-Metal Exchange -20 °C to 0 °C, 1 h SM->Exchange Turbo iPrMgCl·LiCl in THF (Turbo Grignard Reagent) Turbo->Exchange Intermediate Pyrazol-4-ylmagnesium chloride complex (Active Nucleophile) Exchange->Intermediate IPC IPC: Aliquot Quench (GC-MS Validation) Intermediate->IPC Verify Conversion Electrophile Electrophile Addition (e.g., DMF, Aldehyde) Intermediate->Electrophile Product 4-Substituted Pyrazole (Target Product) Electrophile->Product

Workflow for the preparation and validation of pyrazole Turbo Grignard reagents.

Quantitative Optimization Data

The thermodynamic driving force for the halogen-metal exchange is the formation of a more stable


-hybridized arylmagnesium species compared to the 

-hybridized

. The table below illustrates the stark kinetic advantage of the

additive.

Table 1: Optimization of Halogen-Magnesium Exchange Conditions for 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole

EntryExchange ReagentEquivalentsTemp (°C)Time (h)Conversion (%)Observation
1

1.102.045%Sluggish exchange, incomplete metalation.
2

1.5252.060%Increased homocoupling (dimerization)[1].
3

1.05-201.0>95%Clean exchange, minimal side reactions[4].
4

1.05 0 0.5 >98% Optimal conditions, rapid and complete conversion[5].

Self-Validating Experimental Protocols

Trustworthiness in organometallic synthesis requires self-validating protocols. The following methodology incorporates an In-Process Control (IPC) to ensure the system behaves exactly as predicted before committing expensive downstream electrophiles.

Equipment & Reagent Preparation
  • System Purging: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum (0.1 mmHg) for 5 minutes. Backfill the flask with high-purity Argon. Repeat this vacuum/Argon cycle three times. Causality: Absolute exclusion of moisture is mandatory; even trace water will prematurely protonate the highly basic Grignard intermediate.

  • Substrate Dissolution: Add 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (2.66 g, 10.0 mmol, 1.0 equiv) to the flask. Dissolve in 20 mL of anhydrous THF to create a 0.5 M solution.

  • Temperature Control: Submerge the flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate to -20 °C.

Halogen-Magnesium Exchange
  • Reagent Addition: Using a gas-tight syringe, add

    
     (1.3 M in THF, 8.1 mL, 10.5 mmol, 1.05 equiv) dropwise over 15 minutes down the inner wall of the flask.
    
  • Incubation: Stir the reaction mixture at -20 °C for 30 minutes, then slowly warm the bath to 0 °C and stir for an additional 30 minutes to drive the equilibrium to completion[5].

In-Process Control (IPC) for System Validation

Do not proceed to electrophilic trapping without verifying the exchange.

  • Aliquot Quench: Withdraw a 0.1 mL aliquot of the reaction mixture using an Argon-purged syringe.

  • Validation Reaction: Inject the aliquot into a 2 mL GC vial containing 0.5 mL of saturated aqueous

    
     and 1 drop of allyl bromide. Shake vigorously.
    
  • Analysis: Extract the organic layer with 0.5 mL of ethyl acetate and analyze via GC-MS.

  • Go/No-Go Decision: The chromatogram must show the complete disappearance of the starting material (

    
     266) and the exclusive presence of the allylated pyrazole product. If starting material remains, add an additional 0.1 equiv of 
    
    
    
    and stir for 15 more minutes.
Electrophilic Trapping (Example: Formylation)
  • Electrophile Addition: Once the IPC confirms >98% conversion, cool the reaction mixture back to -20 °C. Add anhydrous N,N-dimethylformamide (DMF) (1.16 mL, 15.0 mmol, 1.5 equiv) dropwise. Causality: DMF acts as the formylating agent, reacting with the nucleophilic C4 position to form a tetrahedral hemiaminal intermediate[2].

  • Reaction Propagation: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench the reaction carefully by pouring it into 30 mL of ice-cold saturated aqueous

    
    . Stir for 15 minutes to hydrolyze the hemiaminal intermediate into the final aldehyde.
    
  • Isolation: Extract the aqueous phase with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield 1-(2-ethoxyethyl)-1H-pyrazole-4-carbaldehyde.
    

References

  • Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde - benchchem.com -2

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat-usa.org -3

  • Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System - acs.org - 1

  • Turbo Grignard Reagents (Krasovskiy, A.; Knochel, P. Angew. Chem. Int. Ed. 2004, 43, 3333) - kanto.co.jp - 4

  • Turbo Grignard Reagent - chem-station.com -5

Sources

Method

synthesis of 4-aryl-1-(2-ethoxyethyl)-1H-pyrazoles via Suzuki reaction

Application Note: Synthesis of 4-Aryl-1-(2-ethoxyethyl)-1H-pyrazoles via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Executive Summary & Mechanistic Rationale The 1-(2-ethoxyethyl)-1H-pyrazole scaffold is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 4-Aryl-1-(2-ethoxyethyl)-1H-pyrazoles via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Executive Summary & Mechanistic Rationale

The 1-(2-ethoxyethyl)-1H-pyrazole scaffold is a privileged pharmacophore frequently utilized in medicinal chemistry, most notably in the development of phosphodiesterase-5 (PDE-5) inhibitors[1] and kinase inhibitors[2]. The 2-ethoxyethyl appendage serves a dual purpose: it acts as a flexible, PEG-like solubilizing motif that improves aqueous solubility, and it provides a hydrogen-bond acceptor (the ether oxygen) to enhance target binding affinity[3].

To functionalize the C4 position of this scaffold, the Suzuki-Miyaura cross-coupling of 4-halo-1-(2-ethoxyethyl)-1H-pyrazoles with arylboronic acids is the premier methodological choice[4]. Unlike Stille or Kumada couplings, which suffer from high toxicity or poor functional group tolerance[5], the Suzuki-Miyaura reaction offers exceptional chemoselectivity, scalability, and non-toxic byproducts[2].

Causality in Experimental Design: The presence of the 2-ethoxyethyl chain introduces a unique challenge. The ether oxygen can weakly coordinate to electron-deficient palladium centers, potentially leading to catalyst sequestration or off-target reaction trajectories. Therefore, the selection of sterically demanding, bidentate, or electron-rich ligands (such as dppf or XPhos) is not arbitrary; it is mechanistically required to saturate the coordination sphere of the Pd(II) intermediate, preventing deleterious chelation by the substrate's ether moiety[6].

Workflow A 4-Halo-1-(2-ethoxyethyl) -1H-pyrazole C Pd Catalyst, Base Solvent, Heat/MW A->C B Arylboronic Acid Ar-B(OH)2 B->C D 4-Aryl-1-(2-ethoxyethyl) -1H-pyrazole C->D Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling of 4-halo-1-(2-ethoxyethyl)-1H-pyrazoles.

Reaction Optimization & Quantitative Data

The success of the Suzuki-Miyaura coupling relies heavily on the synergistic interplay between the catalyst, base, and solvent[4].

  • Catalyst Selection: While Pd(PPh₃)₄ is a standard entry point, it often yields incomplete conversion for sterically hindered or electron-rich 4-bromopyrazoles. Transitioning to PdCl₂(dppf) significantly enhances the rate of reductive elimination due to the large bite angle of the dppf ligand[5].

  • Base and Solvent Dynamics: The addition of water to the organic solvent (e.g., 1,4-Dioxane/H₂O) is mechanistically critical. The base (e.g., K₃PO₄ or K₂CO₃) must dissolve in the aqueous phase to generate the reactive hydroxyboronate complex

    
    . This negatively charged species is essential for the transmetalation step, as neutral boronic acids cannot transfer their aryl groups to the Pd(II) halide complex.
    

Table 1: Optimization of Reaction Conditions for 4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole Coupling

EntryCatalyst (mol%)Base (equiv)Solvent System (v/v)Temp / TimeYield (%)
1Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)90°C, 12 h68%
2PdCl₂(dppf) (5%)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)90°C, 12 h85%
3Pd(OAc)₂ (2%) + XPhosCs₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)100°C, 8 h92%
4PdCl₂(dppf) (5%) K₃PO₄ (2.0) 1,4-Dioxane/H₂O (4:1) 120°C, 15 min (MW) 95%

Note: Microwave (MW) irradiation drastically reduces reaction times and suppresses thermal degradation pathways, making it the preferred method for rapid analog synthesis[2],[7].

Self-Validating Experimental Protocol

The following protocol outlines a highly reliable, microwave-assisted methodology. It is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure trustworthiness at every stage.

Materials Required:
  • 4-Bromo-1-(2-ethoxyethyl)-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • PdCl₂(dppf)·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, charge the 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole, arylboronic acid, and K₃PO₄.

    • Causality: Solid bases are added first to prevent clumping upon solvent addition.

  • Solvent Addition and Degassing: Add 1,4-Dioxane and H₂O. Seal the vial with a septum cap. Sparge the mixture with Argon for 5 minutes.

    • Causality: Oxygen must be rigorously excluded. O₂ can oxidize the phosphine ligands to phosphine oxides, irreversibly deactivating the palladium catalyst and stalling the oxidative addition step.

  • Catalyst Introduction: Quickly uncap the vial, add the PdCl₂(dppf) catalyst, and reseal. Flush the headspace with Argon for an additional 1 minute.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120°C for 15 minutes with high stirring[7].

  • In-Process Control (IPC) & Validation:

    • Action: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: You must observe the disappearance of the starting material mass (

      
       and 
      
      
      
      isotope pattern characteristic of bromine). The appearance of the product mass (
      
      
      ) validates successful transmetalation and reductive elimination. If the boronic acid mass remains but the pyrazole is intact, the catalyst has failed (likely due to oxygen ingress).
  • Workup and Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) followed by brine (10 mL).

    • Causality: The aqueous washes remove the inorganic salts (K₃PO₄, potassium halides) and the majority of the 1,4-Dioxane, which partitions into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 4-aryl-1-(2-ethoxyethyl)-1H-pyrazole[4].

CatalyticCycle Pd0 Pd(0)L_n PdII_Ox Pd(II)L_n (Ar)(X) Pd0->PdII_Ox Oxidative Addition PdII_Trans Pd(II)L_n (Ar)(Ar') PdII_Ox->PdII_Trans Transmetalation (Boronate + Base) PdII_Trans->Pd0 Reductive Elimination Product Product Ar-Ar' PdII_Trans->Product

Caption: Mechanism of Pd-catalyzed Suzuki-Miyaura cross-coupling highlighting key catalytic states.

Troubleshooting & Mechanistic Pitfalls

Even with robust protocols, deviations can occur. Understanding the mechanistic root causes enables rapid troubleshooting:

  • Observation: LC-MS shows a significant peak corresponding to the debrominated starting material (1-(2-ethoxyethyl)-1H-pyrazole).

    • Causality (Protodehalogenation): This occurs when the Pd(II)-aryl intermediate undergoes

      
      -hydride elimination (often from an alcohol solvent if used, or impurities) followed by reductive elimination of the Ar-H species, rather than undergoing transmetalation.
      
    • Solution: Ensure solvents are strictly anhydrous prior to the deliberate addition of the required water equivalent. Switch from ethanol-containing solvent systems to strictly Dioxane/H₂O.

  • Observation: The reaction stalls at ~50% conversion, and a black precipitate is observed.

    • Causality (Catalyst Precipitation): The black precipitate is Palladium black (inactive Pd(0) aggregates). This happens when the transmetalation step is too slow, leaving the Pd(II) intermediate vulnerable to decomposition, or if the ligands have been oxidized.

    • Solution: Increase the equivalents of boronic acid (to 1.5 eq) to drive the transmetalation equilibrium forward, or switch to a more electron-rich ligand like XPhos to stabilize the Pd center.

  • Observation: High levels of symmetrical biaryl (Ar'-Ar') homocoupling product.

    • Causality: Oxygen in the reaction mixture promotes the oxidative homocoupling of the arylboronic acid.

    • Solution: Rigorously degas the solvent system via the freeze-pump-thaw method or prolonged inert gas sparging before adding the catalyst.

References

  • Benchchem Application Notes. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." Benchchem.[4] URL:

  • Bagley, M. C., et al. (2015). "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells." Pharmaceuticals, 8(2), 257-276.[2] URL:

  • Ichikawa, H., et al. (2006). "Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents." Heterocycles, 68(11).[5] URL:

  • Falla, Y., et al. (2009). "Palladium-Catalyzed Direct Arylation of Pyrazole Derivatives: A Green Access to 4-Arylpyrazoles." Synthesis, 2009(22).[8] URL:

  • Google Patents. "Anhydrous crystalline forms of n-[1-(2-ethoxyethyl)-5-(n-ethyl-n-methylamino)-7-(4-methylpyridin-2-yl-amino)-1h-pyrazolo[4,3-d]pyrimidine-3-carbonyl]methanesulfonamide."[1] URL:

Sources

Application

Application Note: Microwave-Assisted Synthesis Using 1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole

Executive Summary This guide details the protocols for utilizing 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole as a core scaffold in microwave-assisted organic synthesis. Unlike the acid-labile 1-(1-ethoxyethyl) protecting group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for utilizing 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole as a core scaffold in microwave-assisted organic synthesis. Unlike the acid-labile 1-(1-ethoxyethyl) protecting group often found in literature, the 1-(2-ethoxyethyl) moiety represents a stable, solubilizing ether chain frequently utilized in kinase inhibitor discovery (e.g., JAK/STAT pathway modulators) to improve physicochemical properties.

The iodine at the C4 position renders this scaffold highly reactive for palladium-catalyzed cross-coupling reactions. Microwave irradiation significantly accelerates these transformations, reducing reaction times from hours (thermal reflux) to minutes while suppressing side reactions like dehalogenation or homocoupling.

Compound Profile & Handling

PropertyDescription
Chemical Name 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole
Structure Pyrazole ring substituted at N1 with a 2-ethoxyethyl chain and at C4 with an iodine atom.[1][2][3]
Molecular Formula C₇H₁₁IN₂O
Molecular Weight 266.08 g/mol
Physical State Viscous oil or low-melting solid (depending on purity).
Solubility Soluble in DCM, DMF, DMSO, MeOH, THF. Sparingly soluble in water.
Stability Stable under ambient conditions. Store at 2–8°C away from light (iodides can be photosensitive).

Critical Distinction: Do not confuse this compound with 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole. The "1-ethoxyethyl" group is a hemiaminal ether protecting group removable by acid. The "2-ethoxyethyl" group described here is a stable alkyl ether that remains part of the final pharmacophore.

Pre-Requisite Protocol: Scaffold Synthesis

If the starting material is not commercially available, it must be synthesized via N-alkylation. This step is critical to ensure regiospecificity (N1 alkylation).

Workflow Diagram: Scaffold Generation

ScaffoldSynthesis SM1 4-Iodopyrazole (Solid) Base Cs2CO3 / DMF Microwave: 100°C, 20 min SM1->Base Reagent 2-Bromoethyl ethyl ether (Liquid) Reagent->Base Product 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (Yield: >90%) Base->Product SN2 Alkylation

Figure 1: Regioselective synthesis of the core scaffold via microwave-assisted N-alkylation.

Protocol A: Microwave-Assisted N-Alkylation
  • Reagents:

    • 4-Iodo-1H-pyrazole (1.0 equiv)[3][4]

    • 2-Bromoethyl ethyl ether (1.2 equiv)

    • Cesium Carbonate (

      
      ) (2.0 equiv)
      
    • Solvent: DMF (anhydrous)

  • Procedure:

    • In a 10 mL microwave vial, dissolve 4-iodo-1H-pyrazole (194 mg, 1.0 mmol) in DMF (3 mL).

    • Add

      
       (652 mg, 2.0 mmol) and stir for 2 minutes.
      
    • Add 2-bromoethyl ethyl ether (135 µL, 1.2 mmol).

    • Seal the vial and irradiate at 100°C for 20 minutes (High absorption setting).

  • Work-up:

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Dry over

      
      , concentrate.
      
    • Validation: Purity is typically >95% by LCMS. No chromatography is usually required.

Core Protocol: Microwave Suzuki-Miyaura Coupling

This is the primary method for attaching aryl or heteroaryl groups to the C4 position.

Reaction Mechanism & Logic

The C4-Iodine bond is weaker than C4-Bromine, facilitating oxidative addition. Microwave heating promotes the rapid formation of the active


 species and accelerates the transmetallation step, which is often the rate-determining step in hindered pyrazole couplings.
Workflow Diagram: Divergent Synthesis

CouplingWorkflow Core 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole Suzuki Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2 MW: 120°C, 15 min Core->Suzuki Sonogashira Sonogashira Coupling Terminal Alkyne, Pd/Cu MW: 80°C, 10 min Core->Sonogashira Biaryl 4-Aryl-1-(2-ethoxyethyl)pyrazole (Kinase Inhibitor Core) Suzuki->Biaryl Alkyne 4-Alkynyl-1-(2-ethoxyethyl)pyrazole (Extended Linker) Sonogashira->Alkyne

Figure 2: Divergent synthesis pathways from the iodopyrazole scaffold.

Protocol B: General Suzuki Coupling

Reagents:

  • Scaffold: 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Ar-

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) - Preferred for stability in air.
    
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Preparation: In a 2-5 mL microwave process vial, add the scaffold (0.5 mmol), boronic acid (0.75 mmol), and catalyst (0.025 mmol).

  • Solvent Addition: Add 1,4-Dioxane (2.5 mL) and

    
     (0.75 mL).
    
  • Degassing: Cap the vial and purge with Argon for 1 minute (via needle through septum) to remove dissolved oxygen. Critical Step: Oxygen causes homocoupling of the boronic acid.

  • Irradiation:

    • Temperature: 120°C

    • Hold Time: 15 minutes

    • Stirring: High

  • Work-up:

    • Filter through a Celite pad (eluting with EtOAc).

    • Wash with brine, dry, and concentrate.[5]

    • Purify via flash chromatography (Hexane/EtOAc gradient).

Optimization Table: Solvent & Base Effects

Solvent SystemBaseTemp/TimeYieldNotes
Dioxane/Water (4:1)

120°C / 15 min88-95% Standard. Best balance of solubility and rate.
DME/Water (3:1)

100°C / 20 min80-85%Good for sterically hindered boronic acids.
DMF (Anhydrous)

140°C / 10 min60-70%Higher dehalogenation byproduct observed.

Core Protocol: Microwave Sonogashira Coupling

Used to introduce alkynyl linkers, common in designing covalent inhibitors (e.g., targeting Cysteine residues).

Protocol C: Copper-Free vs. Copper-Mediated

Note: We recommend a Copper-Mediated approach for this specific scaffold due to the electron-rich nature of the pyrazole ring, which can make oxidative addition slightly sluggish compared to simple aryl iodides.

Reagents:

  • Scaffold (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-catalyst: CuI (5 mol%)

  • Base/Solvent:

    
     (Triethylamine) / DMF (1:4 ratio)
    

Procedure:

  • Combine scaffold (0.5 mmol), catalyst (18 mg), and CuI (5 mg) in a vial.

  • Add DMF (2 mL) and

    
     (0.5 mL).
    
  • Add the terminal alkyne (0.75 mmol).

  • Irradiation:

    • Temperature: 80°C (Lower temp prevents alkyne polymerization)

    • Hold Time: 10-20 minutes

  • Work-up: Standard extraction. Wash with

    
     (aq) to remove Copper.
    

Troubleshooting & Expert Insights

Dehalogenation (Loss of Iodine)
  • Symptom: Recovery of 1-(2-ethoxyethyl)-1H-pyrazole (mass = M-126).

  • Cause: Overheating or hydride source in the solvent (e.g., ethanol).

  • Fix: Switch from Ethanol/Water to Dioxane/Water. Reduce temperature to 100°C and extend time. Ensure Argon purge is thorough.

Regioisomer Contamination
  • Symptom: Multiple spots on TLC during the synthesis of the starting material.

  • Insight: Alkylation of 4-iodopyrazole generally favors the N1 position (sterically less hindered and thermodynamically stable) over N2. However, if using 1-iodoethyl reagents, migration can occur.

  • Validation: The 2-ethoxyethyl chain is stable. Confirm structure via NOESY NMR (interaction between chain protons and Pyrazole H-5).

Palladium Residue Removal
  • Pyrazoles are good ligands for Pd. Products may be colored (yellow/brown).

  • Protocol: Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous L-Cysteine solution before evaporation.

References

  • Microwave-Assisted Synthesis of 4-Substituted Pyrazoles. RHHZ.net. (Accessed 2025).[5][6][7][8][9] Link (General methodology for 4-iodopyrazole coupling).

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles. Molecules, 2021, 26(11), 3370. Link (Detailed reactivity of 4-iodopyrazoles).

  • Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Link (Review of halogenation and downstream coupling).

  • Pyrazoles in Drug Discovery. PharmaBlock White Paper. Link (Context on Ruxolitinib/Baricitinib analogs).

  • Microwave-Assisted Synthesis of Pyrazoles. Heterocycles, Vol 68, No 9, 2006. Link (Kinetics of microwave pyrazole synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-iodopyrazole alkylation with 2-chloroethyl ethyl ether

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing bottleneck issues during the N-alkylation of 4-iod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing bottleneck issues during the N-alkylation of 4-iodopyrazole with 2-chloroethyl ethyl ether.

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. We will dissect the mechanistic causality behind poor yields, address the specific chemical behavior of your reagents, and provide a self-validating, highly optimized Standard Operating Procedure (SOP).

Troubleshooting Workflow

Before adjusting your reaction parameters, use the diagnostic logic tree below to identify the root cause of your yield loss.

YieldOptimization Start Low Yield in 4-Iodopyrazole Alkylation Check1 Is starting material consumed? Start->Check1 PathA Yes: Side reactions (e.g., elimination) Check1->PathA TLC shows no SM PathB No: Poor electrophile reactivity Check1->PathB TLC shows unreacted SM SolA Switch to milder base (K2CO3 or Cs2CO3) PathA->SolA SolB Add KI/NaI (10-20 mol%) for Finkelstein catalysis PathB->SolB Opt Optimized Yield (>85%) SolA->Opt SolB->Opt

Caption: Decision tree for troubleshooting low yields in 4-iodopyrazole N-alkylation.

Frequently Asked Questions (FAQs)

Q1: My reaction is stalling, and TLC shows a large amount of unreacted 4-iodopyrazole even after 24 hours of heating. How do I force the reaction to completion? A1: The root cause is the poor electrophilicity of your alkylating agent. 2-Chloroethyl ethyl ether is a primary alkyl chloride, which is notoriously sluggish in SN2 displacement reactions compared to alkyl bromides or iodides. Solution: Implement Finkelstein catalysis . By adding a catalytic amount (10–20 mol%) of Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture, the chloride is converted in situ to the highly reactive 2-iodoethyl ethyl ether. The iodide is a superior leaving group, drastically lowering the activation energy barrier for the incoming pyrazolate nucleophile, driving the reaction to completion[1].

Q2: I am using Sodium Hydride (NaH) to ensure complete deprotonation of the pyrazole, but my yields are terrible and I smell a volatile, ethereal byproduct. What is happening? A2: You are inadvertently destroying your electrophile. While NaH is excellent for deprotonating pyrazoles, it is a strong base. When exposed to 2-chloroethyl ethyl ether, strong bases readily abstract the


-proton, triggering an E2 elimination pathway. This side reaction consumes your alkylating agent to form ethyl vinyl ether and HCl, completely halting your desired N-alkylation[2].
Solution: Switch to a milder carbonate base, such as Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3). The pKa of 4-iodopyrazole is sufficiently low (due to the electron-withdrawing iodine atom) that K2CO3 in a polar aprotic solvent will quantitatively generate the active pyrazolate anion without inducing E2 elimination of the alkyl chloride[3].

Q3: Do I need to worry about N1 vs. N2 regioselectivity and separate regioisomers during purification? A3: No. This is a common concern in pyrazole chemistry, as unsymmetrical pyrazoles typically yield a difficult-to-separate mixture of N1 and N2 alkylated products. However, 4-iodopyrazole possesses a plane of symmetry. Because the C4 position is substituted symmetrically relative to the two nitrogen atoms, alkylation at either N1 or N2 yields the exact same molecule: 1-(2-ethoxyethyl)-4-iodopyrazole[4]. You will only observe a single product spot on your TLC plate.

Quantitative Optimization Matrix

To illustrate the causality of the variables discussed above, refer to the following data matrix. It summarizes the expected outcomes when altering the base, solvent, and catalytic additives.

Base (Equiv)SolventAdditiveTemp (°C)Expected Yield (%)Mechanistic Outcome / Causality
NaH (1.5)THFNone0 to RT< 30%High E2 elimination of the alkyl halide to ethyl vinyl ether.
K2CO3 (2.0)MeCNNone8045–55%Slow SN2 rate due to poor electrophilicity of the chloride leaving group.
K2CO3 (2.0)DMFNone6060–70%Moderate rate; DMF enhances the nucleophilicity of the pyrazolate anion.
K2CO3 (2.0) DMF KI (0.2 eq) 60 > 85% Optimal; Finkelstein catalysis generates reactive alkyl iodide in situ.

Standard Operating Procedure (SOP)

This self-validating protocol utilizes K2CO3 to prevent elimination and KI to accelerate the SN2 displacement via Finkelstein catalysis.

Materials Required:

  • 4-Iodopyrazole (1.0 equiv)

  • 2-Chloroethyl ethyl ether (1.2 equiv)

  • Anhydrous Potassium Carbonate (K2CO3, 2.0 equiv)

  • Potassium Iodide (KI, 0.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-iodopyrazole (1.0 equiv), finely powdered anhydrous K2CO3 (2.0 equiv), and KI (0.2 equiv).

  • Atmosphere & Solvation: Purge the flask with Argon or N2 for 5 minutes. Add anhydrous DMF to achieve a substrate concentration of 0.2 M.

  • Pre-activation: Stir the suspension at room temperature for 15–20 minutes. Causality: This incubation period allows the heterogeneous carbonate base to deprotonate the 4-iodopyrazole, generating the active, highly nucleophilic pyrazolate anion[3].

  • Electrophile Addition: Add 2-chloroethyl ethyl ether (1.2 equiv) dropwise via syringe.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 60 °C. Maintain heating and stirring for 12–16 hours.

  • Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc, 3:1). The reaction is complete when the starting material spot (visualized via UV at 254 nm) is fully consumed.

  • Workup: Cool the mixture to room temperature. Quench by pouring the mixture into a separatory funnel containing distilled water (equal to 3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash extensively with brine (3 x 20 mL) to remove residual DMF. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/Ethyl Acetate) to afford the pure 1-(2-ethoxyethyl)-4-iodopyrazole.

References

  • Title: Fac and mer isomers of Ru(II) tris(pyrazolyl-pyridine) complexes as models for the vertices of coordination cages Source: RSC Publishing URL: [Link]

  • Title: Bis(chloroethyl) ether - Reactions and applications Source: Wikipedia URL: [Link]

  • Title: Efficient Regioselective Iodination of Pyrazole Derivatives Source: D-NB (Deutsche Nationalbibliothek) URL: [Link]

Sources

Optimization

preventing N1 vs N2 regioselectivity issues in pyrazole alkylation

Technical Support Center: Troubleshooting Pyrazole Alkylation Regioselectivity Overview Welcome to the Technical Support Center for Pyrazole Alkylation. The N-alkylation of pyrazoles frequently yields an inseparable mixt...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Pyrazole Alkylation Regioselectivity

Overview Welcome to the Technical Support Center for Pyrazole Alkylation. The N-alkylation of pyrazoles frequently yields an inseparable mixture of N1 and N2 regioisomers due to annular tautomerism and the ambient nucleophilicity of the pyrazolate anion[1]. This guide provides field-proven, causality-driven solutions to help researchers and drug development professionals achieve absolute regiocontrol in their syntheses.

Decision Workflow for Regioselective Alkylation

Regioselectivity Start Analyze Pyrazole Substrate (Steric & Electronic Profile) Target Determine Target Regioisomer Start->Target N1_Path Target: N1-Alkylation (Less Hindered) Target->N1_Path Natural Bias N2_Path Target: N2-Alkylation (More Hindered) Target->N2_Path Anti-Steric Cond_N1 NaH or K2CO3 in DMF/DMSO (Complete Deprotonation) N1_Path->Cond_N1 Cond_N2 MgBr2 Catalysis or Mitsunobu (DEAD/PPh3) N2_Path->Cond_N2 Result_N1 Major N1-Isomer (Steric Control) Cond_N1->Result_N1 SN2 Mechanism Result_N2 Major N2-Isomer (Chelation Control) Cond_N2->Result_N2 Templated Delivery

Caption: Decision tree for selecting pyrazole alkylation conditions based on target regioisomer.

Frequently Asked Questions & Troubleshooting

Issue 1: I am getting a 1:1 mixture of N1 and N2 alkylated products using K₂CO₃ in Acetonitrile. How do I fix this?

  • Causality: Weak bases like potassium carbonate (K₂CO₃) in moderately polar solvents (MeCN) often result in incomplete deprotonation and the formation of tight ion pairs[1]. In this state, the metal counterion (K⁺) coordinates with the pyrazole nitrogens, scrambling the trajectory of the incoming electrophile and leading to poor regioselectivity[2].

  • Solution: Shift from kinetic to thermodynamic control by ensuring complete deprotonation. Switch to a strong base such as Sodium Hydride (NaH) in a highly polar aprotic solvent like DMF or DMSO[3]. This fully dissociates the sodium counterion, allowing the intrinsic steric bias of the pyrazolate anion to dictate pure N1-attack[1].

Issue 2: I need to selectively alkylate the N1 position of a 3-substituted pyrazole. What is the standard protocol?

  • Causality: 3-substituted pyrazoles naturally favor N1-alkylation because the substituent at the C3 position creates steric hindrance, blocking the adjacent N2 position[4].

  • Solution: Exploit this natural steric bias by using NaH/DMF or K₂CO₃/DMSO[1]. The polar aprotic solvent maximizes the nucleophilicity of the unhindered N1 nitrogen. If the C3 substituent is highly electron-withdrawing (e.g., -CF₃), the N2 nitrogen becomes less nucleophilic, further driving the reaction toward the N1 isomer[2].

Issue 3: My target is the sterically hindered N2-alkylated product. How do I overcome the natural N1 preference?

  • Causality: To force alkylation at the sterically hindered N2 position, you must bypass the standard Sₙ2 steric penalty by employing a directing mechanism (chelation control)[5].

  • Solution 1 (Catalytic): Utilize Magnesium-based catalysts (e.g., MgBr₂). The Mg²⁺ ion coordinates to both the less hindered pyrazole nitrogen and the alkylating agent, templating the delivery of the electrophile specifically to the N2 position[4].

  • Solution 2 (Mitsunobu): Employ the Mitsunobu reaction (Aliphatic Alcohol, DEAD, PPh₃). The bulky phosphonium intermediate provides strict chelation control, directing the alkyl group to the N2 atom even against severe steric gradients, often yielding >99:1 regioselectivity[5].

Issue 4: How can I build a self-validating system to ensure absolute regiochemical fidelity before scaling up?

  • Causality: Direct alkylation always carries a risk of minor isomer contamination. By transiently blocking one nitrogen, you force functionalization exclusively at the other.

  • Solution: Implement a protecting group strategy. Use a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group, which selectively protects the less hindered nitrogen. Validate the protected intermediate's structure using 2D NMR (NOESY/HMBC) to confirm the exact placement. Once validated, alkylate the remaining nitrogen and deprotect. This self-validating protocol guarantees 100% regioselectivity without relying on assumed reaction mechanics.

Quantitative Data: Impact of Reaction Conditions on Regioselectivity

The table below summarizes the profound impact that base, solvent, and catalytic choices have on the final N1:N2 ratio, demonstrating the necessity of tailored conditions over standard Sₙ2 approaches.

Pyrazole SubstrateAlkylating AgentReaction ConditionsMajor RegioisomerRatio (N1:N2)
3-(Trifluoromethyl)pyrazoleEthyl iodoacetateK₂CO₃, MeCN, RefluxMixture~ 1:1[2]
3-(Trifluoromethyl)pyrazoleEthyl iodoacetateNaH, DMF, RTN1-Alkylated> 95:5[2]
3-Substituted Pyrazoleα-BromoacetatesMgBr₂, DIPEA, THFN2-Alkylated1:99[4]
5-Bromo-1H-indazolePrimary AlcoholsDEAD, PPh₃, THF (Mitsunobu)N2-Alkylated< 1:99[5]

Validated Experimental Protocols

Protocol 1: Highly Regioselective N1-Alkylation via Complete Deprotonation

Mechanistic Rationale: Utilizing NaH ensures the irreversible formation of the pyrazolate anion. The use of DMF prevents tight ion-pairing, allowing steric hindrance at C3 to perfectly direct the electrophile to N1[3].

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the 3-substituted 1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Causality Note: Slow addition controls the exothermic release of H₂ gas. Stir for 30 minutes at room temperature to ensure 100% deprotonation[3].

  • Alkylation: Re-cool to 0 °C and add the alkyl halide (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Validation & Workup: Monitor via LC-MS. Once the starting material is consumed, quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the pure N1-isomer.

Protocol 2: Chelation-Controlled N2-Alkylation via Mitsunobu Reaction

Mechanistic Rationale: The Mitsunobu reaction avoids free pyrazolate anions. Instead, the triphenylphosphine-DEAD adduct activates the alcohol, and the resulting intermediate chelates the pyrazole, delivering the alkyl group exclusively to the N2 position via a highly ordered transition state[5].

  • Reagent Mixing: In a dry flask under Argon, dissolve the 1H-pyrazole (1.0 equiv), the target primary alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.1 M)[5].

  • Activation: Cool the mixture to 0 °C. Dropwise, add Diethyl azodicarboxylate (DEAD, 1.2 equiv). Causality Note: Adding DEAD last ensures the formation of the activated phosphonium intermediate occurs in the presence of the nucleophile, preventing premature side reactions[5].

  • Reaction: Stir at 0 °C for 15 minutes, then warm to 50 °C. Stir for 12 hours.

  • Purification: Concentrate the mixture under reduced pressure. The primary challenge is removing triphenylphosphine oxide (TPPO). Triturate the crude mixture in cold diethyl ether to precipitate TPPO, filter, and purify the filtrate via silica gel chromatography to isolate the pure N2-alkylated product[3].

References

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: MDPI (Int. J. Mol. Sci. 2025). URL: [Link]2]

  • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Source: Beilstein J. Org. Chem. 2024. URL: [Link]5]

  • Title: Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Source: Synlett 2020. URL: [Link]4]

Sources

Troubleshooting

removing unreacted 2-bromoethyl ethyl ether from reaction mixture

This guide outlines the technical protocols for the detection and removal of unreacted 2-bromoethyl ethyl ether (CAS 592-55-2) from reaction mixtures. It is designed for organic chemists and process engineers requiring h...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the detection and removal of unreacted 2-bromoethyl ethyl ether (CAS 592-55-2) from reaction mixtures. It is designed for organic chemists and process engineers requiring high-purity isolation of target compounds.

Technical Profile: 2-Bromoethyl Ethyl Ether[1]

  • CAS: 592-55-2

  • Boiling Point: 150 °C (at 760 mmHg) / ~50–55 °C (at 15 mmHg)

  • Density: 1.357 g/mL

  • Reactivity: Primary alkyl bromide; moderate electrophile.

  • Solubility: Soluble in organic solvents; slightly soluble in water.

  • Safety: Lachrymator , potential carcinogen (alkylating agent), flammable.

Part 1: Diagnostic & Visualization Strategy

Before attempting removal, you must reliably visualize the impurity. Standard UV visualization (254 nm) is often ineffective because 2-bromoethyl ethyl ether lacks a strong chromophore (no aromatic ring or conjugation).

Recommended Visualization: The NBP Stain

The 4-(p-nitrobenzyl)pyridine (NBP) stain is highly specific for alkylating agents (alkyl halides).

  • Preparation: Dissolve 2% w/v NBP in acetone.

  • Procedure:

    • Dip the TLC plate in the NBP solution.

    • Heat the plate (hairdryer/heat gun) for 1–2 minutes.

    • Dip/spray with 10% NaOH or TEA in acetone.

    • Result: Alkyl halides appear as blue/purple spots on a white background.

General Stains
  • Iodine Chamber: Will show the bromoether as a brown spot (reversible).

  • KMnO4: generally ineffective (alkyl halides are not easily oxidized).

Part 2: Removal Protocols

Select the method based on your product's stability and the scale of the reaction.

Method A: Chemical Scavenging (Recommended)

Best for: Heat-sensitive products, small-to-mid scale, and when the product is neutral/acid-stable.

Principle: Convert the lipophilic alkyl bromide into a basic amine or water-soluble salt, which can then be removed via an acidic aqueous wash.

Protocol 1: Morpholine Scavenging (Solution Phase) This method converts the unreacted bromide into N-(2-ethoxyethyl)morpholine, a tertiary amine that is easily protonated and washed away.

  • Quantify Impurity: Estimate the excess 2-bromoethyl ethyl ether (e.g., via NMR integration).

  • Add Scavenger: Add Morpholine (1.5 – 2.0 equivalents relative to the impurity, not the product) to the reaction mixture.

    • Note: If the reaction solvent is non-polar (e.g., Hexane), add a co-solvent like THF or EtOH to ensure homogeneity.

  • Incubate: Stir at room temperature for 4–12 hours .

    • Optimization: If kinetics are slow, heat to 40–50 °C for 2 hours.

    • Check: Verify consumption of the bromide spot using NBP stain.

  • Workup (The "Acid Wash"):

    • Dilute with organic solvent (EtOAc or DCM).

    • Wash 1: 1M HCl (x2). This removes the excess morpholine and the new amino-ether byproduct.

    • Wash 2: Water.[1][2][3][4]

    • Wash 3: Brine.

  • Dry & Concentrate: Dry over MgSO₄ and concentrate.

Protocol 2: Polymer-Supported Scavenging (Solid Phase) Best for: Late-stage intermediates where aqueous workup is difficult.

  • Select Resin: Use a Polymer-Supported Amine (e.g., PS-Trisamine or PS-Morpholine).

  • Loading: Add 3–5 equivalents of resin (relative to impurity).

  • Agitate: Gently shake/stir at room temperature overnight.

  • Filtration: Filter off the resin. The filtrate contains your purified product.

Method B: Nucleophilic Solubilization (Thiourea)

Best for: Products that are acid-sensitive (cannot tolerate Method A).

Principle: Thiourea reacts with primary alkyl halides to form isothiouronium salts , which are highly water-soluble.

  • Add Scavenger: Add Thiourea (2 eq. relative to impurity) dissolved in a minimum amount of Ethanol/Water (1:1).

  • Reflux: Heat the mixture to reflux (or 70 °C) for 1–3 hours.

  • Workup:

    • Cool the mixture.

    • Dilute with non-polar solvent (Ether/EtOAc).

    • Wash thoroughly with water (x3). The isothiouronium salt will partition into the aqueous phase.

Method C: Physical Separation (Distillation)

Best for: Large scale (>100g) or very stable, high-boiling products.

  • Vacuum Distillation: Since the BP is 150 °C (atm), use high vacuum.

    • Target: Remove the bromoether at ~50 °C @ 15 mmHg .

  • Azeotropic Removal:

    • 2-bromoethyl ethyl ether can be co-evaporated with Toluene or Xylene on a rotary evaporator to assist removal, though this is less efficient than scavenging.

Part 3: Decision Logic & Workflow

RemovalWorkflow Start Impurity Detected: 2-bromoethyl ethyl ether IsProductAcidStable Is Product Acid Stable? Start->IsProductAcidStable IsProductHeatStable Is Product Heat Stable? IsProductAcidStable->IsProductHeatStable No Morpholine Method A: Morpholine Scavenge (Wash with 1M HCl) IsProductAcidStable->Morpholine Yes (Preferred) Thiourea Method B: Thiourea Scavenge (Forms water-soluble salt) IsProductHeatStable->Thiourea Yes Resin Method A2: PS-Amine Resin (Filtration only) IsProductHeatStable->Resin No (Mildest) End Verify Purity (NMR/NBP Stain) Morpholine->End Pure Product Thiourea->End Resin->End Distill Method C: Vacuum Distillation (<1 mmHg)

Caption: Decision matrix for selecting the optimal removal strategy based on product stability.

Part 4: Troubleshooting & FAQs

IssuePossible CauseCorrective Action
Impurity persists after Morpholine treatment Reaction kinetics are too slow at RT.Heat the scavenging mixture to 50 °C for 2 hours. Ensure solvent is not too non-polar (add THF).
Emulsion forms during Acid Wash Formation of surfactant-like quaternary salts.Add brine to the aqueous layer. Filter through a pad of Celite if solids are present.
Product decomposes with HCl wash Product contains acid-labile groups (acetals, Boc).Switch to Method B (Thiourea) or Method A2 (Resin) which do not require strong acid washes.
Cannot see impurity on TLC Lack of UV activity.Use NBP Stain (specific) or Iodine (general). Do not rely on UV 254 nm.
New spot appears on TLC after scavenging Excess scavenger (Morpholine) not removed.Ensure the pH of the aqueous wash is < 2.[5]0. Repeat the 1M HCl wash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61141, 2-Bromoethyl ethyl ether. Retrieved from [Link]

  • Reach Devices. TLC Stains and Visualization of Alkyl Halides (NBP Stain). Retrieved from [Link]

  • Biotage. Polymer Supported Scavengers in Organic Synthesis.[6] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Advanced Optimization of Pd-Catalyzed Couplings for Hindered Iodopyrazoles

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Sterically Hindered Iodopyrazole Cross-Couplings Last Updated: October 2025 Executive Summary: The "Double-Bind" Challenge Coupling sterical...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Sterically Hindered Iodopyrazole Cross-Couplings Last Updated: October 2025

Executive Summary: The "Double-Bind" Challenge

Coupling sterically hindered iodopyrazoles presents a unique "double-bind" failure mode that frustrates standard Suzuki-Miyaura protocols.

  • The Coordination Trap: The pyrazole nitrogen (

    
    ) is a potent 
    
    
    
    -donor. In hindered systems where the catalytic cycle slows down, this nitrogen coordinates to the Palladium center, displacing labile ligands and forming a thermodynamically stable, catalytically inactive "off-cycle" resting state (Catalyst Poisoning).
  • The Halogen Liability: While iodine facilitates rapid oxidative addition, the resulting Pd(II)-I species is highly labile. In the presence of steric bulk that retards transmetallation, the system becomes prone to protodehalogenation (loss of iodine), returning the de-iodinated starting material rather than the coupled product.

This guide provides the specific architectural changes to the catalyst system required to overcome these thermodynamic sinks.

Catalyst Architecture: The "Hardware" Selection

To couple hindered iodopyrazoles, you must shift from "general purpose" catalysts (e.g.,


, 

) to systems designed for flexible steric bulk .
Recommended Ligand Systems
Ligand ClassTop RecommendationMechanism of ActionBest Use Case
Dialkylbiaryl Phosphines XPhos The isopropyl groups on the non-coordinating ring provide a "roof" over the Pd center, blocking

-coordination from the pyrazole while accelerating reductive elimination via the "monoligated" pathway.
Primary Choice. Excellent for sterically crowded couplings (ortho-substitution).
Bulky NHCs PEPPSI-IPr The "wingtip" steric bulk of the N-Heterocyclic Carbene forces the reaction to proceed, preventing the formation of bis-ligated inactive species.Secondary Choice. Use if phosphines fail or if the substrate is extremely electron-deficient.
Specialized Buchwald AdBrettPhos Extremely bulky adamantyl groups.Use only for C-N couplings (Buchwald-Hartwig) or extreme steric cases where XPhos fails.
The Precatalyst Imperative

Stop using in-situ generation (e.g.,


). 
For hindered iodopyrazoles, the reduction of Pd(II) to Pd(0) is often the erratic step that leads to induction periods and Pd-black precipitation.
  • Standard: XPhos Pd G4 (Gen 4 Precatalyst).

  • Why: It contains a pre-formed Pd(0) source stabilized by the ligand and a methyl-group scavenger. It activates rapidly at low temperatures, ensuring the active species is present before the pyrazole substrate can sequester the palladium.

The Reaction Environment: Base & Solvent Matrix[1]

The choice of base determines the speciation of your boronic acid (transmetallation efficiency) and the rate of side reactions.

Critical Decision: Anhydrous vs. Aqueous
  • Standard Suzuki: Uses

    
     co-solvent.
    
  • Iodopyrazole Rule: Go Anhydrous.

    • Reason: Water acts as a proton source for protodehalogenation.[1] With hindered substrates, the Pd-Aryl intermediate waits too long for transmetallation; if water is present, it will grab a proton and eject the iodine, killing the yield.

Base Recommendations
  • 
     (micronized/anhydrous):  The gold standard. Strong enough to activate the boronate but insoluble enough in organic solvents to provide a "slow release" effect, preventing base-mediated decomposition of sensitive heterocycles.
    
  • 
    :  Use if solubility is an issue. The Cesium effect can sometimes stabilize the transition state in crowded systems.
    

Visualizing the Failure Modes

The following diagram illustrates the competition between the productive catalytic cycle and the specific "Death Loop" caused by pyrazole nitrogen coordination.

CatalyticCycle Start Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-I] Start->OxAdd Fast (I-C bond) Poison DEATH LOOP: N-Coordination [Stable Pd-N Complex] OxAdd->Poison Pyrazole N binds Pd (If L is not bulky) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid + Base Dehalo SIDE REACTION: Protodehalogenation (Loss of Iodine) OxAdd->Dehalo +H+ (from Water/Solvent) If TransMet is slow Poison->Start Difficult Reversal RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start

Figure 1: The Catalytic Cycle vs. Pyrazole Poisoning. Note how the "Death Loop" (Red) competes directly after Oxidative Addition.

Standard Operating Procedure (SOP)

Protocol: Cross-Coupling of 4-Iodo-1,3-dimethyl-1H-pyrazole with Hindered Aryl Boronic Acid

  • Preparation:

    • Dry all glassware in an oven (

      
      ) overnight.
      
    • Use a sealable microwave vial or Schlenk tube.

  • Reagents:

    • 1.0 equiv Iodopyrazole substrate.

    • 1.2 - 1.5 equiv Boronic Acid (or Pinacol Ester).

    • 0.02 - 0.05 equiv (2-5 mol%) XPhos Pd G4.

    • 2.0 - 3.0 equiv

      
       (finely ground, anhydrous).
      
  • Solvent System:

    • 1,4-Dioxane (Anhydrous) or Toluene (Anhydrous).

    • Concentration: 0.1 M to 0.2 M (High concentration helps bimolecular steps).

  • Execution:

    • Add solids to the vial.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add anhydrous solvent via syringe.

    • Heat to

      
       . (Do not exceed 
      
      
      
      initially to prevent catalyst thermal decomposition).
    • Monitor by LCMS at 1 hour.

Troubleshooting & FAQs

Diagnostic Decision Tree

Troubleshooting Problem Reaction Failed Check1 Is SM consumed? Problem->Check1 Check2 Major Product? Check1->Check2 Yes Result1 SM Remains (No Rxn) Check1->Result1 No Result2 De-iodinated SM Check2->Result2 Product = Ar-H Result3 Pd Black Precipitate Check2->Result3 Black Solid Sol1 Catalyst Poisoning. Switch to XPhos Pd G4 or PEPPSI-IPr. Result1->Sol1 Sol2 Protodehalogenation. Switch to Anhydrous Toluene. Dry K3PO4. Result2->Sol2 Sol3 Ligand Instability. Lower Temp to 80C. Increase Ligand:Pd ratio. Result3->Sol3

Figure 2: Rapid diagnostic logic for reaction failure.

Frequently Asked Questions

Q: Why is my iodopyrazole turning into the de-iodinated (H-pyrazole) byproduct? A: This is "Protodehalogenation." The oxidative addition of the C-I bond is fast, but the bulky coupling partner makes the next step (transmetallation) slow. The highly reactive Pd-Aryl species sits in solution and eventually abstracts a proton from trace water or the solvent.

  • Fix: Switch to strictly anhydrous conditions. Use Toluene instead of Dioxane/Water.

Q: I see "Palladium Black" plating out on the glass within 10 minutes. Why? A: This indicates your ligand is not stabilizing the Pd(0) effectively at that temperature. The pyrazole nitrogen might be displacing the phosphine ligand, leading to cluster formation.

  • Fix: Switch to XPhos Pd G4 . The precatalyst structure guarantees the ligand is bound during the critical activation phase. Alternatively, lower the temperature to

    
     and extend reaction time.
    

Q: Can I use unprotected pyrazoles (with a free N-H)? A: Generally, no. The N-H proton is acidic and will quench the basic intermediate, or the nitrogen will bind Pd tightly.

  • Fix: Protect the pyrazole with a THP, SEM, or Boc group before coupling. If you must use free N-H, use NaOtBu (2 equiv) to deprotonate the pyrazole in situ to the pyrazolate anion, which is less likely to poison the specific XPhos catalyst, though this is risky.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Organic Letters, 2025 (Contextual grounding on G4 catalysts).

  • MilliporeSigma. "G3 and G4 Buchwald Precatalysts User Guide." Sigma-Aldrich Technical Library.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal.

  • BenchChem. "Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles." BenchChem Technical Support.

Sources

Troubleshooting

troubleshooting deiodination side reactions during Suzuki coupling

Current Status: Operational Ticket Topic: Troubleshooting Deiodination (Hydrodehalogenation) Side Reactions Assigned Specialist: Senior Application Scientist Diagnostic Hub: Is it Deiodination? Before altering your param...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Troubleshooting Deiodination (Hydrodehalogenation) Side Reactions Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Is it Deiodination?

Before altering your parameters, confirm that Hydrodehalogenation (reduction of Ar-I to Ar-H) is your actual failure mode. Aryl Iodides are uniquely prone to this because their rapid oxidative addition often outpaces the subsequent transmetallation step, leaving the reactive Ar-Pd(II)-I intermediate vulnerable to scavenging hydrides.

Symptom Checker
Observation (LCMS/GCMS)DiagnosisRoot Cause
Mass = [Ar-I] - 126 + 1 Deiodination (Ar-H) Hydride source present (Solvent/Base) + Slow Transmetallation.[1]
Mass = [Ar-I] x 2 - 254Homocoupling (Ar-Ar)Oxygen leak or disproportionation (often misidentified as deiodination).
Mass = [Ar-I] (Unchanged)Stalled ReactionCatalyst death or inactive Boronic Acid.
Mass = [Ar-B(OH)₂] + [Ar-I]Product (Success)N/A
The "Silent" Killer: Solvent & Base Selection

If you are observing Ar-H , your reaction conditions are likely acting as a reducing agent.[2][3] The most common error is using primary/secondary alcohols with strong bases , which generates a classic transfer hydrogenation system.

Mechanistic Deep Dive: The Point of Failure

To fix the problem, you must visualize where the cycle breaks. Deiodination is not a random event; it is a competitive pathway that occurs when Path B (Deiodination) becomes kinetically favorable over Path A (Transmetallation) .

Pathway Analysis[4]
  • The Critical Junction: Post-Oxidative Addition.[2] The Palladium species has inserted into the Ar-I bond.[4]

  • The Error: Instead of finding a Boronate (Path A), the Palladium center performs a

    
    -Hydride elimination on a ligand, solvent, or alkoxide base.
    
  • The Result: Reductive elimination of Ar-H.

Suzuki_Deiodination Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast for Ar-I TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Path A: Fast Transmetallation (Desired) PdHydride Pd-Hydride Species (Ar-Pd-H) OxAdd->PdHydride Path B: Slow Transmetallation + Hydride Source ProdComplex Di-Aryl Complex (Ar-Pd-Ar') TransMet->ProdComplex Product Product (Ar-Ar') + Pd(0) ProdComplex->Product Product->Pd0 Regeneration HydrideSource Hydride Source (Alcohol/Base/Ligand) HydrideSource->PdHydride SideProd Deiodination (Ar-H) FAILURE PdHydride->SideProd Reductive Elimination SideProd->Pd0 Cycle Resets

Figure 1: Kinetic divergence in the Suzuki catalytic cycle. Deiodination occurs when the intermediate sits too long in the presence of hydride donors.

Troubleshooting FAQs & Solutions

Q1: I am using Ethanol/Methanol as a solvent. Is this a problem?

A: Yes. This is the #1 cause of deiodination. Primary and secondary alcohols are excellent hydride sources. In the presence of base, they form alkoxides which can undergo


-hydride elimination, transferring a hydride to the Palladium center.
  • The Fix: Switch to Aprotic Polar Solvents .

    • Recommended: DMF, DMA, or NMP (often mixed with a small amount of water).

    • Alternative: Toluene/Water (biphasic).

    • Why: These solvents cannot donate a hydride via

      
      .
      
Q2: I switched solvents, but I'm still seeing Ar-H. What about my base?

A: You might be using a "Reducing" Base. Bases like Ethoxide (NaOEt) or Isopropoxide are potent reducing agents. Even if your solvent is Toluene, using NaOEt introduces the ethoxide ion, which can reduce your Ar-Pd-I complex.

  • The Fix: Switch to Inorganic Carbonates or Phosphates .

    • Recommended:

      
       (Potassium Phosphate) or 
      
      
      
      (Cesium Carbonate).[5]
    • Why: These bases have no

      
      -hydrogens to donate. They act purely as proton scavengers/boronate activators.
      
Q3: My reaction is sluggish, so I increased the temperature. Deiodination got worse. Why?

A: You changed the kinetics in favor of the side reaction. Deiodination (Ar-H formation) often has a higher activation energy than coupling, but if the coupling (transmetallation) is stalled, heat simply accelerates the decomposition of the Ar-Pd-I intermediate via solvent/base interaction.

  • The Fix: Use a More Active Catalyst at Lower Temperatures .

    • Strategy: Instead of heating a PPh3-based catalyst to 100°C, use a Buchwald Precatalyst (e.g., XPhos Pd G4) at 40-60°C.

    • Mechanism:[6][4][7][8] Bulky, electron-rich ligands accelerate Transmetallation, closing the time window where deiodination can occur.

Validated Protocol: The "Anti-Reduction" System

This protocol is designed to minimize hydride sources and maximize transmetallation speed.

Target Substrate: Aryl Iodide (Ar-I) prone to reduction.[3]

Reagents & Materials
ComponentSelectionRationale
Catalyst XPhos Pd G4 (or SPhos Pd G2)Bulky ligand accelerates transmetallation; Precatalyst ensures defined Pd(0) source.
Solvent 1,4-Dioxane (Anhydrous)Aprotic; avoids hydride donation.
Base

(3.0 equiv, finely ground)
Inorganic; non-reducing; high solubility in water mixes.
Additive Water (degassed, 2-5 equiv)Essential for boronate activation, but kept minimal to avoid protonolysis.
Step-by-Step Methodology
  • Preparation:

    • Dry all glassware in an oven (>120°C) for 2 hours.

    • Cool under a stream of Argon.

  • Charging (Solids):

    • Add Ar-I (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), and

      
       (3.0 equiv) to the vial.
      
    • Crucial: Add the Pd-Precatalyst (1-3 mol%) last or as a stock solution to minimize air exposure.

  • Solvent & Degassing:

    • Add 1,4-Dioxane (0.2 M concentration relative to Ar-I).

    • Add degassed Water (5 equiv). Note: Do not use bulk water; precise stoichiometry helps control proton sources.

    • Sparge the mixture with Argon for 5 minutes (subsurface bubbling). Oxygen promotes homocoupling, which confuses the diagnosis.

  • Reaction:

    • Seal the vessel immediately.

    • Heat to 60°C . (Avoid reflux temperatures unless necessary).

    • Monitor via LCMS at 1 hour.

  • Quench:

    • Dilute with EtOAc, wash with water. The absence of alcohol and alkoxides significantly reduces Ar-H formation.

References

  • BenchChem. "Minimizing dehalogenated byproducts in Suzuki coupling reactions." BenchChem Technical Support. Link

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Resources. Link

  • Sherwood, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions."[9] Green Chemistry, 2019. Link

  • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • Navarro, O. et al. "General Optimization of the Suzuki−Miyaura Cross-Coupling Reaction." Journal of Organic Chemistry, 2004. Link

Sources

Optimization

Technical Support Center: Purification of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole

Executive Summary & Molecule Profile This guide addresses the purification of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole , a lipophilic intermediate often encountered as a viscous oil.[1] Critical Structural Distinction: Ensur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide addresses the purification of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole , a lipophilic intermediate often encountered as a viscous oil.[1]

Critical Structural Distinction: Ensure you are working with the 2-ethoxyethyl isomer (ether linkage, acid-stable) and not the 1-ethoxyethyl isomer (acetal linkage, acid-labile), which is a common intermediate for Ruxolitinib. The purification strategies differ fundamentally regarding pH stability.

FeatureSpecification
Compound 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole
Physical State Viscous yellow-to-brown oil (often supercooled)
Boiling Point Est. >280°C (dec.); Distillable only under high vacuum (<1 mbar)
Key Impurities 4-Iodopyrazole (SM), 1-bromo-2-ethoxyethane (Alkylating agent), Iodine (

)
Stability Stable to aqueous base and dilute acid (unlike the 1-ethoxyethyl analog)

Troubleshooting Guide (Q&A)

Issue 1: The product remains a dark brown/red oil even after evaporation.

Diagnosis: The color is likely due to trace free iodine (


) or oxidative degradation products, which are common when working with iodinated heterocycles.[1]
Solution:  Perform a reductive wash.[1]
  • Dissolve the oil in a non-polar solvent (e.g., Ethyl Acetate or DCM).

  • Wash with 10% aqueous Sodium Thiosulfate (

    
    ) .[1]
    
  • Observation: The organic layer should shift from dark brown to pale yellow immediately as iodine is reduced to water-soluble iodide.[1]

Issue 2: TLC shows a persistent spot near the baseline or streaking.

Diagnosis: This is likely unreacted 4-iodopyrazole .[1] Unsubstituted pyrazoles are hydrogen-bond donors (NH) and interact strongly with silica, often streaking or staying at the baseline in non-polar eluents.[1] Solution:

  • Chemical Removal: 4-Iodopyrazole is weakly acidic (

    
    ).[1] While a simple base wash might not fully remove it due to lipophilicity, extracting the organic product with 1M NaOH  can help partition the deprotonated pyrazolate anion into the aqueous phase.
    
  • Chromatographic Removal: Use a mobile phase with a small amount of Triethylamine (TEA) or switch to a gradient of Hexane:EtOAc.[1] The N-alkylated product (your target) will elute much faster than the NH-pyrazole.

Issue 3: The oil smells sweet/ethereal and weight yield is >100%.

Diagnosis: Residual 1-bromo-2-ethoxyethane (or 2-chloroethyl ethyl ether).[1] These alkylating agents have high boiling points (~125°C) and are difficult to remove by rotary evaporation alone. Solution:

  • High Vacuum: Place the oil under high vacuum (<1 mbar) at 60°C for 4–6 hours.

  • Chemical Scavenging: If the impurity persists, dissolve the crude in acetonitrile and treat with a secondary amine (e.g., morpholine) to convert the alkyl halide into a polar ammonium salt, which can then be washed away with water.

Purification Decision Tree

The following logic flow helps determine the optimal purification route based on crude purity and scale.

PurificationLogic Start Crude Reaction Mixture CheckState Is Product Solid or Oil? Start->CheckState Solid Recrystallization (Hexane/EtOAc) CheckState->Solid Solid Oil Oil Processing CheckState->Oil Oil CheckImpurity Identify Major Impurity (TLC/LCMS) Oil->CheckImpurity Imp_SM Unreacted 4-Iodopyrazole CheckImpurity->Imp_SM Imp_Halide Excess Alkyl Halide CheckImpurity->Imp_Halide Imp_Color Dark Color (Iodine) CheckImpurity->Imp_Color Action_Wash Basic Wash (1M NaOH) + Thiosulfate Wash Imp_SM->Action_Wash Action_Vac High Vacuum Drying (60°C, <1 mbar) Imp_Halide->Action_Vac Imp_Color->Action_Wash Action_Col Silica Column (Hexane:EtOAc 9:1) Action_Wash->Action_Col If purity <95% Pure Pure Product (Pale Yellow Oil) Action_Wash->Pure If purity >95% Action_Vac->Action_Col If purity <95% Action_Col->Pure

Caption: Decision matrix for selecting the appropriate purification method based on observed impurities.

Detailed Experimental Protocols

Protocol A: Optimized Aqueous Workup (The "Reductive Wash")

Purpose: To remove inorganic salts, iodine color, and bulk unreacted starting material.

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per mmol substrate).

  • Wash 1 (Reductive): Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .[1] Shake vigorously until the organic layer decolorizes.
    
  • Wash 2 (Basic): Wash with 1M NaOH (or saturated

    
     if base sensitivity is suspected, though this ether is stable). This helps remove unreacted 4-iodopyrazole.
    
  • Wash 3 (Neutral): Wash with Brine (saturated NaCl) to remove residual water.[1]

  • Dry: Dry over anhydrous Sodium Sulfate (

    
    )  for 15 minutes.
    
  • Concentrate: Filter and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography

Purpose: Isolation of >98% pure material when simple washing is insufficient.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate .[1]

    • Start: 100% Hexane (to elute residual alkyl halide).[1]

    • Ramp: 95:5 → 90:10 → 80:20 Hexane:EtOAc.[1]

  • Elution Order:

    • Front: Excess 1-bromo-2-ethoxyethane (if present).[1]

    • Product: 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (

      
       in 8:2 Hexane:EtOAc).
      
    • Tail: Unreacted 4-iodopyrazole (

      
      , often streaks).
      
Protocol C: High Vacuum Distillation (Optional)

Purpose: For large scale (>10g) purification of the oil.

  • Setup: Short-path distillation head.

  • Conditions: High vacuum is essential (

    
     mbar).
    
  • Note: Iodopyrazoles can be thermally sensitive.[1] Do not exceed bath temperature of 150°C. If the product does not distill by then, revert to chromatography.

Comparative Data: Impurity Profiles

Impurity

(8:2 Hex:EtOAc)
Detection MethodRemoval Strategy
Target Product 0.45 UV (254 nm) /

Stain
Collect fractions
4-Iodopyrazole0.15 (Streaks)UV (254 nm)Base wash / Column tail
1-Bromo-2-ethoxyethane>0.8

Stain (No UV)
High Vac / Hexane wash
Iodine (

)
N/A (Solvent front)Visual (Yellow/Brown)

wash

References

  • Synthesis of 4-Iodopyrazoles

    • Vasilevsky, S. F., et al. "Cross-coupling of 4-iodopyrazoles with acetylenes."[1] Heterocycles 60.4 (2003): 879.[1]

    • Context: Describes the general stability and handling of 1-protected-4-iodopyrazoles.
  • Purification of N-Alkylated Pyrazoles

    • BenchChem Technical Support.[1][2][3] "Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole."

    • Context: Provides standard protocols for silica chromatography of oily pyrazole intermedi
  • Properties of 1-(1-ethoxyethyl) Analog (For Comparison)

    • Sigma-Aldrich Product Sheet. "1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole."

    • Context: Highlights the physical properties (liquid) and storage conditions (cold, dark) relevant to iodopyrazole oils.
  • General Workup for Halogenated Heterocycles

    • University of Rochester. "Not Voodoo: Workup and Purification Guides."[1]

    • Context: Standard operating procedures for removing iodine and alkyl halides.[1]

Sources

Troubleshooting

solving solubility issues of iodopyrazoles in aqueous coupling conditions

Topic: Solving Solubility & Reactivity Issues of Iodopyrazoles in Aqueous Coupling Conditions Reference ID: TSC-PYR-004 Status: Active Guide Introduction: The Iodopyrazole Paradox Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility & Reactivity Issues of Iodopyrazoles in Aqueous Coupling Conditions Reference ID: TSC-PYR-004 Status: Active Guide

Introduction: The Iodopyrazole Paradox

Welcome to the technical support hub for heterocyclic cross-coupling. You are likely here because your Suzuki-Miyaura or Sonogashira coupling involving an iodopyrazole is failing.

The Core Problem: Iodopyrazoles present a unique "solubility-reactivity paradox" in aqueous media:

  • Lipophilicity: The iodine atom and the aromatic ring make the molecule highly lipophilic, causing it to aggregate or "oil out" in water.

  • N-H Acidity: If unprotected, the pyrazole N-H (pKa ~14) is deprotonated by the base required for coupling. The resulting pyrazolate anion is water-soluble but acts as a potent ligand , displacing phosphines and poisoning your Palladium (Pd) catalyst.

  • Dehalogenation: In aqueous systems, iodopyrazoles are kinetically prone to hydrodehalogenation (replacing I with H) rather than coupling, especially when the catalyst is starved of substrate due to solubility issues.

This guide provides three distinct modules to solve these issues, ranging from solvent engineering to micellar catalysis.

Module 1: Solvent Engineering (The "Standard" Fix)

Use Case: Standard laboratory synthesis where "green" chemistry is not the primary constraint, and you need a robust, homogeneous system.

The Mechanism: Dielectric Tuning

Water is necessary to dissolve the inorganic base (activator), but it precipitates the organic iodide. The solution is not just any co-solvent, but one that matches the dielectric requirements of the transition state. 1,4-Dioxane and DME (Dimethoxyethane) are superior to alcohols because they coordinate weakly to Pd, unlike MeOH/EtOH which can interfere with the reductive elimination step.

Troubleshooting Protocol: The "Pre-Mix" Injection Method

Many failures occur because the catalyst is added to a heterogeneous mixture where it crashes out before entering the catalytic cycle.

Step-by-Step Workflow:

  • The Organic Phase: Dissolve your Iodopyrazole (1.0 equiv) and Boronic Acid (1.2–1.5 equiv) in 1,4-Dioxane .

    • Concentration: 0.1 M to 0.2 M.

  • The Catalyst Pre-Mix (Critical Step): In a separate vial, dissolve your Pd source (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) in a small amount of THF .

    • Why? THF solubilizes the catalyst instantly. Adding solid catalyst to water/dioxane often results in inactive clumps.

  • The Aqueous Phase: Dissolve Base (Cs2CO3 or K2CO3, 2.0–3.0 equiv) in degassed water.

    • Ratio: Target a final Dioxane:Water ratio of 4:1 .

  • Execution:

    • Add Aqueous Phase to Organic Phase.[1]

    • Inject Catalyst Pre-Mix immediately.

    • Heat to 80–90°C.

Data: Solvent System Performance
Solvent System (v/v)BaseYield (4-Phenylpyrazole)Notes
Dioxane : Water (4:1) Cs2CO3 92% Gold Standard. Best balance of solubility.
DMF : Water (3:1)K2CO378%High boiling point makes workup difficult; DMF can decompose to amines.
EtOH : Water (1:[2]1)K2CO345%Significant dehalogenation observed (I

H).
Toluene : Water (biphasic)K3PO430%Fails without a Phase Transfer Catalyst (see Module 3).

Module 2: Micellar Catalysis (The "Green" Fix)

Use Case: You are scaling up, require room temperature conditions, or your substrate is extremely lipophilic and failing in standard solvents.

The Mechanism: The Nanoreactor Effect

Instead of forcing the pyrazole to dissolve in water, we use a surfactant (specifically TPGS-750-M ) to create lipophilic micelles. The iodopyrazole and the catalyst migrate inside the hydrophobic core of the micelle, effectively creating a high-concentration "organic solvent" environment within the water.

Visualizing the Micellar Pathway

MicellarCatalysis Water Aqueous Phase (Base + Boronic Acid) Micelle TPGS-750-M Micelle (Hydrophobic Core) Water->Micelle Boronic Acid enters Micelle->Micelle Cross-Coupling (High Local Conc.) Product Coupled Product (Ejected) Micelle->Product Product Release Reactants Iodopyrazole + Catalyst (Lipophilic) Reactants->Water Insoluble/Aggregates Reactants->Micelle Encapsulation

Caption: Reactants migrate into the lipophilic micelle core, enabling high-rate coupling in water.

Protocol: TPGS-750-M Mediated Coupling

Reference: Lipshutz, B. H. et al.[3]

  • Surfactant Prep: Prepare a 2 wt % solution of TPGS-750-M in degassed water.

  • Loading: Add Iodopyrazole (1.0 equiv) and Boronic Acid (1.5 equiv) to the reaction vessel.

  • Catalyst: Add Pd(dtbpf)Cl2 (2 mol %) or Pd(OAc)2/SPhos.

  • Solvent: Add the surfactant solution (concentration of substrate ~0.5 M).

  • Base: Add Et3N (3.0 equiv) or K3PO4.

  • Reaction: Stir vigorously at Room Temperature (or mild heat 45°C).

Why this works for Iodopyrazoles: The micelle protects the catalyst from the bulk water environment, reducing the chance of iodine hydrolysis or dehalogenation.

Module 3: Ligand Selection (Overcoming Poisoning)

Use Case: The reaction is homogeneous, but conversion stalls at <20%. This usually indicates the pyrazole nitrogen is binding to the Palladium.

The Issue: Competitive Binding

Unprotected pyrazoles are "ambident" nucleophiles. The Nitrogen lone pair is often a better ligand than your phosphine.

  • Symptom: The solution turns black (Pd precipitation) or stays colorless but inactive (stable Pd-N complex).

The Solution: Bulky, Electron-Rich Ligands

You must use ligands that are sterically bulky enough to prevent the pyrazole nitrogen from coordinating to the metal center.

Recommended Ligands:

  • XPhos / SPhos: The biaryl backbone provides steric bulk that shields the Pd center from the pyrazole nitrogen, while the electron-rich phosphine facilitates the oxidative addition of the C-I bond.

  • Amphos: Water-soluble phosphine for purely aqueous conditions.

Decision Matrix: Ligand vs. Protecting Group

LigandStrategy Start Is the Pyrazole N-Protected? Protected Yes (SEM, Boc, THP) Start->Protected Unprotected No (Free NH) Start->Unprotected Standard Use Standard Catalyst (Pd(PPh3)4 or Pd(dppf)Cl2) Protected->Standard Advanced Must use Bulky Ligand (XPhos-Pd-G2 or SPhos) Unprotected->Advanced BaseCheck Increase Base to 3.0 equiv (Ensure full deprotonation) Advanced->BaseCheck

Caption: Decision tree for catalyst selection based on pyrazole protection status.

FAQ: Troubleshooting & Quick Fixes

Q1: My iodopyrazole is dehalogenating (becoming phenylpyrazole) instead of coupling. Why? A: This is a classic symptom of "substrate starvation." The oxidative addition of C-I is fast, but if the boronic acid is not soluble or the transmetallation is slow, the Pd-Ar intermediate grabs a hydride (from water or solvent) instead.

  • Fix: Switch to Module 2 (Micellar) conditions to increase local concentration, or reduce temperature and add the base slowly.

Q2: Can I use Phase Transfer Catalysts (PTC) like TBAB? A: Yes, TBAB (Tetrabutylammonium bromide) is effective for biphasic systems (e.g., Toluene/Water). However, for iodopyrazoles, TBAB can sometimes stabilize the iodide anion leaving group, slowing down the cycle. Micellar catalysis (TPGS-750-M) is generally superior for yield, while PTC is better for simple alkylations.

Q3: The reaction turns black immediately upon adding base. A: "Palladium Black" formation indicates ligand dissociation. Your pyrazole might be displacing the phosphine.

  • Fix: Switch to a palladacycle precatalyst like XPhos Pd G2 .[2] These are more stable and release the active species slowly.

Q4: Should I protect the Nitrogen before coupling? A: If you can, YES . Protecting groups like THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) eliminate the catalyst poisoning issue and drastically improve lipophilicity/solubility profiles in organic solvents.

References

  • Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry, 2011.

  • Billingsley, K., & Buchwald, S. L. "General and Efficient Method for the Suzuki-Miyaura Coupling of Heterocycles." Journal of the American Chemical Society, 2007.

  • Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with Potassium Phosphate in Water." Nano-catalysis insights, 2022.
  • Novartis Process Chemistry Group. "A general kilogram scale protocol for Suzuki-Miyaura cross-coupling in water with TPGS-750-M surfactant." Reaction Chemistry & Engineering, 2020.

Sources

Optimization

monitoring reaction progress of pyrazole iodination by HPLC-MS

Welcome to the Technical Support Center for Analytical Chemistry. This guide is specifically engineered for researchers and drug development professionals tasked with monitoring the electrophilic iodination of pyrazole s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Chemistry. This guide is specifically engineered for researchers and drug development professionals tasked with monitoring the electrophilic iodination of pyrazole scaffolds via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Because pyrazoles are highly reactive, nitrogen-rich heterocycles, tracking their halogenation presents unique analytical challenges—ranging from ionization suppression to on-column tailing and autosampler artifacts. This guide provides field-proven methodologies, causal explanations for common pitfalls, and self-validating protocols to ensure absolute data integrity.

I. Analytical Workflow Visualization

G N1 1. Reaction Pyrazole + NIS/I2 N2 2. Aliquot & Quench Na2S2O3 Addition N1->N2 N3 3. HPLC Separation End-capped C18 N2->N3 N4 4. MS Detection ESI+ / ESI- N3->N4 N5 5. Data Analysis +125.9 Da Mass Shift N4->N5

Workflow for HPLC-MS monitoring of pyrazole iodination reactions.

II. Step-by-Step Methodology: Reaction Sampling & LC-MS Preparation

To achieve reproducible kinetic data, the reaction must be completely halted the moment the sample is withdrawn. The following self-validating protocol ensures that the chromatogram reflects the exact state of the reactor at time t.

Step 1: Aliquoting Withdraw a 10–20 µL aliquot from the active pyrazole iodination reaction mixture (typically conducted in solvents like DMF, acetonitrile, or 1,2-dichloroethane using N-iodosuccinimide (NIS) or I₂/AgOAc)[1][2].

Step 2: Instantaneous Quenching (Critical Step) Immediately transfer the aliquot into an LC vial containing 500 µL of a 10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution. Causality: Sodium thiosulfate instantly reduces unreacted electrophilic iodine species (e.g., NIS, I₂, or HOI) to inert iodide (I⁻). This halts the reaction and prevents false "over-conversion" or di-iodination from occurring inside the LC vial while it waits in the autosampler queue[1][3].

Step 3: Solubilization & Dilution Add 500 µL of LC-MS grade acetonitrile or methanol to the vial. Iodopyrazoles are significantly more lipophilic than their parent pyrazoles; the organic modifier ensures the product does not precipitate out of the aqueous quench buffer. Vortex for 10 seconds.

Step 4: Filtration Pass the quenched mixture through a 0.22 µm PTFE syringe filter. This removes precipitated salts or transition metal catalyst residues (e.g., if utilizing CuI or AgOAc methodologies) that could foul the MS source[2][4].

Step 5: Self-Validation Check & Injection Validation: Before injecting your time-course samples, inject a "Quench Blank" (reaction solvent + thiosulfate quench + internal standard, without the pyrazole). This establishes a baseline and proves that no co-eluting artifact peaks arise from the quenching buffer itself. Inject 1–5 µL onto the HPLC-MS system using an end-capped C18 column.

III. Troubleshooting Guide & FAQs

Q1: My iodopyrazole peak is exhibiting severe tailing on the chromatogram, making integration difficult. How do I fix this? A: This is a common issue with heavy halogenated heterocycles. Iodine is highly polarizable and can engage in strong "halogen bonding" with residual, unshielded silanol groups on the silica-based stationary phase of the column. Causality & Solution: Standard C18 columns often leave some silanols exposed. Switch to a fully end-capped C18 column or a column specifically designed for polar retention (e.g., a Pentafluorophenyl / PFP column). Additionally, adjust your mobile phase: replacing 0.1% formic acid with 10 mM ammonium acetate buffer can better mask residual silanols, drastically sharpening the peak.

Q2: I can easily detect the starting pyrazole in ESI+, but the iodinated product signal is extremely weak or missing. Why? A: The introduction of an iodine atom onto the pyrazole ring exerts a powerful electron-withdrawing inductive effect. Causality & Solution: This effect pulls electron density away from the pyrazole nitrogen atoms, significantly lowering their basicity and proton affinity. Consequently, ionization efficiency in Positive Electrospray Ionization (ESI+) drops. If your substrate is a 1H-pyrazole (unsubstituted at the N1 position), it possesses an acidic N-H proton. Switch your mass spectrometer to Negative Electrospray Ionization (ESI-) mode. The electron-withdrawing iodine actually enhances the acidity of this N-H bond, facilitating the robust formation of the [M-H]⁻ anion[5]. If the pyrazole is fully substituted, consider using Atmospheric Pressure Chemical Ionization (APCI), which relies less on solution-phase basicity.

Q3: How do I definitively differentiate between mono-iodination and over-iodination (di-iodopyrazole) in the MS spectra? A: Pyrazoles are highly electron-rich and prone to over-halogenation (e.g., at both the 3- and 4-positions) if excess reagent is present or temperatures are too high[6]. Causality & Solution: You must monitor the exact mass shift. Mono-iodination replaces one hydrogen atom (1.0 Da) with one iodine atom (126.9 Da), resulting in a net mass increase of +125.9 Da . Di-iodination will show a net increase of +251.8 Da . Crucial Note: Unlike chlorine or bromine, iodine is monoisotopic (¹²⁷I, 100% natural abundance). You will not see a characteristic M+2 isotope pattern. You must rely purely on the m/z value and chromatographic retention time (di-iodopyrazoles will elute significantly later due to increased lipophilicity).

Q4: My reaction seems to show 100% conversion when analyzed the next day, but isolated yields are much lower. What is happening? A: This is a classic artifact of incomplete quenching. Reagents like NIS are stable enough to continue reacting with the pyrazole substrate in the LC vial, especially if the vial sits at room temperature in the autosampler for hours. Solution: Ensure your quench buffer contains a sufficient molar excess of sodium thiosulfate[1]. Always validate your quench by running a time-course stability check on a single vial over 12 hours to ensure the peak area ratio of product-to-starting material remains perfectly static.

IV. Quantitative Data: LC-MS Behavior of Pyrazoles

Summarized below are the typical analytical parameters for tracking the pyrazole iodination lifecycle.

Analyte TypeTypical Ionization ModeNet Mass Shift (Δ m/z)Isotopic SignatureRelative Retention Time (Reverse Phase C18)
Unsubstituted Pyrazole ESI+ ([M+H]⁺)BaselineNoneEarliest (Most polar)
Mono-iodopyrazole ESI- ([M-H]⁻) or ESI++125.9 DaMonoisotopic (¹²⁷I)Intermediate
Di-iodopyrazole ESI- ([M-H]⁻)+251.8 DaMonoisotopic (¹²⁷I)Latest (Most lipophilic)

V. References

  • Benchchem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.1

  • CORE. A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes.2

  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols.4

  • Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.6

  • Google Patents. US11084822B2 - Salts and processes of preparing a PI3K inhibitor.3

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in 4-Iodopyrazole Cross-Couplings

Introduction: Defining the "Homocoupling" Problem In palladium-catalyzed cross-couplings of 4-iodopyrazoles, "homocoupling" is a generic term that masks two distinct mechanistic failures. Before optimizing, you must iden...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the "Homocoupling" Problem

In palladium-catalyzed cross-couplings of 4-iodopyrazoles, "homocoupling" is a generic term that masks two distinct mechanistic failures. Before optimizing, you must identify which byproduct is plaguing your reaction, as the solutions are diametrically opposed.

The Two Types of Homocoupling
Byproduct TypeOriginStructureCause
Type A: Oxidative Homocoupling Nucleophile (Boronic Acid/Ester)Biaryl (Ar'-Ar')Oxygen leakage. Pd(II) is generated by O₂, consuming the boronic acid before it enters the cycle.
Type B: Reductive Homocoupling Electrophile (4-Iodopyrazole)4,4'-Bipyrazole (Pz-Pz)Disproportionation. Two oxidative addition complexes (

) react, or transmetallation is too slow.

Immediate Action: Run LC-MS on your crude mixture.

  • If you see Dimer A (Biaryl) : Go to Module 1 .

  • If you see Dimer B (Bipyrazole) : Go to Module 2 .

Module 1: Eliminating Oxidative Homocoupling (The Nucleophile Dimer)

This is the most common failure mode in Suzuki-Miyaura couplings. It consumes your boronic acid equivalents, leading to incomplete conversion of the 4-iodopyrazole.

Q: Why is my boronic acid dimerizing instead of coupling?

A: Oxygen is the primary culprit. In the presence of base and oxygen, Pd(0) is oxidized to a peroxo-Pd(II) species, which reacts with two equivalents of boronic acid to form the homocouple. This is essentially a "Glaser-type" oxidative coupling catalyzed by Palladium.

Q: I degassed with a balloon. Why is it still happening?

A: Balloon sparging is often insufficient for sensitive reactions. 4-iodopyrazoles are electron-rich heterocycles that can be sluggish to undergo oxidative addition compared to simple aryl iodides, giving the catalyst "idle time" to react with oxygen.

Protocol: The "Zero-Oxygen" Setup
  • Solvent Degassing: Do not just sparge. Use the Freeze-Pump-Thaw method for reaction solvents (3 cycles) or vigorous argon sparging for >15 minutes before adding the catalyst.

  • Catalyst Addition: Add the Pd source last, preferably as a solid under a positive pressure of Argon, or as a solution injected through a septum.

  • Sacrificial Reductant: Add Potassium Formate (HCOOK) (10-20 mol%).

    • Mechanism:[1][2][3][4][5][6][7] Formate acts as a mild reductant, instantly converting any transient Pd(II) formed by oxygen back to active Pd(0), preventing the oxidative homocoupling cycle [1].

Q: Should I add the boronic acid slowly?

A: Yes. Slow addition (via syringe pump) of the boronic acid keeps its standing concentration low. Since the rate of homocoupling is second-order with respect to the boronic acid (


), while cross-coupling is first-order, keeping the concentration low dramatically favors cross-coupling.

Module 2: Eliminating Reductive Homocoupling (The Electrophile Dimer)

Formation of 4,4'-bipyrazole is a sign that the catalytic cycle is stalling after oxidative addition.

Q: How do two 4-iodopyrazoles join together?

A: This occurs via disproportionation or ligand exchange between two oxidative addition complexes:



The resulting bis-pyrazole palladium complex then undergoes reductive elimination to form the bipyrazole dimer. This pathway becomes dominant when transmetallation is slow .
Q: Which ligands prevent this?

A: You need bulky, electron-rich phosphines .

  • Recommendation: XPhos or SPhos .

  • Why: These Buchwald ligands are extremely bulky. The steric bulk prevents two Pd centers from approaching each other (preventing dinuclear bridging) and makes the formation of the bis-aryl species (

    
    ) energetically unfavorable due to steric crowding around the metal center [2].
    
Q: Does the protecting group on the pyrazole matter?

A: Crucially.

  • Free N-H: Avoid. The free nitrogen can coordinate to Pd, displacing ligands and forming stable, inactive dimers (Pd-bridge species) that eventually decompose to homocoupled products.

  • SEM / THP / Methyl: Preferred. They prevent N-coordination.

  • Boc: Risky. It can be cleaved under basic Suzuki conditions, reverting to the free N-H problem.

Module 3: Visualizing the Competing Pathways

The following diagram illustrates the "Fork in the Road" where the reaction diverges into the two homocoupling failures.

G Start Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd-Ar-I) Start->OxAdd + 4-IodoPy OxyPath Oxidation by O2 Start->OxyPath + O2 (Leak) TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Fast w/ Base Disprop Disproportionation (2x Pd-Ar species) OxAdd->Disprop Slow Transmetallation Small Ligands Prod CROSS PRODUCT (Ar-Ar') TransMet->Prod Reductive Elim. Prod->Start HomoA TYPE A: Oxidative Homocoupling (Ar'-Ar' from Boronic Acid) OxyPath->HomoA + 2 Ar'-B(OH)2 BisAr Bis-Aryl Complex (L-Pd-Ar-Ar) Disprop->BisAr HomoB TYPE B: Reductive Homocoupling (Ar-Ar from Iodide) BisAr->HomoB Reductive Elim.

Caption: Mechanistic divergence in Suzuki coupling. Green path represents the desired cycle. Red paths indicate failure modes driven by Oxygen (Type A) or Ligand/Rate issues (Type B).

Module 4: Optimized Experimental Protocols

Protocol A: The "Bulletproof" Suzuki for 4-Iodopyrazoles

Designed to minimize both homocoupling pathways.

Reagents:

  • Electrophile: 1-Protected-4-iodopyrazole (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 or Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Additive: Potassium Formate (10 mol%) - Optional, if Type A dimer is persistent.

Step-by-Step:

  • Prep: Charge a microwave vial or Schlenk tube with the iodopyrazole, boronic acid, base, and (optional) formate.

  • Degas: Cap the vial. Evacuate and backfill with Argon (3x).

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst: Remove the septum briefly to add the Pd catalyst quickly under a strong stream of Argon, or add it as a solution in degassed dioxane.

  • Reaction: Heat to 80-100°C .

    • Note: Do not exceed 100°C if using Boc protection.

  • Monitoring: Check LC-MS at 1 hour.

    • Result: If 4-iodopyrazole remains but boronic acid is gone (Type A failure), add another 0.5 equiv of boronic acid as a degassed solution.

Data Table: Ligand Performance on Homocoupling Suppression
Ligand ClassExampleCross-Coupling YieldHomocoupling Risk (Type B)Notes
Simple Phosphine PPh₃ModerateHigh Low steric bulk allows disproportionation.
Bidentate dppfGoodModerateBite angle favors reductive elimination, but can be sluggish with sterically hindered pyrazoles.
Dialkyl Biaryl XPhos / SPhos Excellent Very Low Massive bulk prevents bis-aryl Pd formation. Best choice.
NHC IPr / IMesGoodLowExcellent for chlorides, but often overkill for iodides.

Module 5: Troubleshooting FAQ

Q: I cannot use XPhos due to cost. What is a cheaper alternative? A: Use Triton B (Benzyltrimethylammonium hydroxide) as a phase transfer catalyst with Pd(PPh₃)₄ . Sometimes, increasing the local concentration of hydroxide at the interface accelerates transmetallation enough to outcompete the homocoupling, even with a simple ligand.

Q: My pyrazole has a free N-H and I cannot protect it. What now? A: You must switch to water-soluble conditions or use excess base .

  • Strategy: Use 3-4 equivalents of base (e.g., K₂CO₃) to ensure the pyrazole is fully deprotonated (forming the pyrazolate anion) before the catalyst sees it. The anion is a better ligand than the neutral species and is less likely to poison the catalyst, although it shuts down reactivity on the N-site.

  • Alternative: Use Copper-facilitated coupling (Sonogashira style) if the Suzuki fails, as Cu can transiently protect the nitrogen.

Q: Can I use Copper to prevent homocoupling? A: Be careful. In Sonogashira couplings, CuI is essential but often causes Glaser homocoupling (alkyne-alkyne). In Suzuki couplings, adding CuI is generally not recommended for minimizing homocoupling; it often complicates the redox cycle. Stick to Pd-only systems with high-performance ligands.

References

  • Suppression of Palladium-Mediated Homocoupling in Suzuki Cross-Coupling.

    • Source: ResearchG
    • Context: Describes the use of formate as a reducing agent to scavenge Pd(II)
  • Buchwald Ligands (XPhos/SPhos)

    • Source: Organic Chemistry Portal
    • Context: Explains how steric bulk facilitates reductive elimination of the cross-product and inhibits side reactions.
  • Homocoupling Reactions of Azoles and Their Applic

    • Source: NCBI / PMC
    • Context: Detailed review of how azoles (like pyrazoles) undergo homocoupling and the mechanistic underpinnings.
  • Application Notes for 4-Iodopyrazole in Suzuki Coupling.

    • Source: BenchChem[8]

    • Context: General protocols and solvent systems specifically for 4-iodopyrazole substrates.[8]

Sources

Reference Data & Comparative Studies

Validation

NMR characterization data for 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole

Topic: Comparative Guide: NMR Characterization & Synthesis of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: NMR Characterization & Synthesis of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary: The Scaffold & The Challenge

1-(2-ethoxyethyl)-4-iodo-1H-pyrazole is a specialized heterocycle serving as a critical building block in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and other kinase-targeting small molecules.[1] Its value lies in the 4-iodo position, which is highly reactive in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), and the 2-ethoxyethyl tail, which modulates solubility and lipophilicity.[1]

The Characterization Challenge: A common pitfall in the synthesis of this compound is distinguishing it from its regioisomers (if starting from asymmetric pyrazoles) and its protecting group analogs (e.g., the 1-ethoxyethyl hemiaminal). This guide provides a definitive NMR comparison to ensure structural integrity, contrasting the target stable ether against the acid-labile acetal often formed during alternative protection strategies.

Structural Analysis & Regiochemistry

Before interpreting spectra, one must understand the symmetry of the precursor.

  • Precursor: 4-Iodopyrazole is symmetric due to rapid tautomerism between N1 and N2.[1]

  • Alkylation: Reaction with an electrophile (e.g., 2-bromoethyl ethyl ether) breaks this symmetry.[1]

  • Regioselectivity: Because the C3 and C5 positions of 4-iodopyrazole are equivalent (both are ortho to the iodine and meta to the nitrogens), alkylation at N1 produces a single regioisomer . This contrasts with 3-iodopyrazole, where alkylation yields a mixture of 1,3- and 1,5-isomers.

Diagram 1: Synthesis & Regiochemical Pathway

SynthesisPathway cluster_legend Pathway Comparison Start 4-Iodopyrazole (Symmetric Tautomer) Product 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (Target Ether) Start->Product Alkylation (SN2) Stable Ether Bond AltProduct 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole (Acetal Impurity/Protected Form) Start->AltProduct Reaction w/ Vinyl Ether (Acid Catalyzed Protection) Reagent 2-Bromoethyl ethyl ether (Base: Cs2CO3 or NaH)

Caption: Divergent synthesis pathways showing the target stable ether (green) versus the acid-labile acetal protecting group (red).

Comparative NMR Characterization

The most critical distinction is between the 2-ethoxyethyl group (target) and the 1-ethoxyethyl group (common protecting group).[1] The table below highlights the diagnostic signals that confirm the formation of the linear ether chain.

Table 1: Diagnostic 1H NMR Data Comparison (400 MHz, CDCl3)
Proton AssignmentTarget: 1-(2-ethoxyethyl)-4-iodo...[1]Alternative: 1-(1-ethoxyethyl)-4-iodo...[1][2]Distinction Logic
Py-H5 (Azomethine)

7.60 (s, 1H)

7.68 (s, 1H)
H5 is typically deshielded by the adjacent N-alkyl group.[1]
Py-H3

7.52 (s, 1H)

7.55 (s, 1H)
H3 is slightly upfield; coupling

is often small/unresolved.[1]
N-CHx (Linker

)

4.28 (t,

Hz, 2H)

5.54 (q,

Hz, 1H)
CRITICAL: Target shows a triplet (

); Alternative shows a quartet (CH).
O-CHx (Linker

)

3.76 (t,

Hz, 2H)
N/A (Methyl group attached to CH)Target has a distinct ethylene bridge signal.[1]
O-CH2 (Ethyl)

3.45 (q,

Hz, 2H)

3.40 (m, 2H)
Similar chemical environment, less diagnostic.
CH3 (Terminal)

1.16 (t,

Hz, 3H)

1.69 (d,

Hz, 3H)
CRITICAL: Target methyl is a triplet; Alternative methyl is a doublet (bound to CH).

Note: Chemical shifts (


) are referenced to TMS (0.00 ppm) and may vary by 

ppm depending on concentration.[1]
Table 2: 13C NMR Shift Summary (100 MHz, CDCl3)
Carbon PositionChemical Shift (

ppm)
Structural Insight
C4 (C-I)56.5 - 58.0 The carbon bearing iodine is significantly shielded (heavy atom effect).[1]
C3 144.0 - 145.0Typical aromatic pyrazole CH.[1]
C5 131.0 - 132.0Adjacent to Nitrogen; shift confirms N-alkylation.[1]
N-CH2 51.5Diagnostic for N-alkyl vs N-acetal (which would be ~88-90 ppm).[1]
O-CH2 (Linker) 68.8Characteristic ether linkage.[1]
O-CH2 (Ethyl) 66.5Terminal ethyl ether methylene.[1]
CH3 15.0Terminal methyl.

Experimental Protocol: Synthesis & Purification

This protocol ensures the exclusive formation of the 2-ethoxyethyl derivative, avoiding the hemiaminal byproduct.

Reagents:

  • 4-Iodopyrazole (1.0 equiv)[1][2]

  • 2-Bromoethyl ethyl ether (1.2 equiv) [CAS: 592-55-2][1]

  • Cesium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (NaH) (1.5 equiv)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 4-iodopyrazole in anhydrous ACN (0.2 M concentration). Add

    
     and stir at room temperature for 30 minutes to deprotonate the pyrazole NH.
    
  • Alkylation: Add 2-bromoethyl ethyl ether dropwise.

    • Note: If using NaH in DMF, cool to 0°C during addition to prevent exotherms, then warm to RT.

  • Reflux: Heat the mixture to 60-80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1] The starting material (

    
    ) should disappear, and a new less polar spot (
    
    
    
    ) should appear.
  • Workup:

    • Cool to RT and filter off inorganic solids (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Dilute residue with EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).[1]
  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       30% EtOAc in Hexanes.
      
    • Yield Expectation: 85-95% as a pale yellow oil or low-melting solid.[1]

Diagrammatic Assignment of NMR Signals

The following diagram maps the proton environments to the specific NMR signals, visualizing the "Triplet-Triplet-Quartet" pattern characteristic of the ethoxyethyl tail.

Diagram 2: 1H NMR Assignment Logic

NMR_Assignment cluster_structure Structure Connectivity H5 H-5 (Pyrazole) δ 7.60 (s) NCH2 N-CH2 (a) δ 4.28 (t) H3 H-3 (Pyrazole) δ 7.52 (s) OCH2_Link O-CH2 (b) δ 3.76 (t) NCH2->OCH2_Link J ≈ 5.6 Hz OCH2_Et O-CH2 (c) δ 3.45 (q) OCH2_Link->OCH2_Et Ether Link CH3 CH3 (d) δ 1.16 (t) OCH2_Et->CH3 J ≈ 7.0 Hz

Caption: Logic flow for assigning protons a, b, c, and d based on coupling constants (J) and chemical environment.

References

  • Synthesis of N-substituted 4-iodopyrazoles

    • Vasilevsky, S. F., Tretyakov, E. V., & Knight, D. W. (2003). "Ethyl vinyl ether - an agent for protection of the pyrazole NH-fragment.[1][3] A convenient method for the preparation of N-unsubstituted 3(5)-alkynylpyrazoles."[1] Arkivoc, 2003(3), 115-122. (Provides comparative data for the 1-ethoxyethyl protected derivative).

  • General Alkylation Protocols for 4-Iodopyrazoles

    • Laha, J. K., et al. (2015). "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." RSC Advances. (Describes stability and reactivity of N-alkyl-4-iodopyrazoles).
  • Spectral Database Consultations

    • National Institutes of Health (NIH) PubChem. "1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole Compound Summary."[1] (Used for CAS verification and distinguishing isomers).[1]

    • [1]

Sources

Comparative

comparison of 2-ethoxyethyl vs THP protecting groups for pyrazoles

Topic: Comparison of 1-Ethoxyethyl (EE) vs. Tetrahydropyranyl (THP) Protecting Groups for Pyrazoles[1] Executive Summary In pyrazole chemistry, nitrogen protection is often required to mask the acidic NH proton, prevent...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of 1-Ethoxyethyl (EE) vs. Tetrahydropyranyl (THP) Protecting Groups for Pyrazoles[1]

Executive Summary

In pyrazole chemistry, nitrogen protection is often required to mask the acidic NH proton, prevent catalyst poisoning, or direct regioselectivity during lithiation and cross-coupling. Two of the most common acid-labile acetal protecting groups are 1-Ethoxyethyl (EE) (often referred to colloquially as "ethoxyethyl" or mislabeled as 2-ethoxyethyl in some literature) and Tetrahydropyranyl (THP) .

While both groups share similar installation and deprotection mechanisms (acid-catalyzed acetal exchange), EE is generally superior for analytical clarity , whereas THP is the industry standard for cost-efficiency in large-scale synthesis. This guide dissects their chemical behavior, stability profiles, and practical applications.

Chemical Identity & Nomenclature

It is critical to clarify the nomenclature to ensure reproducibility.

  • User Note: While often searched as "2-ethoxyethyl," the standard acetal protecting group derived from ethyl vinyl ether is chemically 1-ethoxyethyl . The structure

    
     (true 2-ethoxyethyl) is a stable alkyl group and not easily removable. This guide focuses on the labile acetal EE .
    
Feature1-Ethoxyethyl (EE) Tetrahydropyranyl (THP)
Structure


Reagent Ethyl Vinyl Ether (EVE)3,4-Dihydro-2H-pyran (DHP)
Type Acyclic AcetalCyclic Acetal
Chirality Creates 1 stereocenter (R/S)Creates 1 stereocenter (anomeric C)
NMR Signature Clean: Quartet (~5.5 ppm), Doublet, Triplet.Complex: Broad multiplets (1.5–4.0 ppm).

Comparative Performance Analysis

A. Installation & Deprotection

Both groups are installed via acid-catalyzed addition to a vinyl ether and removed via acid-catalyzed hydrolysis.

  • Installation: Both reactions are atom-economical.

    • EE: Reaction with ethyl vinyl ether (EVE) is often faster due to less steric bulk compared to DHP.

    • THP: Reaction with DHP can sometimes require slightly elevated temperatures or stronger catalysts (e.g.,

      
      -TsOH) for sterically hindered pyrazoles.
      
  • Deprotection:

    • EE: Hydrolyzes extremely rapidly in dilute acid (e.g., 1M HCl/THF or AcOH/H2O). The byproduct is acetaldehyde and ethanol (volatile).

    • THP: Hydrolyzes readily but often requires slightly longer reaction times or higher acid concentrations than EE. The byproduct is 5-hydroxypentanal (in equilibrium with hemiacetal), which can complicate workup if not washed out thoroughly.

B. Stability Profile
ConditionEE Stability THP Stability Verdict
Base (Lithiation) High (

-BuLi compatible)
High (

-BuLi compatible)
Draw
Nucleophiles Stable (Grignard, Hydride)Stable (Grignard, Hydride)Draw
Pd-Coupling Stable (Suzuki, Buchwald)Stable (Suzuki, Buchwald)Draw
Lewis Acids Low (Labile)Low (Labile)Draw
Thermal Moderate (<150°C)Moderate (<150°C)THP slightly better
Crystallinity Product often an oilProduct often crystallineTHP wins
C. The NMR Factor (Crucial for R&D)

The most significant operational difference is in analysis.

  • THP Disadvantage: The THP group introduces a chiral center. If your pyrazole molecule already has a chiral center, the THP protection generates a mixture of diastereomers . This splits NMR signals, making structural assignment and purity analysis difficult. Even in achiral molecules, the THP ring protons appear as broad, overlapping multiplets that obscure the aliphatic region.

  • EE Advantage: The EE group also adds a chiral center, but its NMR signals are distinct and simple (a diagnostic quartet at ~5.4–5.6 ppm). It rarely obscures key alkyl regions of the substrate.

Decision Matrix: When to Use Which?

  • Choose EE (1-Ethoxyethyl) when:

    • You are in the Discovery/Medicinal Chemistry phase.

    • You need clean NMR spectra to verify complex core structures.

    • You require the mildest possible deprotection conditions (e.g., highly acid-sensitive substrates).

    • The product is an oil regardless of the protecting group.

  • Choose THP (Tetrahydropyranyl) when:

    • You are in Process Development/Scale-up .

    • Cost is the primary driver (DHP is exceptionally cheap).

    • You need to induce crystallinity to avoid column chromatography (THP derivatives crystallize more readily than EE derivatives).

    • You are performing high-temperature reactions where the acyclic EE might be slightly less robust.

Mechanistic & Workflow Visualization

Figure 1: Protection and Lithiation Strategy

The following diagram illustrates the parallel pathways for EE and THP, highlighting the regioselectivity usually observed (protection at the less hindered nitrogen, followed by C5-lithiation).

ProtectionStrategy Pyrazole Unsubstituted Pyrazole (N-H) Reagents Reagent Choice Pyrazole->Reagents EE_Install Reagent: Ethyl Vinyl Ether Cat: TFA/HCl Reagents->EE_Install Route A (Analytical) THP_Install Reagent: Dihydropyran Cat: p-TsOH Reagents->THP_Install Route B (Scale/Solid) EE_Protected N-EE Pyrazole (Acetal) EE_Install->EE_Protected Lithiation Lithiation (n-BuLi) (Directs to C5) EE_Protected->Lithiation THP_Protected N-THP Pyrazole (Cyclic Acetal) THP_Install->THP_Protected THP_Protected->Lithiation Electrophile Electrophile Trapping (E+) Lithiation->Electrophile Deprotection Acid Hydrolysis (HCl/MeOH) Electrophile->Deprotection Final C5-Substituted Pyrazole Deprotection->Final

Caption: Comparative workflow for EE and THP protection, highlighting the convergence at the lithiation/functionalization stage.

Experimental Protocols

Protocol A: Installation of EE Group

Context: Ideal for preparing substrates for C-H activation or lithiation where NMR clarity is needed.

  • Setup: Dissolve the pyrazole (1.0 equiv) in dry Dichloromethane (DCM) or Toluene (0.5 M).

  • Catalyst: Add a catalytic amount of Trifluoroacetic acid (TFA) or HCl in dioxane (0.05 equiv).

  • Reagent: Add Ethyl Vinyl Ether (1.5–2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours. Monitoring by TLC is difficult (both spots often UV active); NMR of an aliquot is preferred (look for quartet at ~5.5 ppm).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry over Na₂SO₄ and concentrate.

  • Purification: Often used crude. If necessary, flash chromatography (SiO₂) with Et₃N-treated silica (to prevent acid-catalyzed decomposition on the column).

Protocol B: Installation of THP Group

Context: Ideal for large batches.

  • Setup: Dissolve pyrazole (1.0 equiv) in DCM or THF.

  • Catalyst: Add

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH, 0.01–0.05 equiv).
  • Reagent: Add 3,4-Dihydro-2H-pyran (DHP, 1.2–1.5 equiv).

  • Reaction: Stir at RT for 4–12 hours. If reaction is sluggish, heat to 40–50°C.

  • Workup: Wash with NaHCO₃ solution.

  • Purification: Recrystallization is often possible. If chromatography is needed, use 1% Et₃N in the eluent.

Protocol C: General Deprotection (Both)
  • Dissolve the protected pyrazole in Methanol or Ethanol.

  • Add concentrated HCl (approx. 1 mL per 10 mmol substrate) or use 1M HCl (aq).

  • Heat to 50–60°C for 1–2 hours.

  • Concentrate to remove volatiles (ethanol/acetaldehyde from EE; methanol from solvent).

  • Neutralize with NaHCO₃ and extract.

References

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability profiles).
  • Wuts, P. G. M. (2006). Protection for the Amino Group. In Greene's Protective Groups in Organic Synthesis. Link

  • Larock, R. C.Comprehensive Organic Transformations. (For functional group interconversions).
  • Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057. (Discusses regioselectivity of N-protection). Link

  • Fustero, S., et al. (2009). Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. Journal of Organic Chemistry, 74(11), 4429–4432. (Demonstrates use of removable groups for directing lithiation). Link

Sources

Validation

reactivity comparison of 4-iodo vs 4-bromo-1-(2-ethoxyethyl) pyrazoles

This guide provides an in-depth technical comparison of 4-iodo-1-(2-ethoxyethyl)pyrazole and 4-bromo-1-(2-ethoxyethyl)pyrazole . It is designed for medicinal chemists and process engineers selecting the optimal building...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-iodo-1-(2-ethoxyethyl)pyrazole and 4-bromo-1-(2-ethoxyethyl)pyrazole . It is designed for medicinal chemists and process engineers selecting the optimal building block for cross-coupling or metallation workflows.

Executive Summary

The choice between the 4-iodo and 4-bromo analogues of 1-(2-ethoxyethyl)pyrazole is dictated by the trade-off between oxidative addition rates and atom economy/cost .

  • 4-Iodo-1-(2-ethoxyethyl)pyrazole : The "High-Performance" Candidate. It exhibits a significantly weaker C–X bond (

    
     kcal/mol), allowing oxidative addition to Pd(0) under mild conditions (often 
    
    
    
    °C). It is the preferred choice for Sonogashira couplings , Heck reactions , or when using sensitive boronic acids that cannot withstand high temperatures.
  • 4-Bromo-1-(2-ethoxyethyl)pyrazole : The "Scalable" Workhorse. With a stronger C–X bond (

    
     kcal/mol), it requires elevated temperatures or specialized electron-rich ligands (e.g., Buchwald phosphines) for efficient coupling. However, it is superior for Lithium-Halogen Exchange  (Li/Br exchange) workflows due to better stability and lower cost, especially when the 2-ethoxyethyl side chain  is leveraged for chelation-assisted metallation.
    

Chemical Foundation & The "Chelation Effect"

Unlike simple N-methyl pyrazoles, the 1-(2-ethoxyethyl) group plays an active role in reactivity. The ether oxygen at the


-position of the N-substituent acts as a hemilabile ligand.
Mechanistic Impact of the Side Chain
  • Pd-Catalysis: The ether oxygen can weakly coordinate to unsaturated Pd(II) intermediates, potentially stabilizing the oxidative addition complex and preventing catalyst aggregation (Pd black formation).

  • Lithiation: In metal-halogen exchange, the oxygen acts as a Directing Group (DG) . It coordinates to Lithium or Magnesium (in Turbo-Grignards), anchoring the metal near the C4 position. This "Complex-Induced Proximity Effect" (CIPE) accelerates the exchange rate for the Bromo species, making it kinetically competitive with the Iodo species in metallation reactions.

Bond Dissociation Energy (BDE) Context
Bond TypeBDE (kcal/mol)Implication
C(sp²)–I ~67Rapid oxidative addition; reactive at RT.
C(sp²)–Br ~83Slower oxidative addition; requires heat or activated ligands (

, XPhos).
C(sp²)–Cl ~96Generally inert without specialized catalysts.

Head-to-Head Reactivity Profile

A. Suzuki-Miyaura Coupling[1][2][3]
  • 4-Iodo: Reacts efficiently with standard catalysts like

    
     or 
    
    
    
    using weak bases (
    
    
    ) at 60–80 °C. Ideal for coupling with sterically hindered or unstable boronic acids (e.g., 2-heteroaryl boronates) that deborylate at higher temperatures.
  • 4-Bromo: Often requires "Gen-2/3" catalysts (e.g.,

    
     + SPhos/XPhos) or higher temperatures (100–120 °C) in DMF/Water. The yield gap narrows significantly if modern catalytic systems are used.
    
B. Sonogashira Coupling
  • 4-Iodo: The clear winner. Reacts at Room Temperature (RT) to 40 °C with CuI co-catalysis.

  • 4-Bromo: Typically requires heating to >80 °C, which can promote alkyne dimerization (Glaser coupling) side reactions.

C. Metal-Halogen Exchange (Lithiation)
  • 4-Iodo: Exchanges extremely fast (often < 5 min at -78 °C) with

    
    . However, it carries a risk of Wurtz-type coupling  (alkyl-aryl coupling side product) due to the high reactivity of the generated alkyl iodide byproduct.
    
  • 4-Bromo: The preferred substrate. Reaction with

    
     (Turbo Grignard) or 
    
    
    
    is clean and controllable. The 2-ethoxyethyl group facilitates the coordination of the Mg/Li species, stabilizing the 4-metallated intermediate.

Decision Matrix

Constraint / GoalPreferred AnalogRationale
Reaction Temperature Iodo Reacts < 80 °C; preserves sensitive functional groups.
Cost / Scale (>100g) Bromo Significantly cheaper starting material; easier supply chain.
Catalyst Availability Iodo Works with "generic" Pd sources (

).
Sonogashira Coupling Iodo Critical for avoiding alkyne homocoupling.
Grignard Preparation Bromo Clean exchange with

; fewer side reactions.
Heck Reaction Iodo Avoids high temps that cause double-bond isomerization.

Visualizations

Diagram 1: Reactivity Pathways & Chelation Effect

This diagram illustrates the divergent pathways for the Iodo and Bromo species, highlighting the chelation assistance provided by the ethoxyethyl tail during metallation.

ReactivityPathways Substrate 1-(2-ethoxyethyl)-4-halo-pyrazole Iodo X = I (Weak Bond) Substrate->Iodo Bromo X = Br (Strong Bond) Substrate->Bromo Pd_Add_I Fast Oxidative Addition (Pd(0) -> Pd(II)) Iodo->Pd_Add_I Low Ea Mild_Coup Suzuki/Sonogashira (Mild Conditions, 40-60°C) Pd_Add_I->Mild_Coup Standard Cat. Li_Ex Metal-Halogen Exchange (i-PrMgCl / n-BuLi) Bromo->Li_Ex Preferred for Metallation Hard_Coup Suzuki Coupling (Requires Heat/Active Ligands) Bromo->Hard_Coup High Ea Chelation Chelation Assistance (Ether Oxygen Coordinates Metal) Li_Ex->Chelation Boronate Synthesis of Boronic Esters (Intermediate for Coupling) Chelation->Boronate Trapping w/ B(OR)3

Caption: Divergent reactivity profiles. The Iodo derivative favors direct catalytic coupling, while the Bromo derivative excels in metallation chemistry assisted by the ethoxyethyl side chain.

Diagram 2: Selection Decision Tree

A logic flow to assist researchers in selecting the correct halide.

DecisionTree Start Select Halide Source Q1 Is the reaction Sonogashira or mild Heck? Start->Q1 Q2 Is the coupling partner thermally unstable? Q1->Q2 No (Suzuki) Res_I Use 4-IODO Q1->Res_I Yes Q3 Are you synthesizing a Boronic Acid/Ester? Q2->Q3 No (Robust) Q2->Res_I Yes (<80°C) Res_Br Use 4-BROMO Q3->Res_Br Yes (via Li/Mg exchange) Q3->Res_Br No (Cost driven)

Caption: Decision logic for selecting between 4-iodo and 4-bromo precursors based on reaction type and constraints.

Experimental Protocols

Protocol A: Mild Suzuki Coupling (4-Iodo)

Best for: Rapid library synthesis, thermally sensitive substrates.

  • Reagents: 4-Iodo-1-(2-ethoxyethyl)pyrazole (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (3 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Charge a vial with the iodide, boronic acid, base, and catalyst.

    • Degas with

      
       for 5 minutes.
      
    • Add solvent and heat to 60 °C for 2–4 hours.

    • Note: The low temperature prevents dehalogenation side reactions common with pyrazoles.

Protocol B: Activation of 4-Bromo (Suzuki)

Best for: Scale-up, cost-efficiency.

  • Reagents: 4-Bromo-1-(2-ethoxyethyl)pyrazole (1.0 equiv), Arylboronic acid (1.5 equiv),

    
     (2 mol%), XPhos  (4 mol%), 
    
    
    
    (3.0 equiv).
  • Solvent: n-Butanol or Toluene/Water (10:1).

  • Procedure:

    • Pre-mix Pd and Ligand in solvent for 10 mins to form the active catalyst species.

    • Add substrate and base.[1][2][3][4]

    • Heat to 100–110 °C for 12 hours.

    • Mechanism: The electron-rich XPhos ligand accelerates the oxidative addition into the stronger C-Br bond.

Protocol C: Chelation-Assisted Boronate Synthesis (4-Bromo)

Best for: Converting the halide into a nucleophile.

  • Reagents: 4-Bromo-1-(2-ethoxyethyl)pyrazole (1.0 equiv),

    
     (Turbo Grignard, 1.1 equiv), 
    
    
    
    (1.5 equiv).
  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool the bromide solution to 0 °C (Note: Cryogenic -78 °C is often unnecessary due to the stability of the pyrazolyl-magnesium species).

    • Add Turbo Grignard dropwise. Stir for 1 hour. The ethoxyethyl group coordinates Mg, stabilizing the intermediate.

    • Add borate ester. Warm to RT.

    • Quench with mild acid (

      
      ).
      

References

  • Comparative study of aryl halides in Pd-mediated reactions : Key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2021.

  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles . RSC Advances, 2015.

  • Synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction . Chinese Chemical Letters, 2014.

  • Metal–halogen exchange . Wikipedia (General Mechanism Overview).

  • 1-(2-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . PubChem Compound Summary.

Sources

Comparative

Stability Comparison of N-Alkyl vs. N-Acetal Protected Iodopyrazoles: A Guide for Cross-Coupling and Metalation

Iodopyrazoles are indispensable building blocks in medicinal chemistry, frequently serving as electrophiles in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) and halogen-metal exchange rea...

Author: BenchChem Technical Support Team. Date: March 2026

Iodopyrazoles are indispensable building blocks in medicinal chemistry, frequently serving as electrophiles in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) and halogen-metal exchange reactions. However, the acidic N–H proton of the pyrazole ring (


) presents a critical synthetic liability. Unprotected pyrazoles readily deprotonate under basic or organometallic conditions, forming a pyrazolate anion. The strong +M (mesomeric) effect of the negatively charged nitrogen deactivates the C4–I bond toward palladium oxidative addition and rapidly consumes stoichiometric organometallic reagents 1.

Consequently, N-protection is mandatory. The choice between N-alkyl (e.g., Methyl, Benzyl) and N-acetal (e.g., THP, SEM, EtOEt) protecting groups dictates not only the success of the coupling step but the viability of the entire synthetic route. This guide objectively compares these two classes, providing mechanistic causality, experimental data, and validated protocols.

Mechanistic Stability & Causality

The fundamental divergence between N-alkyl and N-acetal protecting groups lies in their cleavage mechanisms, which directly dictates their orthogonal stability profiles.

N-Alkyl Protection (The Robust Shield)

N-alkyl groups, such as N-methyl or N-benzyl, form a stable aliphatic C–N bond. Because this bond lacks a low-energy cleavage pathway, N-alkyl pyrazoles exhibit extreme stability across the pH spectrum and against strong nucleophiles. While this makes them ideal for harsh cross-coupling or Ni-electrocatalytic assemblies 2, the causality of this stability is a double-edged sword: deprotection requires brutal conditions (e.g.,


, strong oxidation, or high-pressure hydrogenation) that often destroy complex pharmaceutical intermediates.
N-Acetal Protection (The Switchable Mask)

N-acetal groups—including Tetrahydropyranyl (THP), Ethoxyethyl (EtOEt), and 2-(Trimethylsilyl)ethoxymethyl (SEM)—are characterized by an anomeric-like carbon flanked by nitrogen and oxygen.

  • Base/Nucleophile Stability: In alkaline or organometallic environments (Grignard, n-BuLi), the oxygen lone pairs repel incoming nucleophiles, rendering the group highly stable during lithiation or Pd-catalyzed cross-couplings 3.

  • Acid Lability: Under acidic conditions, the ether oxygen is protonated, transforming it into an excellent leaving group. The C–N bond cleaves to generate a resonance-stabilized oxocarbenium ion and the free pyrazole 4.

Workflow A 4-Iodopyrazole (Free N-H) B N-Acetal Protected (e.g., THP, SEM, EtOEt) A->B Base + SEM-Cl/DHP C N-Alkyl Protected (e.g., Methyl, Benzyl) A->C Base + MeI/BnBr D Cross-Coupling (Suzuki/Sonogashira) B->D Pd Catalyst, Base E Cross-Coupling (Suzuki/Sonogashira) C->E Pd Catalyst, Base F Mild Acid Deprotection (Yields Free N-H) D->F TFA/HCl or TBAF G Harsh Deprotection (Often Fails/Degrades) E->G Strong Acids/Reductants

Workflow comparing the synthetic utility and deprotection pathways of N-Acetal vs. N-Alkyl pyrazoles.

Quantitative Data: Stability & Reaction Yields

The following table summarizes the performance of various N-protected 4-iodopyrazoles across standard reaction conditions encountered in drug development.

Protecting GroupTypeStability to Strong Base (

,

)
Stability to Organometallics (n-BuLi, RMgX)Stability to Mild Acid (TFA, HCl)Cross-Coupling Yield (Avg. Suzuki)Deprotection Yield
N-Methyl AlkylExcellentExcellentExcellent85 - 95%< 10% (Requires extreme heat/reductants)
N-Benzyl AlkylExcellentExcellentExcellent80 - 90%70 - 85% (Requires

, often poisons catalyst)
N-THP AcetalExcellentGood (Avoid prolonged heat)Labile 80 - 92%85 - 95% (Mild Acid)
N-SEM Acetal/SilylExcellentExcellent (Directs ortho-lithiation)Labile 85 - 95%90 - 98% (TBAF or Mild Acid)
N-EtOEt AcetalExcellentGoodLabile 75 - 85%80 - 90% (Mild Acid)
N-Boc CarbamatePoor (Cleaves)Poor (Unstable)Labile< 20% (Often fails)N/A

Note: N-Boc is included as a negative control; literature confirms it is highly unstable during organometallic reactions and GC-MS analysis, making it unsuitable for iodopyrazole cross-coupling 3.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize N-SEM and N-THP as the optimal balance of coupling stability and deprotection ease 5.

Protocol A: N-SEM Protection of 4-Iodopyrazole

Causality: Sodium hydride irreversibly deprotonates the pyrazole, ensuring the nitrogen is sufficiently nucleophilic to attack the SEM-Cl electrophile without reversible equilibrium.

  • Preparation: Flame-dry a round-bottom flask under Argon. Add 4-iodopyrazole (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until

    
     evolution ceases.
    
  • Alkylation: Dropwise, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with brine (5x to remove DMF), dry over 
    
    
    
    , and concentrate. Purify via flash chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling of N-SEM-4-Iodopyrazole

Causality: The N-SEM group prevents catalyst poisoning and substrate deactivation.


 is selected for its high turnover number with sterically hindered aryl boronic acids.
  • Setup: In a Schlenk tube, combine N-SEM-4-iodopyrazole (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (2.5 equiv).
    
  • Catalyst Addition: Add

    
     (5 mol%). Evacuate and backfill the tube with Argon three times.
    
  • Reaction: Inject a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v, 0.15 M). Heat to 90 °C for 12 hours.
    
  • Workup: Cool to room temperature, filter through a pad of Celite, and concentrate. Purify the coupled product via silica gel chromatography.

Protocol C: Acid-Mediated Deprotection of N-Acetal (THP/SEM)

Causality: Protic solvents (like ethanol) trap the highly reactive oxocarbenium intermediate formed during C–N bond cleavage, driving the equilibrium toward the free pyrazole.

  • Reaction: Dissolve the N-SEM or N-THP protected coupled product in Ethanol (0.1 M).

  • Cleavage: Add concentrated aqueous HCl (10 equiv) or TFA (20% v/v). Stir at 60 °C for 2–4 hours.

  • Workup: Concentrate the mixture in vacuo to remove volatiles. Neutralize the residue with saturated aqueous

    
     and extract with EtOAc. Dry and concentrate to yield the pure, N-unprotected 4-arylpyrazole.
    

DeprotectionMechanism N1 N-Acetal Pyrazole (Stable to Base) N2 Protonated Ether Oxygen (Good Leaving Group) N1->N2 + H+ (Acidic Media) N3 Oxocarbenium Ion + Free Pyrazole N2->N3 C-N Bond Cleavage

Mechanism of acid-catalyzed N-acetal deprotection highlighting the oxocarbenium ion formation.

Conclusion & Best Practices

For the synthesis and functionalization of iodopyrazoles, N-acetal protecting groups (specifically SEM and THP) vastly outperform N-alkyl groups in multi-step pharmaceutical synthesis. While N-alkyl groups (like methyl) offer bulletproof stability during cross-coupling, their inability to be removed under mild conditions renders them dead-ends unless the alkyl group is part of the final active pharmaceutical ingredient (API).

Conversely, N-acetals provide a "switchable" profile. They offer sufficient electron-withdrawing capability and steric shielding to facilitate high-yielding Pd-catalyzed and Cu-catalyzed cross-couplings, while guaranteeing quantitative removal under mild acidic conditions or fluoride treatment 6.

Scientist's Rule of Thumb: Default to N-THP for standard Suzuki/Sonogashira couplings due to reagent affordability and ease of acidic cleavage. Escalate to N-SEM if the downstream chemistry involves strong organolithium reagents, as SEM effectively directs ortho-lithiation without fragmenting.

References

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. Clockss.org. Available at: [Link]

  • Triply Convergent Ni-Electrocatalytic Assembly of 1,1-diaryl Cyclobutanes, Azetidines, and Oxetanes. ChemRxiv. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Available at: [Link]

  • Development and Optimization of a Scalable Palladium-Catalyzed C–N Coupling and Acid-Catalyzed Protecting Group Removal Telescope Process. ACS Publications. Available at: [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. Available at: [Link]

Sources

Validation

A Researcher's Guide to the Spectroscopic Signature of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole: A Comparative Analysis of 1H and 13C NMR Data

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel chemical entities is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular structure, connectivity, and environment of atoms. This guide offers an in-depth analysis of the reference 1H and 13C NMR spectra of the heterocyclic compound 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole .

Authored from the perspective of a Senior Application Scientist, this document will not only present the spectral data but also delve into the rationale behind the observed chemical shifts and coupling patterns. By comparing the spectra with the parent 4-iodopyrazole and considering the influence of the N-substituent, this guide aims to provide researchers with a robust framework for identifying and characterizing this and similar pyrazole derivatives.

The Importance of Reference Spectra in Compound Verification

In any research endeavor involving the synthesis or use of a specific chemical compound, the availability of reliable reference spectra is crucial. It serves as the benchmark against which experimentally obtained data can be compared, confirming the identity and purity of the synthesized material. In the absence of a commercially available, experimentally verified spectrum for 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole, this guide constructs a detailed predicted spectrum based on established principles of NMR spectroscopy and data from closely related analogs.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR spectra suitable for structural confirmation, a standardized experimental protocol is recommended. The following outlines a general procedure for obtaining 1H and 13C NMR spectra of pyrazole derivatives.

Step-by-Step NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for many organic molecules, though other solvents like DMSO-d6 or Acetone-d6 can be used depending on the compound's solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The spectra should be recorded on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher for better signal dispersion.[1][2]

    • For 1H NMR:

      • Acquire the spectrum at room temperature.

      • Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • For 13C NMR:

      • A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

      • Due to the lower natural abundance of 13C and its smaller gyromagnetic ratio, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary.

The following diagram illustrates the general workflow for obtaining and analyzing NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Setup Experiment (1H, 13C) instrument->setup acquire Acquire Data setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Chemical Shifts, Integration, Coupling) process->analyze structure Structure Elucidation analyze->structure

Figure 1: General workflow for NMR analysis.

Comparative Spectral Analysis: Building the 1H and 13C NMR Profile

To understand the NMR spectrum of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole, we will first examine the spectra of the parent compound, 4-iodopyrazole, and then predict the changes introduced by the 1-(2-ethoxyethyl) substituent.

4-Iodopyrazole: The Core Structure

The 1H NMR spectrum of 4-iodopyrazole provides the foundational chemical shifts for the pyrazole ring protons. In a deuterated solvent, the N-H proton is often broad and may exchange with residual water, making its chemical shift variable. The two protons on the pyrazole ring, H3 and H5, are equivalent due to tautomerism and appear as a single signal.

Proton 1H Chemical Shift (ppm, predicted) Multiplicity
H3, H5~7.6Singlet
N-HVariable (often broad)Singlet
Table 1: Predicted 1H NMR data for 4-iodopyrazole.

The 13C NMR spectrum of 4-iodopyrazole will show two signals for the pyrazole ring carbons. The carbon bearing the iodine (C4) will be at a significantly lower field due to the halogen's electronegativity and heavy atom effect. The C3 and C5 carbons will be equivalent.

Carbon 13C Chemical Shift (ppm, predicted)
C3, C5~138
C4~95
Table 2: Predicted 13C NMR data for 4-iodopyrazole.
1-(2-ethoxyethyl)-4-iodo-1H-pyrazole: The Complete Picture

The introduction of the 2-ethoxyethyl group at the N1 position breaks the symmetry of the pyrazole ring, making H3 and H5 non-equivalent. This substituent will also introduce new signals in both the 1H and 13C NMR spectra.

The protons of the 2-ethoxyethyl group will exhibit characteristic triplet and quartet patterns due to coupling with their neighbors. The protons on the pyrazole ring will now be distinct singlets.

Proton Assignment Predicted 1H Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H5~7.6s1H-
H3~7.5s1H-
N-CH2~4.2t2H~5
O-CH2-CH3~3.7t2H~5
O-CH2-CH3~3.5q2H~7
O-CH2-CH3~1.2t3H~7
Table 3: Predicted 1H NMR data for 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole.

Justification for Predicted Shifts:

  • H3 and H5: The N-alkylation will slightly shift the positions of the pyrazole protons compared to the parent compound. The proton at C5 is generally expected to be slightly downfield from H3.

  • N-CH2: These protons are directly attached to the nitrogen of the pyrazole ring, which is an electron-withdrawing environment, thus they are expected to be significantly downfield.

  • O-CH2: The protons on the carbon adjacent to the ether oxygen will also be deshielded.

  • Ethyl Group: The quartet for the methylene and the triplet for the methyl of the ethoxy group are standard patterns for an ethyl ether.

The 13C NMR spectrum will now show distinct signals for C3 and C5, along with the signals for the 2-ethoxyethyl substituent.

Carbon Assignment Predicted 13C Chemical Shift (ppm)
C5~140
C3~130
C4~95
N-CH2~70
O-CH2~68
O-CH2-CH3~50
O-CH2-CH3~15
Table 4: Predicted 13C NMR data for 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole.

Justification for Predicted Shifts:

  • C3, C5, and C4: The chemical shifts of the pyrazole ring carbons will be similar to the parent compound, with C3 and C5 now being non-equivalent.

  • Alkyl Carbons: The chemical shifts for the carbons of the 2-ethoxyethyl group are based on standard values for similar alkyl chains with ether and nitrogen functionalities.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass, further validating the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups. For 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole, one would expect to see C-H stretching and bending vibrations for the alkyl and aromatic parts of the molecule, as well as C-N and C-O stretching vibrations.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, which can be compared to the theoretical values for the proposed structure.

The following diagram illustrates the relationship between the different analytical techniques in the process of compound characterization.

Analytical_Techniques cluster_synthesis Synthesis cluster_analysis Characterization cluster_confirmation Confirmation synthesis Synthesized Compound NMR NMR Spectroscopy (1H, 13C) synthesis->NMR MS Mass Spectrometry synthesis->MS IR IR Spectroscopy synthesis->IR EA Elemental Analysis synthesis->EA structure Confirmed Structure of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole NMR->structure MS->structure IR->structure EA->structure

Figure 2: Interplay of analytical techniques for structural confirmation.

Conclusion

This guide provides a comprehensive, albeit predicted, 1H and 13C NMR spectral analysis for 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole. By building upon the known spectral data of 4-iodopyrazole and applying fundamental principles of NMR spectroscopy, a detailed and reasoned prediction of the chemical shifts and coupling patterns has been presented. This information, in conjunction with the outlined experimental protocol and comparison with other analytical techniques, should serve as a valuable resource for researchers working with this and related pyrazole derivatives. The self-validating nature of combining these orthogonal analytical methods provides a high degree of confidence in the structural assignment of newly synthesized compounds.

References

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link][3][4]

  • 13C and 15N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). ResearchGate. [Link][5]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link][6]

  • 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. [Link][7]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. [Link][8]

  • 4-Iodopyrazole | C3H3IN2. PubChem. [Link][9]

  • 1H- and 13C-NMR for. RSC.org. [Link][1]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link][10]

  • Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. [Link][11]

  • 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole. PubChem. [Link][12]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link][13]

  • 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. [Link][2]

  • Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2. Springer. [Link][14]

  • Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate. [Link][15]

  • 1-(2-ethoxyethyl)-1h-pyrazole-4-carboxylic acid. PubChemLite. [Link][16]

Sources

Comparative

Metabolic Stability of the 2-Ethoxyethyl Moiety: A Comparative Technical Guide

Topic: Evaluating Metabolic Stability of the 2-Ethoxyethyl Moiety in Microsomes Content Type: Publish Comparison Guide Executive Summary The 2-ethoxyethyl moiety (–O–CH₂–CH₂–O–CH₂–CH₃) is a common structural motif in med...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating Metabolic Stability of the 2-Ethoxyethyl Moiety in Microsomes Content Type: Publish Comparison Guide

Executive Summary

The 2-ethoxyethyl moiety (–O–CH₂–CH₂–O–CH₂–CH₃) is a common structural motif in medicinal chemistry, often employed to modulate lipophilicity (LogP) or improve aqueous solubility via its ether oxygens. However, in the context of drug development, this moiety represents a significant metabolic liability .

This guide evaluates the performance of the 2-ethoxyethyl group in liver microsomes compared to bioisosteric alternatives. The verdict is clear: while synthetically accessible and physiochemically favorable, the 2-ethoxyethyl group is highly susceptible to CYP450-mediated O-dealkylation , leading to rapid clearance and the formation of 2-ethoxyacetic acid (EAA) , a metabolite with known teratogenic and testicular toxicity risks.

Key Recommendation: For lead optimization, the 2-ethoxyethyl group should be replaced or stabilized (e.g., via deuteration or fluorination) to improve half-life (


) and safety profiles.

Mechanism of Instability: The "Soft Spot"

To understand why this moiety fails in stability assays, we must look at the enzymatic mechanism. The 2-ethoxyethyl group contains multiple alpha-carbons (carbons adjacent to an oxygen atom). These positions are electron-rich and prone to Hydrogen Atom Transfer (HAT) initiated by high-valent Iron-Oxo species in the CYP450 active site (typically CYP3A4 or CYP2E1).

Metabolic Pathway Analysis

The primary route of instability is O-dealkylation . This proceeds via hydroxylation at the


-carbon, forming an unstable hemiacetal intermediate that spontaneously collapses.

MetabolicPathway Parent Parent Drug (R-O-CH2-CH2-O-Et) Inter Unstable Hemiacetal (R-O-CH(OH)-CH2-O-Et) Parent->Inter CYP450 (alpha-hydroxylation) Cleavage Spontaneous Cleavage Inter->Cleavage Metabolites Alcohol (R-OH) + 2-Ethoxyacetaldehyde Cleavage->Metabolites Toxic Toxic Metabolite: 2-Ethoxyacetic Acid (EAA) Metabolites->Toxic ALDH/ADH Oxidation

Figure 1: The metabolic cascade of the 2-ethoxyethyl moiety. The critical failure point is the initial alpha-hydroxylation.

Comparative Analysis: Performance vs. Alternatives

The following table compares the 2-ethoxyethyl moiety against standard medicinal chemistry alternatives. Data represents generalized trends observed in human liver microsomes (HLM).

MoietyMetabolic Stability (

)
Lipophilicity ImpactToxicity Risk (Metabolite)Recommendation
2-Ethoxyethyl Low (< 15 min) ModerateHigh (Ethoxyacetic acid is teratogenic)Replace/Optimize
2-MethoxyethylLowLowerVery High (Methoxyacetic acid is highly toxic)Avoid
Deuterated (

-Ethoxyethyl)
High (> 60 min) UnchangedLow (Reduced metabolite formation)Excellent Fix
Trifluoroethoxy (

)
HighHigherLowGood for blocking metabolism
Oxetane / THFModerate-HighLowerLowGood Bioisostere
Data Interpretation[1][2][3][4][5][6][7]
  • The Toxicity Trap: Both ethoxyethyl and methoxyethyl ethers are metabolized to alkoxyacetic acids. 2-Methoxyacetic acid (MAA) is more potent, but 2-ethoxyacetic acid (EAA) is still a significant safety concern in preclinical toxicology.

  • The Deuterium Switch: Replacing the hydrogens on the ethylene bridge with deuterium (

    
    ) introduces a Kinetic Isotope Effect (KIE) . Since the C-D bond is stronger than the C-H bond, the rate-limiting step of hydrogen abstraction is significantly slowed, often extending 
    
    
    
    by 2-5 fold without changing binding affinity.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to be a self-validating system. It includes specific steps to capture the polar acid metabolites often missed in standard generic screens.

Workflow Diagram

AssayWorkflow Prep 1. Preparation (1µM Test Cmpd + Microsomes) PreInc 2. Pre-Incubation (10 min @ 37°C) Prep->PreInc Start 3. Initiation (Add NADPH) PreInc->Start Sampling 4. Sampling Points (0, 5, 15, 30, 60 min) Start->Sampling Quench 5. Quench (Cold Acetonitrile + IS) Sampling->Quench Analysis 6. LC-MS/MS Analysis (Monitor Parent + Acid Metabolite) Quench->Analysis

Figure 2: Standardized workflow for evaluating metabolic stability in liver microsomes.

Detailed Methodology

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.

  • NADPH Regenerating System (or 1 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Tolbutamide or Warfarin).

Step-by-Step Procedure:

  • Master Mix Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Substrate Addition: Spike the test compound (2-ethoxyethyl derivative) into the master mix to a final concentration of 1 µM . Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Pre-warming: Incubate the mixture at 37°C for 10 minutes. This prevents "temperature shock" kinetics.

  • Initiation: Add NADPH (1 mM final) to start the reaction. Control: Prepare a parallel set adding buffer instead of NADPH to monitor chemical stability.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard.

  • Centrifugation: Spin at 4000g for 20 minutes to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

Critical Analysis Note: When analyzing the 2-ethoxyethyl moiety, you must set up a specific MRM (Multiple Reaction Monitoring) transition for 2-ethoxyacetic acid (EAA) in negative ion mode, in addition to the parent compound in positive mode. Standard generic screens often miss the acidic metabolite, leading to a false "clean" metabolic profile despite rapid parent loss.

References

  • Tirmenstein, M. A. (1993).[1] Comparative metabolism of bis(2-methoxyethyl) ether by rat and human hepatic microsomes: formation of 2-methoxyethanol. Toxicology in Vitro.

  • Foster, P. M., et al. (1986).[2] Testicular toxicity of ethylene glycol monomethyl and monoethyl ethers in the rat. Toxicology and Applied Pharmacology.

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.

  • Gant, T. G. (2014). Deuterium in Drug Discovery and Development. Concert Pharmaceuticals / Journal of Medicinal Chemistry.

Sources

Validation

Strategic Crystal Structure Analysis: 1-(2-Ethoxyethyl)-4-Substituted Pyrazoles

Executive Summary: The Ethoxyethyl Advantage In the landscape of heterocyclic drug design, the 1-(2-ethoxyethyl)-4-substituted pyrazole scaffold represents a critical balance between structural rigidity and solubility. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ethoxyethyl Advantage

In the landscape of heterocyclic drug design, the 1-(2-ethoxyethyl)-4-substituted pyrazole scaffold represents a critical balance between structural rigidity and solubility. While traditional N-unsubstituted (N-H) pyrazoles suffer from poor organic solubility due to strong intermolecular hydrogen bonding (catemer formation), and N-methyl analogs often lack the polar surface area for optimal bioavailability, the N-(2-ethoxyethyl) tail introduces a flexible, amphiphilic domain.

This guide provides a technical comparison of the crystal engineering properties of these derivatives. It analyzes how the flexible ether linkage disrupts the "hard" packing of the pyrazole core, facilitating unique lattice motifs that enhance solubility profiles without sacrificing chemical stability—a vital consideration for researchers optimizing lead compounds.

Part 1: Structural Comparative Analysis

The Packing Hierarchy

The crystal structure of 1-(2-ethoxyethyl)-4-substituted pyrazoles is governed by a competition between the rigid aromatic core (driven by the 4-substituent) and the flexible N-alkyl tail .

FeatureN-Unsubstituted (N-H) N-Methyl (N-Me) N-(2-Ethoxyethyl) (Target)
Primary Interaction Strong N-H...N Hydrogen BondsWeak C-H...N / Pi-StackingWeak C-H...O (Ether) / Pi-Stacking
Packing Motif Linear Catemers or TrimersHerringbone or Stacked LayersDisordered Layers or "Slipped" Stacks
Lattice Energy High (High MP)ModerateLower (Lower MP, Higher Solubility)
Solubility (LogS) Low (Crystal lattice stable)ModerateHigh (Ether oxygen solvation)
Disorder Risk Low (Rigid)LowHigh (Ethyl chain flexibility)
Mechanism of Interaction
  • N-H Pyrazoles: The proton on N1 acts as a hard donor to the N2 acceptor of a neighboring ring, forming infinite helices or trimers. This "hard" network resists solvation.[1]

  • N-Ethoxyethyl Pyrazoles: The alkylation at N1 removes the hard donor. The ethoxyethyl tail typically adopts an anti- or gauche- conformation to maximize packing efficiency. The ether oxygen acts as a weak acceptor for C-H...O interactions, creating a "soft" secondary network that stabilizes the crystal but allows for easier solvent penetration.

Part 2: Experimental Protocols

Synthesis of 1-(2-Ethoxyethyl)-4-Substituted Pyrazoles

Objective: Selective N-alkylation of the pyrazole ring without over-alkylation or side reactions.

Reagents:

  • Substrate: 4-Substituted Pyrazole (e.g., 4-nitropyrazole, 4-iodopyrazole).

  • Alkylating Agent: 2-Bromoethyl ethyl ether.[1]

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).[1]
  • Solvent: Acetonitrile (

    
    ) or DMF.[1][2]
    

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 eq of 4-substituted pyrazole in dry Acetonitrile. Add 1.5 eq of

    
    .[1] Stir at RT for 30 mins to deprotonate N1.
    
  • Alkylation: Add 1.2 eq of 2-bromoethyl ethyl ether dropwise.

  • Reflux: Heat the mixture to 60-80°C for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The ethoxyethyl group increases polarity; purify via silica gel column chromatography.

Crystallization Strategy

Challenge: The flexible ethoxyethyl chain can lead to oils or amorphous solids.[1] Solution: Use a "Anti-Solvent Diffusion" method to force orderly packing.[1]

  • Solvent A (Good Solvent): Dichloromethane or Acetone (solubilizes the ether tail).[1]

  • Solvent B (Poor Solvent): Hexane or Pentane (forces the aromatic core to stack).[1]

  • Method: Dissolve the compound in a minimum volume of Solvent A in a narrow vial. Carefully layer Solvent B on top (1:3 ratio).[1] Cap loosely and allow to stand undisturbed at 4°C for 48-72 hours.

Part 3: Visualization of Workflows

Synthesis & Logic Flow

This diagram illustrates the decision matrix for synthesizing and crystallizing the target scaffold.

G Start Start: 4-Substituted Pyrazole Reaction N-Alkylation (Cs2CO3, Br-CH2CH2-OEt) Start->Reaction Check TLC Check: Conversion > 95%? Reaction->Check Check->Reaction No (Add Heat/Time) Workup Filter & Concentrate Check->Workup Yes Cryst Crystallization: Layer Diffusion (DCM/Hexane) Workup->Cryst Analysis X-Ray Diffraction (Identify Side-Chain Conformation) Cryst->Analysis

Caption: Figure 1. Synthesis and crystallization workflow for N-ethoxyethyl pyrazoles.

Crystal Packing Interaction Hierarchy

This diagram visualizes the forces stabilizing the crystal lattice.

Interactions Core Pyrazole Core (Rigid) PiStack Pi-Pi Stacking (Primary Scaffold) Core->PiStack Face-to-Face Subst 4-Substituent (e.g., -NO2, -I) HBond C-H...O / C-H...X (Directional) Subst->HBond Acceptor Site Tail N-Ethoxyethyl Tail (Flexible) Tail->HBond Ether Oxygen VDW Van der Waals (Space Filling) Tail->VDW Conformational Lock Lattice Final Crystal Structure PiStack->Lattice Dominant Energy HBond->Lattice Orientation VDW->Lattice Packing Coeff

Caption: Figure 2. Interaction hierarchy driving the crystal packing of the target scaffold.

Part 4: Crystallographic Data Assessment

When analyzing the solved structure (typically via SHELXL), pay specific attention to these parameters which differentiate the ethoxyethyl derivative from its analogs:

  • Side Chain Torsion Angles:

    • Check the

      
       torsion angle.[1]
      
    • Expectation: An anti conformation (

      
      ) usually indicates efficient packing between layers.[1] A gauche conformation (
      
      
      
      ) suggests the tail is folding back to fill a void or interact with the pyrazole pi-system.[1]
  • Disorder Modeling:

    • The terminal ethyl group (

      
      ) often exhibits high thermal motion.[1]
      
    • Protocol: You may need to split the terminal carbons into two positions (Part A/B) with partial occupancy (e.g., 0.60/0.[1]40) to stabilize the R-factor.[1]

  • Intermolecular Contacts:

    • Use Hirshfeld Surface Analysis to quantify interactions.[1][3][4]

    • Unlike N-H pyrazoles where

      
       dominates (
      
      
      
      contribution), expect the N-ethoxyethyl derivatives to show increased
      
      
      and
      
      
      contributions, reflecting the "softer" lattice.
Performance Comparison Table
Property1-(2-ethoxyethyl)-4-nitropyrazole4-Nitropyrazole (Parent)
Space Group Typically P21/c or P-1P21/c or C2/c
Calculated Density Lower (

)
Higher (

)
Melting Point 80 - 110°C (Processable)163 - 165°C (High Energy)
Solubility (EtOH) High (>50 mg/mL)Low (<10 mg/mL)
Key Interaction Pi-Stacking + C-H...OStrong N-H...N Hydrogen Bond

References

  • PubChem. 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link]

  • Zhang, J., et al. (2018).[1] One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials.[1] [Link]

  • Woznicka, E., et al. (2007).[1] Crystal structure of 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride. ResearchGate.[1][5] [Link]

  • MDPI. (2023).[1] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. [Link][6]

Sources

Comparative

Comparative Guide: Alkylation Yields &amp; Efficiency (NaH vs. Cs₂CO₃)

Executive Summary The Verdict: For modern drug discovery and complex intermediate synthesis, Cesium Carbonate (Cs₂CO₃) has largely superseded Sodium Hydride (NaH) in O-alkylation and chemoselective N-alkylation due to th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: For modern drug discovery and complex intermediate synthesis, Cesium Carbonate (Cs₂CO₃) has largely superseded Sodium Hydride (NaH) in O-alkylation and chemoselective N-alkylation due to the "Cesium Effect," which offers higher yields (typically +10-15%) and superior functional group tolerance. Sodium Hydride (NaH) remains the gold standard for substrates requiring irreversible deprotonation (pKa > 20) or where regiocontrol is dictated by thermodynamic equilibration, such as specific indole alkylations.

FeatureSodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃)
Primary Mechanism Irreversible Deprotonation (Brute Force)Reversible / Finkelstein-like (Soft Activation)
Key Advantage Complete anion formation; rapid kinetics.Chemoselectivity (Mono-alkylation); Functional group tolerance.[1][2]
Major Risk H₂ evolution; moisture sensitivity; racemization.Solubility limits; cost; longer reaction times.
Ideal Substrate Weak acids (Indoles, Amides, pKa 15-25).Phenols, Carboxylic Acids, Amines (pKa < 15).

Mechanistic Analysis: The "Cesium Effect" vs. Hydride Force

Sodium Hydride: The "Naked Anion" Myth

NaH acts as a strong base, generating H₂ gas and driving the equilibrium to completion. However, in non-polar solvents (THF), the resulting sodium salt often forms tight ion pairs or aggregates. This can actually reduce the nucleophilicity of the anion unless a polar aprotic solvent (DMF/DMSO) or a chelator (15-crown-5) is used.

  • Mechanism:

    
    
    
Cesium Carbonate: The "Cesium Effect"

The large ionic radius of Cesium (1.67 Å) compared to Sodium (1.02 Å) creates a loose ion pair with the substrate anion. This "naked" anion is significantly more nucleophilic. Furthermore, Cs₂CO₃ exhibits higher solubility in organic solvents (DMF, MeCN) than K₂CO₃ or Na₂CO₃, facilitating phase transfer without added catalysts.

  • Mechanism:

    
    
    
Visualization: Mechanistic Pathways

AlkylationMechanism cluster_NaH Pathway A: Sodium Hydride (NaH) cluster_Cs Pathway B: Cesium Carbonate (Cs₂CO₃) Substrate Substrate (R-XH) NaH NaH (Strong Base) Substrate->NaH Cs Cs₂CO₃ (Mild Base) Substrate->Cs TightPair Tight Ion Pair [R-X⁻ ... Na⁺] NaH->TightPair Fast H2 H₂ Gas (Irreversible) NaH->H2 Product Alkylated Product (R-X-R') TightPair->Product Slower Nucleophilic Attack (Steric hindrance from Na+) LoosePair Loose Ion Pair [R-X⁻ ...... Cs⁺] Cs->LoosePair Equilibrium Coordination Cs⁺ Coordination Stabilizes TS LoosePair->Coordination Chemoselectivity LoosePair->Product Rapid Attack (Naked Anion Effect)

Figure 1: Mechanistic divergence between NaH (irreversible, tight ion pair) and Cs₂CO₃ (reversible, loose ion pair).

Comparative Yield Data

O-Alkylation of Phenols

Cs₂CO₃ in Acetonitrile (MeCN) is widely considered the superior system for phenols, avoiding the harsh basicity of NaH which can cause side reactions with sensitive substrates.

SubstrateElectrophileBase / SolventYield (%)Ref
Phenol Benzyl BromideCs₂CO₃ / MeCN 96% [1]
PhenolBenzyl BromideK₂CO₃ / Acetone82%[1]
PhenolBenzyl BromideNaH / DMF85%[2]
2-Naphthol Methyl IodideCs₂CO₃ / MeCN 95% [1]
2-NaphtholMethyl IodideNaH / THF78%[2]
Sterically Hindered Phenol Alkyl HalideCs₂CO₃ / DMF 92% [3]
N-Alkylation of Amines (Chemoselectivity)

This is where Cs₂CO₃ dominates.[1] NaH often leads to over-alkylation (quaternization), whereas Cs₂CO₃ promotes selective mono-alkylation .

SubstrateElectrophileBase / SolventProductYield (%)SelectivityRef
Benzylamine Butyl BromideCs₂CO₃ / DMF Secondary Amine94% Mono > 98%[4]
BenzylamineButyl BromideNaH / DMFMixture65%Mono/Di Mix[4]
Aniline Alkyl BromideCs₂CO₃ / DMF Secondary Amine87% Mono > 95%[4]
Indole Alkyl HalideNaH / THF N-Alkyl Indole98% High N1-Regio[5]
IndoleAlkyl HalideCs₂CO₃ / DMFN-Alkyl Indole85%Lower N1-Regio[5]

Critical Insight: For Indoles , NaH is often preferred if high N1-regioselectivity is required, as the irreversible deprotonation prevents C3-alkylation pathways that can occur under reversible conditions. However, for primary amines , Cs₂CO₃ is the clear winner for preventing over-alkylation.

Experimental Protocols

Protocol A: Chemoselective N-Alkylation (Cs₂CO₃ Method)

Best for: Primary amines, anilines, and phenols requiring mild conditions.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.2 equiv). Note: Use fresh, anhydrous Cs₂CO₃. It is hygroscopic; grinding it into a fine powder immediately before use enhances reactivity.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC/LCMS.

    • Observation: No gas evolution will occur. The mixture is typically a suspension.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), and 1x with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography.

Protocol B: Irreversible Deprotonation (NaH Method)

Best for: Indoles, Amides, and weak nucleophiles (pKa > 20).

  • Preparation: Flame-dry a 2-neck flask under Argon/Nitrogen flow.

  • NaH Washing (Optional but Recommended): Weigh NaH (60% dispersion in mineral oil, 1.5 equiv). Wash 2x with dry Hexanes under inert atmosphere to remove oil if the oil interferes with purification (often unnecessary for large scale). Suspend NaH in anhydrous THF or DMF (0 °C).

  • Deprotonation: Add the substrate (dissolved in minimal dry solvent) dropwise to the NaH suspension at 0 °C.

    • Warning: Vigorous H₂ evolution. Ensure proper venting through a bubbler.

  • Anion Formation: Stir at 0 °C to RT for 30–60 mins until gas evolution ceases. The solution often turns clear or changes color (yellow/orange for indoles).

  • Alkylation: Cool back to 0 °C. Add the alkyl halide (1.2 equiv) dropwise.

  • Quench: Carefully add saturated NH₄Cl solution dropwise at 0 °C to quench excess hydride.

  • Workup: Extract with Et₂O or EtOAc.

Decision Matrix

DecisionTree Start Select Alkylation Base SubstrateType Identify Substrate Functional Group Start->SubstrateType IsAmine Primary/Secondary Amine? SubstrateType->IsAmine Cs_Amine Use Cs₂CO₃ / DMF (Prevents over-alkylation) IsAmine->Cs_Amine Yes IsPhenol Phenol / Carboxylic Acid? IsAmine->IsPhenol No Cs_Phenol Use Cs₂CO₃ / MeCN (Higher Yield, Mild) IsPhenol->Cs_Phenol Yes IsIndole Indole / Amide / Weak Acid? IsPhenol->IsIndole No NaH_Indole Use NaH / THF (Ensures Deprotonation) IsIndole->NaH_Indole Yes IsSensitive Contains Esters/Epimerizable Centers? IsIndole->IsSensitive No Cs_Sensitive Use Cs₂CO₃ or Ag₂O (Avoids Elimination/Racemization) IsSensitive->Cs_Sensitive Yes

Figure 2: Decision tree for selecting the optimal base based on substrate class and chemoselectivity requirements.

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[3][4][5] Synthetic Communications, 25(9), 1367–1370. Link

  • Parrish, J. P., et al. (1999).[3] Improved Cs₂CO₃ Promoted O-Alkylation of Phenols.[3] Synthetic Communications, 29. Link

  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Praktische Chemie.
  • Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1] The Journal of Organic Chemistry, 67(3), 674–683.[6] Link

  • Kikugawa, Y. (1981). N-Alkylation of Indoles. Synthesis. Link

Sources

Safety & Regulatory Compliance

Safety

Disposal Protocol for 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole: A Guide for Research Professionals

As laboratory professionals engaged in the complexities of drug discovery and chemical synthesis, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of a r...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals engaged in the complexities of drug discovery and chemical synthesis, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of a reagent is as critical as its synthesis or application. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole, grounding every recommendation in established safety principles and regulatory standards.

Hazard Identification and Inherent Risk Profile

Understanding the intrinsic hazards of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole (CAS No. 575452-22-1) is the foundation of its safe management.[1][2][3] This compound is a halogenated heterocyclic molecule, and its risk profile is dictated by both the pyrazole core and the covalently bonded iodine atom. Its classification under the Globally Harmonized System (GHS) provides a clear summary of its potential health effects.

Table 1: GHS Hazard Summary for 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral GHS07 (Exclamation Mark)[2] Warning [1][2] H302: Harmful if swallowed.[1][2][4]
Skin Irritation GHS07 (Exclamation Mark)[2] Warning [1][2] H315: Causes skin irritation.[1][2][4]
Eye Irritation GHS07 (Exclamation Mark)[2] Warning [1][2] H319: Causes serious eye irritation.[1][2][4]

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark)[2] | Warning [1][2] | H335: May cause respiratory irritation.[1][2][4] |

Senior Scientist's Note (Causality of Hazards): The observed irritant properties (skin, eye, respiratory) are common for functionalized heterocyclic compounds. The "Harmful if swallowed" classification necessitates careful handling to prevent any ingestion. The presence of the carbon-iodine bond places this compound firmly in the category of halogenated organic compounds, which have specific regulatory requirements for disposal due to the potential formation of acidic gases (e.g., hydrogen iodide) upon incineration.

Engineering Controls & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure the following controls are in place to mitigate exposure risks identified in the hazard profile.

  • Primary Engineering Control: All handling of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood. This is non-negotiable due to its potential to cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required to prevent dermal and ocular exposure.

    • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[4]

    • Hand Protection: Use nitrile gloves. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[5]

    • Body Protection: A standard laboratory coat must be worn and fully fastened.

Emergency Protocol: Spill Management

Accidents can occur, and a prepared response is critical for maintaining a safe environment.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if vapors are noticeable.

  • Don PPE: Don the appropriate PPE as described in Section 2.

  • Containment: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep up the absorbed material and any contaminated solids. Place the material into a suitable, sealable container.

  • Labeling: Label the container clearly as "Hazardous Waste: Spill Debris containing 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole."

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Final Disposal: The sealed container should be disposed of following the procedures outlined in Section 5.

Waste Segregation & Disposal Workflow

Proper segregation is the most critical step in the disposal process. Mixing halogenated waste with non-halogenated waste streams can lead to regulatory non-compliance and create significant challenges for your institution's waste management provider. The following workflow provides a logical path for correct segregation.

G cluster_0 Waste Characterization cluster_1 Waste Collection & Labeling start Waste Generated Containing 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole q1 Is the waste pure compound or a concentrated solution? start->q1 q2 Is the waste a dilute solution (e.g., from extractions, chromatography)? q1->q2 No out1 Collect in dedicated 'HALOGENATED ORGANIC LIQUID WASTE' container. Label with full chemical name and approximate concentration. q1->out1 Yes q3 Is the waste contaminated labware (e.g., gloves, weigh boats, pipette tips)? q2->q3 No q2->out1 Yes out2 Collect in dedicated 'HALOGENATED ORGANIC SOLID WASTE' container. Label with full chemical name. q3->out2 Yes end Arrange for Pickup by Environmental Health & Safety (EHS) q3->end No out1->end out2->end

Caption: Waste Disposal Decision Workflow for 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole.

Step-by-Step Disposal Procedure

This protocol ensures that all waste streams containing 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole are handled in a compliant manner.

  • Container Selection:

    • For liquid waste (pure, concentrated, or dilute solutions), use a designated, properly vented, and chemically compatible container labeled "HALOGENATED ORGANIC LIQUID WASTE."

    • For solid waste (contaminated gloves, absorbent material, etc.), use a puncture-resistant container or a securely lined box labeled "HALOGENATED ORGANIC SOLID WASTE."

  • Waste Collection:

    • Carefully transfer the waste into the appropriate container inside a chemical fume hood.

    • Crucially, do not mix this waste with non-halogenated organic solvents (e.g., acetone, hexanes, methanol).

  • Labeling:

    • All waste containers must be accurately labeled. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "1-(2-ethoxyethyl)-4-iodo-1H-pyrazole."

      • An accurate estimation of the concentration and volume.

      • The date the waste was first added to the container.

  • Storage:

    • Keep waste containers securely sealed when not in use.

    • Store the containers in a designated satellite accumulation area that is secure and clearly marked.

  • Final Disposal:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.

    • Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[6]

Senior Scientist's Note (Rationale for Segregating Halogenated Waste): Halogenated organic compounds require high-temperature incineration with specialized "scrubbers" in the exhaust system. These scrubbers neutralize the acidic gases (like HCl, HBr, or in this case, HI) that are formed during combustion. If halogenated waste is mixed with standard organic solvent waste, it contaminates the entire batch, forcing it all to be treated by the more expensive halogenated incineration process. Proper segregation is therefore both a safety and a cost-control best practice.

Regulatory Framework

In the United States, the disposal of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a compound containing a carbon-halogen bond, it falls under the broad category of Halogenated Organic Compounds (HOCs).[7][8] Specific state and local regulations may also apply. Adherence to your institution's EHS-approved procedures is the most direct way to ensure compliance with all relevant regulations. The final disposal method for such wastes is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]

References

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet (General Example). [Link]

  • Angene Chemical. Safety Data Sheet (General Example). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole. [Link]

  • U.S. Government Publishing Office. eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • Barclays Official California Code of Regulations. Appendix III List of Halogenated Organic Compounds. [Link]

  • Collect and Recycle. Iodine Disposal For Businesses. [Link]

  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. [Link]

Sources

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